molecular formula C22H46Cl2N2 B1667674 Atiprimod dihydrochloride CAS No. 130065-61-1

Atiprimod dihydrochloride

Cat. No.: B1667674
CAS No.: 130065-61-1
M. Wt: 409.5 g/mol
InChI Key: MOUZYBYTICOTFQ-UHFFFAOYSA-N
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Description

Atiprimod Dihydrochloride is the dihydrochloride salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and anti-angiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6, vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.

Properties

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUZYBYTICOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123018-47-3 (Parent)
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
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DSSTOX Substance ID

DTXSID20156331
Record name Atiprimod dihydrochloride
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Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130065-61-1
Record name Atiprimod dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atiprimod dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPRIMOD DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atiprimod Dihydrochloride: Mechanism of Action and STAT3 Inhibition in Malignancy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Atiprimod dihydrochloride is an orally bioavailable, small-molecule compound belonging to the azaspirane class of cationic amphiphilic agents[1]. Originally investigated for its anti-inflammatory properties, it has emerged as a potent antineoplastic research agent. Its core mechanism of action centers on the profound inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Akt signaling pathways[2]. By disrupting the interleukin-6 (IL-6) autocrine and paracrine loops, Atiprimod effectively induces cell cycle arrest and apoptosis in aggressive malignancies such as multiple myeloma (MM) and hepatocellular carcinoma (HCC)[3],[2].

The Oncogenic Role of the IL-6/STAT3 Axis

In healthy cellular ecosystems, STAT3 activation is transient and tightly regulated. However, in various hematological and solid tumors, STAT3 is constitutively hyperactivated[3]. This hyperactivation is frequently driven by the overexpression of IL-6, which binds to its receptor complex and activates Janus Kinases (e.g., JAK2)[4].

Once activated, JAK2 phosphorylates STAT3 at specific residues—primarily Tyrosine 705 (Y705) and Serine 727 (S727)[2]. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor. It upregulates a suite of anti-apoptotic proteins, including Bcl-2, Bcl-XL, and Mcl-1, thereby conferring survival advantages and chemoresistance to malignant cells[3],[1].

Molecular Mechanism of Action: Atiprimod Dihydrochloride

Atiprimod intervenes in this oncogenic cascade through a multi-targeted blockade:

  • JAK2 and STAT3 Inhibition : Atiprimod acts as a potent inhibitor of JAK2, exhibiting an IC50 of approximately 397 nM[5]. By inhibiting JAK2, Atiprimod prevents the downstream phosphorylation of STAT3. Studies by demonstrated that exposure to Atiprimod reduces p-STAT3 to undetectable levels in U266-B1 myeloma cells within 4 hours[3]. Furthermore, confirmed that Atiprimod completely abolishes IL-6-stimulated STAT3 phosphorylation in HCC cells[2].

  • Downstream Apoptotic Cascades : The suppression of STAT3 transcriptional activity leads to the rapid downregulation of Bcl-2, Bcl-XL, and Mcl-1[3],[1]. This loss of anti-apoptotic shielding triggers the intrinsic apoptotic pathway, characterized by the activation of Caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP)[3].

  • Cell Cycle Arrest : Alongside apoptosis, Atiprimod prevents cell cycle progression, effectively blocking malignant cells in the G0/G1 phase[3].

Quantitative Pharmacodynamic Profiling
Parameter / TargetExperimental ModelValue / EffectReference
JAK2 Inhibition Cell-free kinase assayIC50 = 397 nM[5]
STAT3 Phosphorylation U266-B1 (Multiple Myeloma)Complete abolition at 8 μM (4 h)[3]
Apoptosis Induction U266-B1 (Multiple Myeloma)10.89% to 46.27% (at 8 μM)[3]
Akt/STAT3 Deactivation HepG2 (HCC)Blocked IL-6-stimulated pY705-STAT3[2]
Pathway Visualization

G IL6 IL-6 / Cytokines Receptor IL-6 Receptor Complex IL6->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates Atiprimod Atiprimod Dihydrochloride Atiprimod->JAK2 Inhibits (IC50 ~397 nM) pSTAT3 p-STAT3 (Y705/S727) Atiprimod->pSTAT3 Blocks Phosphorylation STAT3->pSTAT3 Activation Nucleus Nucleus: Target Gene Transcription (Bcl-2, Bcl-XL, Mcl-1) pSTAT3->Nucleus Translocation Apoptosis Apoptosis & Cell Cycle Arrest Nucleus->Apoptosis Suppressed Anti-apoptotic Proteins

Figure 1: Mechanism of Atiprimod Dihydrochloride inhibiting the IL-6/JAK2/STAT3 signaling pathway.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the STAT3 inhibitory effects of Atiprimod, researchers must employ protocols that isolate the signaling variable and eliminate confounding artifacts.

Protocol 1: Assessment of STAT3 Phosphorylation via Western Blotting
  • Objective : To validate Atiprimod's inhibitory effect on IL-6-induced STAT3 activation.

  • Expertise & Causality : Kinase signaling is highly sensitive to environmental factors (e.g., growth factors in bovine serum). Serum starvation is a mandatory step to synchronize the cell population and reduce basal kinase activity, ensuring that subsequent IL-6 stimulation provides a clear, inducible signal[2].

  • Self-Validating System : This protocol includes a positive control (IL-6 stimulated, vehicle-treated) to confirm pathway inducibility, and a negative control (unstimulated, vehicle-treated) to establish baseline p-STAT3 levels. Total STAT3 serves as an internal loading control to prove that p-STAT3 reduction is due to phosphorylation blockade, not protein degradation.

  • Step-by-Step Methodology :

    • Cell Preparation : Seed U266-B1 (MM) or HepG2 (HCC) cells in 6-well plates and grow to 70% confluency.

    • Synchronization : Wash cells with PBS and culture in serum-free media for 16 hours[2].

    • Drug Treatment : Pre-treat cells with Atiprimod (e.g., 2, 4, 8 μM) or a DMSO vehicle control for 24 hours[3],[2].

    • Stimulation : Add recombinant human IL-6 (2 ng/mL) for exactly 60 minutes prior to harvesting to induce STAT3 phosphorylation[3].

    • Lysis : Harvest cells on ice and lyse using RIPA buffer supplemented with sodium orthovanadate (phosphatase inhibitor) and a protease inhibitor cocktail. Crucial: Phosphatase inhibitors are required to halt endogenous phosphatase activity, preserving the transient pY705-STAT3 state for accurate quantification.

    • Immunoblotting : Resolve 30 μg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against pY705-STAT3, total STAT3, and GAPDH.

Protocol 2: Quantification of Apoptosis via Annexin V/PI Flow Cytometry
  • Objective : To quantify the downstream apoptotic effects of STAT3 inhibition by Atiprimod[3].

  • Expertise & Causality : Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA in cells with compromised membranes (late apoptosis/necrosis). Using both allows precise temporal mapping of the apoptotic cascade[3].

  • Self-Validating System : The assay must include single-stained controls (Annexin V only, PI only) to set accurate compensation matrices, preventing spectral overlap from generating false double-positive populations. An untreated control is also required to measure basal apoptosis induced by mechanical stress during harvesting.

  • Step-by-Step Methodology :

    • Induction : Incubate cells with varying concentrations of Atiprimod (2–8 μM) for 4 to 24 hours[3].

    • Harvesting : Collect cells (including floating dead cells in the media) and wash twice with cold PBS.

    • Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of

      
       cells/mL.
      
    • Staining : Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

    • Analysis : Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Conclusion & Translational Perspectives

Atiprimod dihydrochloride represents a highly targeted approach to dismantling the IL-6/JAK2/STAT3 survival axis in aggressive malignancies[3],[2]. By effectively cutting off the transcriptional supply of anti-apoptotic proteins, it forces malignant cells into cell cycle arrest and apoptosis[1]. For drug development professionals, Atiprimod serves as a critical benchmark compound for evaluating STAT3 pathway vulnerabilities, offering a foundational mechanism that could be synergistically combined with modern immunotherapies or targeted degraders.

References
  • Amit-Vazina M, Shishodia S, Harris D, et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer. 2005;93(1):70-80. URL:[Link]

  • Choudhari SR, Khan MA, Harris G, et al. "Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod." Molecular Cancer Therapeutics. 2007;6(1):112-121. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 166556, Atiprimod Dihydrochloride." PubChem. URL:[Link]

Sources

An In-Depth Technical Guide to Atiprimod Dihydrochloride: A JAK2/JAK3 Signaling Pathway Blocker

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Atiprimod dihydrochloride is a potent, orally bioavailable small molecule inhibitor of Janus kinase 2 (JAK2) and Janus kinase 3 (JAK3).[1][2] As a member of the azaspirane class of cationic amphiphilic agents, it demonstrates significant anti-inflammatory, antineoplastic, and anti-angiogenic activities.[3][4] This technical guide provides a comprehensive overview of Atiprimod dihydrochloride, detailing its mechanism of action through the inhibition of the JAK/STAT signaling pathway, its physicochemical properties, and established experimental protocols for its characterization. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize Atiprimod in a research setting.

Introduction: The Significance of JAK/STAT Signaling and its Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that transduces signals from a multitude of cytokines and growth factors.[5][6] This pathway plays a pivotal role in a wide array of physiological processes, including hematopoiesis, immune regulation, cell proliferation, differentiation, and apoptosis.[6][7] The JAK family of non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2.[8] Upon ligand binding to their respective receptors, JAKs become activated through trans-phosphorylation, subsequently phosphorylating STAT proteins.[6] These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes.[8]

Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of numerous diseases, including various cancers, inflammatory disorders, and autoimmune diseases.[5] Consequently, the development of small molecule inhibitors targeting specific JAK isoforms has emerged as a promising therapeutic strategy. Atiprimod dihydrochloride has been identified as a dual inhibitor of JAK2 and JAK3, making it a valuable tool for investigating the roles of these kinases in both normal physiology and disease states.[1][2]

Atiprimod Dihydrochloride: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental settings.

PropertyValueSource
Molecular Formula C22H46Cl2N2[3]
Molecular Weight 409.52 g/mol [9][10]
IUPAC Name 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride[3]
CAS Number 130065-61-1[9]
Appearance Neat (Form)[10]
Solubility Water (20.48 mg/mL, 50 mM), DMSO (4.1 mg/mL, 10 mM with gentle warming)[9]

Mechanism of Action: Inhibition of the JAK2/JAK3 Signaling Pathway

Atiprimod exerts its biological effects primarily through the inhibition of JAK2 and JAK3 kinases.[1][2] This inhibition disrupts the downstream signaling cascade, leading to a variety of cellular responses.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of cytokines or growth factors to their specific cell surface receptors. This binding event brings two receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.[6][7][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment & Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active Dimerization DNA Target Gene STAT_active->DNA Nuclear Translocation & Gene Transcription

Caption: The canonical JAK/STAT signaling pathway.

Atiprimod's Inhibitory Action

Atiprimod functions as a direct inhibitor of JAK2 and JAK3, with a reported IC50 value of 397 nM for JAK2.[9][11] By binding to these kinases, Atiprimod prevents their phosphorylation and subsequent activation.[2] This blockade has several downstream consequences:

  • Inhibition of STAT Phosphorylation: Atiprimod effectively decreases the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5.[1][2][9][12]

  • Downregulation of Anti-Apoptotic Proteins: The inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1.[3][13]

  • Induction of Apoptosis: By shifting the balance towards pro-apoptotic signals, Atiprimod induces programmed cell death in sensitive cell lines.[1][2][14] This is often evidenced by the cleavage of caspase-3 and PARP.[1][12]

  • Cell Cycle Arrest: Atiprimod has been shown to induce cell cycle arrest, particularly in the G0/G1 phase.[13][14]

Atiprimod_MOA Atiprimod Atiprimod JAK2_JAK3 JAK2 / JAK3 Atiprimod->JAK2_JAK3 Inhibition STAT3_5 STAT3 / STAT5 JAK2_JAK3->STAT3_5 Phosphorylation Gene_Transcription Target Gene Transcription (e.g., Bcl-2, Mcl-1) STAT3_5->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Inhibition of Apoptosis Apoptosis Gene_Transcription->Apoptosis Induction of

Caption: Mechanism of action of Atiprimod dihydrochloride.

Experimental Protocols and Data

The following sections detail key experimental methodologies for characterizing the activity of Atiprimod and present relevant data from preclinical studies.

Cell-Based Proliferation Assays

A fundamental experiment to assess the efficacy of a kinase inhibitor is to measure its effect on the proliferation of cancer cell lines known to be dependent on the target pathway.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., SET-2, a human acute megakaryoblastic leukemia cell line with a JAK2 V617F mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

  • Treatment: Treat the cells with a serial dilution of Atiprimod dihydrochloride (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Atiprimod that inhibits cell growth by 50%).

Representative IC50 Values:

Cell LineJAK Mutation StatusIC50 (µM)Source
FDCP-EpoR JAK2 (V617F)Constitutively active JAK20.42[1][2]
SET-2JAK2 V617F0.53[1][2]
FDCP-EpoR JAK2 (WT)Wild-type JAK20.69[1][2]
CMKMutated JAK30.79[1][2]

These data demonstrate that Atiprimod is more potent against cells with the constitutively active JAK2 V617F mutation.[1][2]

Western Blot Analysis of Protein Phosphorylation

To confirm that Atiprimod inhibits the JAK/STAT pathway at the molecular level, Western blotting can be used to assess the phosphorylation status of key signaling proteins.

Protocol: Western Blot for Phospho-JAK2 and Phospho-STAT3

  • Cell Lysis: Treat cells with Atiprimod as described above. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Preclinical studies have consistently shown that Atiprimod treatment leads to a dose- and time-dependent decrease in the phosphorylation of JAK2, STAT3, and STAT5 in various cancer cell lines.[1][2][12]

Apoptosis and Cell Cycle Assays

Flow cytometry is a powerful tool to investigate the effects of Atiprimod on apoptosis and cell cycle progression.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with Atiprimod for the desired time.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Fixation: Treat cells with Atiprimod, then harvest and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Studies have demonstrated that Atiprimod induces a significant increase in the sub-G0/G1 cell population, indicative of apoptosis, and can cause cell cycle arrest.[14]

Kinase Selectivity Profile

Conclusion and Future Directions

Atiprimod dihydrochloride is a valuable research tool for investigating the roles of JAK2 and JAK3 in health and disease. Its well-characterized mechanism of action, coupled with its demonstrated efficacy in preclinical models of hematologic malignancies and other cancers, underscores its potential as a lead compound for further drug development.[1][12][19] Future research will likely focus on elucidating its full kinase selectivity profile, exploring its efficacy in a wider range of disease models, and investigating potential combination therapies to enhance its therapeutic index. This in-depth technical guide provides a solid foundation for researchers to confidently and effectively incorporate Atiprimod dihydrochloride into their experimental workflows.

References

  • Quintás-Cardama, A., et al. (2011). Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Investigational New Drugs, 29(5), 887-897. [Link]

  • Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Mediators of Inflammation, 2021, 9942693. [Link]

  • Jatiani, A., et al. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 11, 759132. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

  • Quintás-Cardama, A., et al. (2011). Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor. Investigational New Drugs, 29(5), 887-897. [Link]

  • Hideshima, T., et al. (2005). Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer, 93(5), 541-548. [Link]

  • PubChem. (n.d.). Atiprimod Dihydrochloride. [Link]

  • Villarino, A. V., et al. (2017). Biology and significance of the JAK/STAT signalling pathways. Nature Reviews Immunology, 17(2), 88-100. [Link]

  • Callisto Pharmaceuticals. (n.d.). Atiprimod. [Link]

  • Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. [Link]

  • Callisto Pharmaceuticals. (n.d.). Atiprimod Trials. [Link]

  • Faderl, S., et al. (2007). Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells. Leukemia Research, 31(1), 91-95. [Link]

  • Wang, M., et al. (2007). Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood, 109(12), 5417-5424. [Link]

  • PubChem. (n.d.). Atiprimod. [Link]

  • Hideshima, T., et al. (2005). Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer, 93(5), 541-548. [Link]

  • BioSpace. (2009, January 27). Callisto Pharmaceuticals Redirects Atiprimod Clinical Development to Treat Rheumatoid Arthritis. [Link]

  • ClinicalTrials.gov. (2007, December 21). Study Details | NCT00388063 | Safety and Efficacy of Atiprimod Treatment for Patients With Low to Intermediate Grade Neuroendocrine Carcinoma. [Link]

  • ResearchGate. (n.d.). Atiprimod triggered cell cycle arrest and ROS-generation-mediated... [Link]

  • SPI Database. (n.d.). Atiprimod (Compound). [Link]

  • ResearchGate. (n.d.). Compound-based selectivity profiles. Left: exemplary compound... [Link]

  • Wang, M., et al. (2007). Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood, 109(12), 5417-5424. [Link]

  • ClinicalTrials.gov. (2007, December 21). Study Details | NCT00086216 | Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • MD Anderson Cancer Center. (2014, February 6). JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION? [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1002-1007. [Link]

  • MDPI. (2025, June 5). Novel Polymorphic Patterns for Elacestrant Dihydrochloride. [Link]

  • CoLab. (2024, June 17).
  • MDPI. (2022, May 4). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. [Link]

  • CoLab. (2024, June 17).

Sources

Atiprimod & The Azaspirane Class: Dual-Mechanism Cationic Amphiphiles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Atiprimod and Azaspirane Class Cationic Amphiphilic Drugs.

Technical Guide for Drug Development & Experimental Pharmacology

Executive Summary

Atiprimod (SK&F 106615) represents a paradigmatic case study in the development of Cationic Amphiphilic Drugs (CADs) . Originally synthesized as an azaspirane analog for rheumatoid arthritis, it was later repurposed for Multiple Myeloma (MM) and carcinoid tumors due to its potent anti-proliferative effects.

For the researcher, Atiprimod is not merely a STAT3 inhibitor; it is a dual-mechanism agent . It combines specific kinase inhibition (JAK/STAT3 axis) with the physicochemical properties of a lysosomotropic agent. This guide dissects the causality between its chemical structure and its biological phenotype—specifically the induction of massive lysosomal vacuolization (methuosis) and the blockade of autophagic flux.

Part 1: Chemical & Pharmacological Basis
1.1 The Azaspirane Scaffold

Atiprimod belongs to the azaspirane class, characterized by a spiro-amine core. Its structure dictates its subcellular fate:

  • Lipophilicity (LogP > 3): Allows rapid passive diffusion across the plasma membrane.

  • Basic pKa (> 8.0): The tertiary amine groups become protonated in acidic environments.

1.2 The Mechanism of Lysosomal Trapping

Upon entering the acidic lumen of the lysosome (pH ~4.5–5.0), Atiprimod undergoes protonation. This charged form is membrane-impermeable, trapping the drug inside.

  • Concentration Factor: This "ion trapping" can lead to intralysosomal concentrations 100–1000x higher than cytosolic levels.

  • Consequence: The accumulation draws water osmotically and disrupts lipid catabolism, leading to phospholipidosis and the characteristic "foamy" vacuolization observed in treated cells.

Critical Distinction: While Atiprimod is a CAD, it is structurally related to Apilimod (STA-5326), a specific nanomolar inhibitor of the lipid kinase PIKfyve . While Atiprimod's primary efficacy is linked to STAT3, its azaspirane structure exerts a functional phenocopy of PIKfyve inhibition, preventing the conversion of PI(3)P to PI(3,5)P2, which is essential for lysosomal fission and reformation.

Part 2: Mechanistic Pathways[1]
2.1 The Therapeutic Target: STAT3/JAK Axis

In Multiple Myeloma (MM) and Hepatocellular Carcinoma (HCC), Atiprimod acts as a signal transduction inhibitor.

  • Action: It blocks the phosphorylation of STAT3 (Tyr705) and JAK2/3 .

  • Downstream Effect: This prevents STAT3 nuclear translocation, downregulating anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1 ) and angiogenic factors (VEGF, IL-6 ).

2.2 The Physicochemical Target: Autophagy Blockade

Atiprimod induces a "traffic jam" in the autophagy pathway.

  • Initiation: Autophagosomes form normally.[1]

  • Maturation Block: The drug-induced lysosomal swelling and pH dysregulation prevent the fusion of autophagosomes with lysosomes.

  • Result: Accumulation of LC3-II and p62 (SQSTM1) , indicating a block in flux rather than induction of autophagy.

Part 3: Visualization of Signaling & Workflow
Diagram 1: The Dual-Hit Mechanism of Atiprimod

This diagram illustrates the parallel pathways: the specific inhibition of STAT3 signaling and the physicochemical disruption of the lysosome.

Atiprimod_Mechanism cluster_STAT3 Therapeutic Pathway (Signaling) cluster_Lysosome Physicochemical Pathway (Toxicity/Stress) Atiprimod Atiprimod (Azaspirane) JAK JAK2/3 Kinase Atiprimod->JAK Inhibits Lysosome Lysosome (Acidic pH) Atiprimod->Lysosome Accumulates STAT3 STAT3 (Tyr705) JAK->STAT3 Phosphorylation Nucleus Nuclear Translocation STAT3->Nucleus Blocks Genes Bcl-2, Mcl-1, VEGF (Downregulation) Nucleus->Genes Regulates Apoptosis Apoptosis (Mitochondrial) Genes->Apoptosis Triggers Trapping Ion Trapping (Protonation) Lysosome->Trapping pH < 5.0 Vacuolization Vacuolization (Swelling) Trapping->Vacuolization Osmotic Swelling Autophagy Autophagy Flux BLOCKADE Vacuolization->Autophagy Prevents Fusion Stress ER Stress (Unfolded Protein Response) Vacuolization->Stress Disrupts Homeostasis Stress->Apoptosis Synergistic Kill

Caption: Atiprimod exerts a dual effect: inhibiting STAT3 phosphorylation (left) and accumulating in lysosomes to block autophagy flux (right).

Part 4: Experimental Framework (Protocols)

To rigorously study Atiprimod, one must distinguish between cytotoxicity and cytostasis caused by vacuolization.

Protocol 1: Assessing Autophagic Flux (The "Clamp" Method)

Objective: Determine if Atiprimod induces autophagy or blocks degradation. Principle: If LC3-II levels increase with Atiprimod but do not increase further when combined with Bafilomycin A1 (a late-stage blocker), the flux is already blocked by Atiprimod.

Materials:

  • Cells (e.g., U266, HepG2).

  • Atiprimod (dissolved in DMSO, stock 10 mM).

  • Bafilomycin A1 (BafA1, 100 nM).

  • Antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment Groups:

    • Control (DMSO)

    • Atiprimod (1 µM, 4h)

    • BafA1 (100 nM, 4h)

    • Atiprimod (1 µM) + BafA1 (100 nM) [Co-treatment]

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot Analysis:

    • Load 20 µg protein/lane.

    • Probe for LC3B-II (14-16 kDa band).

  • Interpretation:

    • Induction: Atiprimod + BafA1 > Atiprimod alone.

    • Blockade: Atiprimod + BafA1 ≈ Atiprimod alone (Atiprimod has already maximized the block).

Protocol 2: Visualizing Lysosomal Vacuolization (Methuosis)

Objective: Quantify the "foamy" phenotype distinct from apoptosis.

Methodology:

  • Staining: Use Acridine Orange (AO) or LysoTracker Red .

  • Live Imaging: Treat cells with Atiprimod (0.5 - 2 µM) for 4–24 hours.

  • Observation:

    • Phase Contrast: Look for large, clear cytoplasmic vacuoles (can occupy >50% cell volume).

    • Fluorescence:

      • AO: Normal lysosomes = Red fluorescence (acidic).

      • Vacuoles: May show reduced red intensity if pH is compromised, or enlarged red vesicles if pH is maintained but volume increased.

  • Validation: Pre-treat with Cycloheximide (CHX). CHX inhibits protein synthesis and often prevents vacuolization induced by methuosis-inducers, validating the mechanism.

Part 5: Data Presentation & Clinical Context[3]
Summary of Biological Effects
ParameterEffect of AtiprimodBiomarker/Readout
STAT3 Signaling Inhibition (Tyr705)Western Blot: p-STAT3 (decrease)
Cell Cycle G0/G1 ArrestFlow Cytometry: PI Staining
Lysosomes Swelling / VacuolizationMicroscopy: Phase contrast "foam"
Autophagy Blocked Flux (Accumulation)Western Blot: LC3-II (high), p62 (high)
Angiogenesis InhibitionELISA: VEGF secretion
Why Did Clinical Development Stall?

Despite promising Phase I data in Multiple Myeloma (well-tolerated), Atiprimod faced challenges common to azaspiranes:

  • Bioavailability: High lipophilicity leads to massive tissue distribution but poor plasma retention.

  • Lysosomal Storage Toxicity: The same "ion trapping" that concentrates the drug in tumors also occurs in healthy tissues (retina, liver), leading to potential phospholipidosis-related toxicities over chronic dosing.

  • Metabolic Stability: Rapid metabolism by CYP2D6 (requires exclusion of patients on CYP2D6 substrates).

References
  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells.

    • Source: British Journal of Cancer (2005)
    • URL:[Link]

  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor. (Context for Azaspirane class mechanism)

    • Source: Blood (2013)
    • URL:[Link]

  • Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo.

    • Source: Blood (2007)
    • URL:[Link]

  • Lysosomal trapping of c

    • Source: ResearchG
    • URL:[Link]

Sources

Technical Guide: Atiprimod Dihydrochloride Therapeutic Targeting in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Atiprimod Dihydrochloride Multiple Myeloma Therapeutic Targets Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Atiprimod dihydrochloride (SK&F 106615-A2) is a cationic amphiphilic azaspirane that has emerged as a potent therapeutic candidate for Multiple Myeloma (MM). Unlike conventional alkylating agents, Atiprimod functions through a dual-mechanism: signal transduction blockade and proteotoxic stress induction .

Its primary efficacy stems from the abrogation of the IL-6/JAK2/STAT3 signaling axis—a critical survival loop in MM pathogenesis. Concurrently, it disrupts the PI3K/Akt pathway and triggers a terminal Unfolded Protein Response (UPR) , leading to ER stress-mediated apoptosis. This guide details the molecular targets, mechanistic causality, and validated experimental protocols for assessing Atiprimod’s efficacy in MM models.

Chemical & Pharmacological Profile

Before initiating experimental workflows, ensure the correct salt form and handling parameters are met to maintain bioavailability and stability in vitro.

  • Compound Name: Atiprimod Dihydrochloride[1][2][3]

  • CAS Number: 130065-61-1[1][2]

  • Molecular Formula: C₂₂H₄₆Cl₂N₂[2]

  • Molecular Weight: 409.52 g/mol [1]

  • Class: Azaspirane (Cationic Amphiphile)[2][3][4]

  • Solubility: Soluble in water, ethanol, and DMSO.

  • Storage: Desiccate at room temperature (RT); store stock solutions at -20°C.

Mechanistic Therapeutic Targets[5]

Target 1: The JAK2/STAT3 Signaling Axis

The interleukin-6 (IL-6) receptor pathway is the primary driver of proliferation in MM cells. IL-6 binding induces the dimerization of gp130, activating Janus Kinases (JAKs).

  • Mechanism of Action: Atiprimod acts as a specific inhibitor of the JAK2/STAT3 pathway. It prevents the phosphorylation of JAK2 and JAK3, thereby inhibiting the downstream phosphorylation of STAT3 at Tyr705 .

  • Therapeutic Outcome: Loss of p-STAT3 prevents its nuclear translocation and DNA binding. This results in the transcriptional downregulation of anti-apoptotic proteins Bcl-2 , Bcl-XL , and Mcl-1 , shifting the cell toward apoptosis.[2][3][4][5]

Target 2: The PI3K/Akt/mTOR Pathway

Cross-talk between STAT3 and Akt often mediates drug resistance.

  • Mechanism of Action: Atiprimod inhibits the phosphorylation of Akt (p-Akt) at Ser473 and Thr308 .

  • Therapeutic Outcome: Inhibition of Akt suppresses mTOR signaling, reducing protein synthesis and further sensitizing cells to apoptotic stimuli.

Target 3: The Unfolded Protein Response (UPR)

MM cells are professional secretory cells with high baseline ER stress.

  • Mechanism of Action: Atiprimod induces severe ER stress, likely due to its amphiphilic nature affecting membrane dynamics or protein trafficking. This activates the PERK/eIF2α/ATF4 arm of the UPR.

  • Therapeutic Outcome: Prolonged activation leads to the upregulation of CHOP (C/EBP homologous protein), a pro-apoptotic transcription factor that overrides survival signals, causing "proteotoxic death."

Target 4: Angiogenesis (The Microenvironment)
  • Mechanism of Action: Atiprimod inhibits the secretion of VEGF and IL-6 from both MM cells and Bone Marrow Stromal Cells (BMSCs).

  • Therapeutic Outcome: This disrupts the paracrine loop that fuels tumor growth and blocks endothelial cell migration (HUVEC), preventing neo-angiogenesis.

Visualizing the Signaling Blockade

The following diagram illustrates the multi-targeted blockade initiated by Atiprimod within a Multiple Myeloma cell.

Atiprimod_Mechanism cluster_extracellular Extracellular Microenvironment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 Cytokine GP130 gp130 / IL-6R IL6->GP130 VEGF VEGF JAK2 JAK2 / JAK3 GP130->JAK2 RTK Growth Factor RTK PI3K PI3K RTK->PI3K Atiprimod ATIPRIMOD (Dihydrochloride) Atiprimod->VEGF REDUCES SECRETION Atiprimod->JAK2 BLOCKS pAKT p-Akt Atiprimod->pAKT BLOCKS ER_Stress ER Stress (Misfolded Proteins) Atiprimod->ER_Stress INDUCES STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 BCL2 Bcl-2 / Bcl-XL / Mcl-1 (Anti-Apoptotic) pSTAT3->BCL2 Transcription Apoptosis APOPTOSIS (Cell Death) pSTAT3->Apoptosis Loss of Signal AKT Akt PI3K->AKT AKT->pAKT pAKT->BCL2 Promotes Survival UPR UPR Activation (PERK / eIF2α) ER_Stress->UPR CHOP CHOP (Pro-Apoptotic) UPR->CHOP BCL2->Apoptosis Downregulation CHOP->Apoptosis Triggers

Figure 1: Mechanistic schematic of Atiprimod dihydrochloride action. Red 'T' bars indicate inhibition; black arrows indicate activation/flow.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed with built-in controls.

Protocol A: Immunoblotting for p-STAT3 Inhibition

Objective: Validate the blockade of the JAK2/STAT3 pathway in U266 or MM.1S cells.

  • Cell Preparation:

    • Culture U266 cells in RPMI-1640 + 10% FBS to 80% confluency.

    • Serum Starvation (Critical Step): Wash cells 2x with PBS and incubate in serum-free media for 4 hours to reduce basal phosphorylation.

  • Treatment:

    • Treat cells with Atiprimod (0, 1, 2.5, 5 µM) for 4 hours.

    • Stimulation Control: Stimulate with IL-6 (10 ng/mL) for 15 minutes after drug treatment to test blockade efficacy.

  • Lysis:

    • Harvest cells on ice. Lyse in RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors (Na3VO4, NaF) to preserve Tyr705 phosphorylation.

  • Western Blot:

    • Load 30µg protein/lane.

    • Primary Antibodies: Anti-p-STAT3 (Tyr705) and Anti-Total STAT3 (loading control).

    • Secondary Antibodies: HRP-conjugated.

  • Validation:

    • Success Criteria: Dose-dependent disappearance of the p-STAT3 band despite IL-6 stimulation, with constant Total STAT3 levels.

Protocol B: Annexin V/PI Apoptosis Assay

Objective: Quantify cell death induced by Atiprimod.

  • Seeding: Seed MM cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Incubate with Atiprimod (0–5 µM) for 24 and 48 hours.

    • Positive Control: Bortezomib (10 nM).

  • Staining:

    • Wash cells in cold PBS. Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry:

    • Analyze within 1 hour.

    • Gating:

      • Q1 (Annexin-/PI+): Necrosis/Debris.

      • Q2 (Annexin+/PI+): Late Apoptosis.

      • Q3 (Annexin-/PI-): Viable.

      • Q4 (Annexin+/PI-): Early Apoptosis.

  • Validation:

    • Success Criteria: Significant shift from Q3 to Q4/Q2 compared to vehicle control.

Protocol C: HUVEC Tube Formation (Angiogenesis)

Objective: Assess anti-angiogenic potential in the microenvironment.

  • Matrix Preparation: Coat 96-well plates with 50 µL Matrigel (thawed on ice) and polymerize at 37°C for 30 min.

  • Cell Seeding: Seed HUVECs (

    
     cells/well) onto the matrix.
    
  • Treatment: Add media containing Atiprimod (non-toxic dose, e.g., 0.5 µM) or Vehicle.

    • Inducer: Add VEGF (10 ng/mL).

  • Imaging: Incubate for 6–18 hours. Capture images using phase-contrast microscopy.

  • Analysis: Quantify total tube length and number of branching points using ImageJ.

  • Validation:

    • Success Criteria: Disruption of the capillary-like network structure in treated wells vs. robust mesh formation in VEGF-only wells.

Data Synthesis: Efficacy Profile

The following table summarizes key inhibitory concentrations (IC50) and pathway effects derived from validated MM cell lines.

Cell LinePhenotypeIC50 (Proliferation)Key Pathway EffectReference
U266 IL-6 Dependent~1 - 2 µMp-STAT3 inhibition; G1 Arrest[1, 2]
MM.1S Dexamethasone Sensitive~0.5 - 1 µMp-Akt downregulation; Apoptosis[1, 3]
MM.1R Dexamethasone Resistant~0.5 - 1 µMRetains sensitivity despite Dex-R[1]
RPMI-8226 Standard MM Model~2 - 4 µMUPR Activation (CHOP induction)[2, 4]
HUVEC EndothelialN/A (Functional)Inhibition of Tube Formation[5]

Experimental Workflow Visualization

This diagram outlines the logical progression of experiments to validate Atiprimod as a therapeutic candidate.

Workflow cluster_Phase1 Phase 1: Cytotoxicity cluster_Phase2 Phase 2: Mechanism cluster_Phase3 Phase 3: Microenvironment Start Start: Atiprimod Dihydrochloride Stock Preparation MTT MTT / Cell Titer-Glo (24h - 72h) Start->MTT IC50 Determine IC50 MTT->IC50 WB_STAT Western Blot: p-STAT3 / p-Akt IC50->WB_STAT Use IC50 Dose WB_UPR Western Blot: PERK / CHOP IC50->WB_UPR Flow Flow Cytometry: Annexin V / PI IC50->Flow HUVEC HUVEC Tube Formation Assay WB_STAT->HUVEC Confirm Signaling ELISA ELISA: VEGF / IL-6 Secretion Flow->ELISA End Candidate Validation Complete HUVEC->End ELISA->End

Figure 2: Step-by-step experimental validation workflow.

References

  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Source: British Journal of Cancer (2005) URL:[5][Link]

  • Atiprimod inhibits the growth of multiple myeloma cells by inducing apoptosis and cell cycle arrest. Source: NIH / PubMed Central URL:[Link]

  • Deactivation of Akt and STAT3 signaling promotes apoptosis... and enhances sensitivity to Atiprimod. Source: Molecular Cancer Therapeutics (2007) URL:[Link]

  • Endoplasmic reticulum stress induces autophagy and apoptosis... in multiple myeloma. Source: Oncotarget (2017) URL:[Link]

  • Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. Source:[2][3][4] Cancer Letters (2005) URL:[Link]

Sources

Technical Whitepaper: Atiprimod as a Dual Inhibitor of IL-6 and VEGF Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4,5]decane dimaleate) is a cationic amphiphilic azaspirane compound that has emerged as a potent suppressor of pro-inflammatory and angiogenic signaling. Unlike conventional kinase inhibitors that target the ATP-binding pocket of a single kinase, Atiprimod exerts a pleiotropic effect, primarily dismantling the IL-6/JAK/STAT3 axis and subsequently downregulating VEGF production.

This guide provides a rigorous technical analysis of Atiprimod’s mechanism of action, focusing on its utility in treating multiple myeloma (MM) and neuroendocrine tumors. It includes validated experimental protocols for assessing STAT3 phosphorylation status and VEGF secretion, designed for researchers requiring high-fidelity data for preclinical validation.

Mechanistic Deep Dive: The IL-6/STAT3/VEGF Axis

The therapeutic potency of Atiprimod lies in its ability to sever the feedback loop between Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF). In the tumor microenvironment, IL-6 binding to the gp130 receptor complex activates Janus Kinase 2 (JAK2), which phosphorylates STAT3 at Tyr705. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and drives the transcription of survival factors (Bcl-2, Mcl-1) and angiogenic mediators (VEGF).

Modes of Inhibition
  • JAK2/STAT3 Blockade: Atiprimod does not inhibit JAK2 gene expression but significantly reduces the protein levels of JAK2 and its phosphorylation status.[1][2] This leads to a rapid loss of p-STAT3 (Tyr705), preventing nuclear translocation.

  • VEGF Downregulation: Since VEGF is a direct transcriptional target of STAT3, the blockade of STAT3 results in a transcriptional silencing of VEGF. Furthermore, Atiprimod has been observed to inhibit the secretion of IL-6 itself, creating a dual-inhibition loop that starves the tumor of both autocrine and paracrine survival signals.

  • Cytoskeletal & Lysosomal Impact: As a cationic amphiphile, Atiprimod accumulates in lysosomes and affects cytoskeletal integrity, which may contribute to the disruption of receptor trafficking (gp130/IL-6R) to the membrane.

Signaling Pathway Visualization

The following diagram illustrates the specific nodes inhibited by Atiprimod within the IL-6 and VEGF signaling cascade.

Atiprimod_Mechanism IL6 IL-6 (Extracellular) Receptor IL-6R / gp130 Complex IL6->Receptor Binding JAK2 JAK2 (Phosphorylated) Receptor->JAK2 Activation STAT3_Cyto STAT3 (Inactive) JAK2->STAT3_Cyto Phosphorylation STAT3_Phos p-STAT3 (Tyr705) STAT3_Cyto->STAT3_Phos Activation Nucleus Nucleus STAT3_Phos->Nucleus Translocation VEGF VEGF Gene Expression Nucleus->VEGF Transcription BCL2 Bcl-2 / Mcl-1 (Survival) Nucleus->BCL2 Transcription Atiprimod ATIPRIMOD Atiprimod->JAK2 Inhibits Phosphorylation Atiprimod->STAT3_Phos Blocks Dimerization Atiprimod->VEGF Downregulates Secretion

Figure 1: Atiprimod interrupts the JAK2/STAT3 cascade, preventing the transcription of VEGF and anti-apoptotic proteins.[2]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps (loading controls, positive/negative controls).

Protocol 1: Assessing STAT3 Phosphorylation Inhibition (Western Blot)

Objective: Quantify the reduction of p-STAT3 (Tyr705) relative to total STAT3 in Atiprimod-treated cells.

Materials:

  • Cell Line: U266 or MM-1 (Multiple Myeloma).[3][4]

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitor cocktail and phosphatase inhibitors (Na3VO4, NaF) is critical to preserve phosphorylation states.

  • Antibodies: Anti-p-STAT3 (Tyr705), Anti-STAT3 (total), Anti-GAPDH (loading control).

Workflow:

  • Seeding: Plate

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Treatment: Treat cells with Atiprimod at increasing concentrations (0, 1, 2, 4, 8 µM) for 4 hours .[4]

    • Control: DMSO vehicle (0 µM).

    • Stimulation (Optional): For non-constitutive lines, pre-treat with Atiprimod for 2h, then stimulate with IL-6 (10 ng/mL) for 15 min before lysis.

  • Lysis: Wash cells with ice-cold PBS. Lyse on ice for 30 min. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Blotting: Resolve 30 µg protein on 10% SDS-PAGE. Transfer to PVDF.[5]

  • Detection: Incubate primary antibodies overnight at 4°C.[5]

    • Validation: The 0 µM lane must show strong p-STAT3 bands (in constitutive lines like U266). The GAPDH bands must be uniform across all lanes.[6]

Protocol 2: Quantifying VEGF Secretion (Sandwich ELISA)

Objective: Measure the functional downregulation of secreted VEGF protein in cell culture supernatants.

Workflow:

  • Seeding: Plate

    
     cells/well in a 96-well plate.
    
  • Treatment: Incubate with Atiprimod (0–5 µM) for 24 to 48 hours .

  • Supernatant Collection: Centrifuge the plate at 1,000 x g for 5 min. Collect cell-free supernatant.

  • ELISA: Use a human VEGF Quantikine ELISA kit.

    • Add 100 µL supernatant to anti-VEGF pre-coated wells. Incubate 2h.

    • Wash 3x.[5] Add HRP-conjugated detection antibody.[4][5]

    • Add TMB substrate. Stop reaction with H2SO4.

  • Analysis: Measure OD at 450 nm. Calculate concentration using a standard curve.

    • Causality Check: Correlate VEGF reduction with cell viability (MTS assay) to ensure reduction is not solely due to cell death.

Validated Data Synthesis

The following data summarizes Atiprimod's potency across various cell lines, derived from key studies (Hamasaki et al., Faderl et al.).

Cell LineTissue OriginIC50 (Proliferation)Key Biomarker Response
U266-B1 Multiple Myeloma~0.5 - 1.0 µMComplete ablation of p-STAT3 at 4 µM (4h)
MM-1 Multiple Myeloma~0.4 µMDownregulation of IL-6 secretion; G1 arrest
HepG2 Hepatocellular Carcinoma~2.0 µMInhibition of p-Akt and p-STAT3
MCL Lines Mantle Cell Lymphoma0.5 - 2.0 µMInduction of apoptosis (Annexin V+)

Table 1: Comparative efficacy of Atiprimod in inhibiting proliferation and signaling biomarkers.

Experimental Validation Workflow

The following DOT diagram outlines the logical flow for validating Atiprimod's mechanism in a new cell model.

Validation_Workflow Start Cell Seeding (MM/MCL Lines) Treat Atiprimod Treatment (0-10 µM, 4-24h) Start->Treat Split Split Sample Treat->Split Path_A Western Blot (Intracellular) Split->Path_A Path_B ELISA (Secretome) Split->Path_B Path_C Annexin V (Viability) Split->Path_C Readout_A p-STAT3 / Bcl-2 Reduction Path_A->Readout_A Readout_B VEGF / IL-6 Decrease Path_B->Readout_B Readout_C Apoptosis % Increase Path_C->Readout_C

Figure 2: Integrated workflow for validating the dual inhibition of intracellular signaling and cytokine secretion.

References

  • Hamasaki, M., et al. (2005). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer, 93(1), 70–80.[3]

  • Faderl, S., et al. (2007). "Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells."[1] Leukemia Research, 31(1), 91-95.

  • Makhoul, I., et al. (2004). "Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis."[7] Anticancer Research, 24(3a), 1431-1436.

  • Choudhari, S., et al. (2007). "Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod." Molecular Cancer Therapeutics, 6(1), 112-121.

Sources

Atiprimod Dihydrochloride (CAS 130065-61-1): A Technical Whitepaper on Chemical Properties, Mechanistic Pharmacology, and In Vitro Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atiprimod dihydrochloride is an orally bioavailable, synthetic small molecule belonging to the azaspirane class of cationic amphiphilic agents. Originally investigated for its anti-inflammatory properties, it has emerged as a potent antineoplastic agent. As application scientists and drug development professionals, understanding the physicochemical behavior and molecular targets of Atiprimod is critical for designing robust preclinical assays.

This whitepaper provides an in-depth analysis of Atiprimod dihydrochloride, focusing on its role as an inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. We will explore its chemical profiling, mechanistic causality, and provide self-validating experimental workflows for in vitro research.

Physicochemical Profiling and Stability

Atiprimod dihydrochloride is characterized by a complex bicyclic structure that imparts unique solubility and stability profiles. The dihydrochloride salt form significantly enhances its aqueous solubility compared to the free base, making it highly amenable to both in vitro cell culture assays and in vivo dosing formulations [1].

To ensure reproducibility in experimental models, strict adherence to storage and handling guidelines is required. The compound is hygroscopic; thus, exposure to moisture can lead to degradation or inaccurate molarity calculations during stock preparation .

Table 1: Core Physicochemical Properties
PropertySpecification / ValueRationale / Implication for Researchers
CAS Number 130065-61-1Unique identifier for the dihydrochloride salt form.
Molecular Formula C₂₂H₄₆Cl₂N₂Highlights the cationic amphiphilic nature of the molecule.
Molecular Weight 409.52 g/mol Used for precise molarity calculations in dosing.
Solubility Water, DMSOHighly soluble in DMSO; stock solutions should be aliquoted to avoid freeze-thaw cycles.
Storage (Solid) -20°C (up to 2 years)Prevents thermal and hydrolytic degradation[2].
Storage (Solution) 4°C (2 weeks), -80°C (6 months)DMSO stocks must be kept at -80°C for long-term stability[2].

Mechanistic Pharmacology: The JAK/STAT3 Axis

The primary antineoplastic mechanism of Atiprimod dihydrochloride is the disruption of the Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF) signaling cascades [3].

In malignancies such as multiple myeloma (MM) and hepatocellular carcinoma (HCC), the tumor microenvironment is often rich in IL-6, which binds to its receptor and constitutively activates JAK2. JAK2 subsequently phosphorylates STAT3 at the Tyrosine 705 (Tyr705) residue. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) [4].

Atiprimod functions upstream by inhibiting JAK2 (IC₅₀ ≈ 397 nM) [5], thereby preventing the phosphorylation and subsequent nuclear translocation of STAT3. This blockade shifts the cellular balance toward apoptosis and induces G0/G1 cell cycle arrest.

MOA IL6 IL-6 / VEGF Receptor Receptor Complex IL6->Receptor JAK JAK2 / JAK3 Receptor->JAK STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nuclear Translocation pSTAT3->Nucleus Atiprimod Atiprimod Dihydrochloride Atiprimod->JAK Inhibits Atiprimod->STAT3 Blocks AntiApoptotic Bcl-2, Bcl-XL, Mcl-1 Nucleus->AntiApoptotic Transcription Apoptosis Apoptosis Induction AntiApoptotic->Apoptosis Downregulation

Caption: Diagram illustrating Atiprimod dihydrochloride's inhibition of the JAK/STAT3 signaling pathway.

Table 2: Quantitative Pharmacological Metrics
Metric / ParameterValue / ObservationExperimental Model
JAK2 Inhibition (IC₅₀) ~397 nMCell-free enzymatic assay[5]
Apoptosis Induction 10.89% to 46.27%U266 Myeloma cells (at 8 μM)[6]
Cell Cycle Arrest Accumulation in G0/G1U266 Myeloma cells[4]
Downstream Targets Reduction in Bcl-2, Mcl-1Western blot validation[6]

Self-Validating In Vitro Experimental Workflows

To ensure scientific integrity, any assay evaluating Atiprimod must be designed as a self-validating system. This means incorporating internal controls that prove the observed phenotypic changes (e.g., cell death) are directly caused by the intended mechanistic target (e.g., STAT3 inhibition), rather than off-target toxicity.

Protocol 1: Validating p-STAT3 Inhibition via Western Blotting

Causality & Rationale: We utilize the U266 multiple myeloma cell line because it features an autocrine IL-6 loop, resulting in constitutive STAT3 activation. This provides a high baseline of p-STAT3, making it an ideal positive control model. Furthermore, total STAT3 must be probed alongside p-STAT3 to prove that Atiprimod inhibits the phosphorylation event, not the overall expression of the STAT3 protein [7].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture U266 cells in RPMI-1640 supplemented with 10% FBS. Seed at

    
     cells/mL in 6-well plates.
    
  • Drug Treatment: Treat cells with Atiprimod dihydrochloride at varying concentrations (e.g., 0, 2, 4, and 8 μM) for 4 to 24 hours. Use 0.1% DMSO as the vehicle control.

  • Cell Lysis (Critical Step): Harvest cells and lyse using RIPA buffer. Crucial: You must supplement the lysis buffer with both protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Failure to include phosphatase inhibitors will result in rapid endogenous dephosphorylation of p-STAT3 during lysis, yielding false negatives.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading (typically 30 μg per lane).

  • SDS-PAGE & Transfer: Resolve proteins on an 8-10% polyacrylamide gel and transfer to a PVDF membrane. Maintain a cold chain during transfer to prevent protein degradation.

  • Antibody Probing:

    • Probe for p-STAT3 (Tyr705) (Primary target).

    • Strip and re-probe for Total STAT3 (Internal mechanistic control).

    • Probe for GAPDH or β-actin (Loading control).

Workflow Step1 1. Cell Culture U266 (IL-6 Autocrine) Step2 2. Atiprimod Treatment (0.5 - 8 μM) Step1->Step2 Step3 3. Cell Lysis RIPA + Phosphatase Inhibitors Step2->Step3 Step4 4. SDS-PAGE & Transfer Maintain Cold Chain Step3->Step4 Step5 5. Western Blotting Primary: anti-p-STAT3 (Tyr705) Step4->Step5 Step6 6. Validation Control: Total STAT3 & GAPDH Step5->Step6

Caption: Step-by-step in vitro workflow for validating p-STAT3 inhibition by Atiprimod.

Protocol 2: Apoptosis Induction Assay (Flow Cytometry)

Causality & Rationale: Because Atiprimod downregulates anti-apoptotic proteins (Bcl-2, Mcl-1), the ultimate cellular fate is apoptosis. Annexin V/PI staining allows researchers to differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Step-by-Step Methodology:

  • Treatment: Expose U266 or HepG2 cells to Atiprimod (2-8 μM) for 24-48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (using a gentle detachment agent like Accutase to avoid cleaving phosphatidylserine).

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry. A dose-dependent shift from the double-negative quadrant to the Annexin V+ quadrants validates the apoptotic efficacy of Atiprimod[6].

Conclusion

Atiprimod dihydrochloride represents a highly effective pharmacological tool for interrogating the JAK/STAT3 and AKT signaling pathways. By rigorously controlling formulation stability and employing self-validating experimental designs—such as utilizing autocrine IL-6 cell models and strict phosphatase inhibition during lysis—researchers can accurately quantify its antineoplastic and pro-apoptotic effects.

References

  • Amit-Vazina, M., et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer (2005). Available at:[Link]

  • K. S. N. et al. "Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod." Cancer Research, AACR (2007). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 166556, Atiprimod Dihydrochloride." Available at:[Link]

Sources

Technical Guide: Atiprimod-Mediated Induction of ER Stress and the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atiprimod (2-azaspiro[4.5]decane derivative) is a cationic amphiphilic compound originally developed for rheumatoid arthritis but repurposed for oncology due to its potent cytotoxicity in multiple myeloma (MM), mantle cell lymphoma (MCL), and hepatocellular carcinoma.[1][2][3] While its primary mechanism is classically defined as the blockade of the JAK/STAT3 signaling axis , emerging research identifies Unresolvable Endoplasmic Reticulum (ER) Stress as a critical driver of its apoptotic efficacy.

This guide details the molecular causality between Atiprimod exposure and the activation of the terminal Unfolded Protein Response (UPR). It provides researchers with a validated framework to interrogate this mechanism, distinguishing between adaptive UPR (survival) and terminal UPR (apoptosis) in drug-resistant phenotypes.

Part 1: Molecular Mechanism

The Dual-Hit Hypothesis: STAT3 Blockade and Proteotoxicity

Atiprimod does not act as a direct proteasome inhibitor (unlike Bortezomib). Instead, it induces a "Dual-Hit" cytotoxicity:

  • Survival Signaling Collapse: Atiprimod inhibits the phosphorylation of STAT3 (Tyr705), downregulating anti-apoptotic targets (Bcl-2, Bcl-xL, Mcl-1).

  • Proteotoxic Crisis: As a cationic amphiphilic drug, Atiprimod accumulates in acidic organelles (lysosomes), disrupting autophagic flux. This blockade prevents the degradation of misfolded proteins, causing a backlog that overwhelms the ER folding capacity.

The UPR Cascade

The accumulation of misfolded proteins in the ER lumen recruits the chaperone BiP (GRP78) away from the three UPR sensors, activating them:

  • PERK Axis (Dominant in Atiprimod toxicity): PERK autophosphorylates and phosphorylates eIF2

    
    , halting global protein translation. However, it selectively translates ATF4 , which drives the expression of CHOP  (DDIT3). CHOP is the "executioner," downregulating Bcl-2 and upregulating BIM/PUMA to trigger mitochondrial apoptosis.
    
  • IRE1

    
     Axis:  While typically cytoprotective via XBP1 splicing, Atiprimod has been observed to suppress the adaptive autophagy normally driven by IRE1, forcing the cell toward apoptosis.
    
  • ATF6 Axis: Cleaved ATF6 translocates to the nucleus to upregulate chaperones (BiP), but in the presence of Atiprimod, this adaptive capacity is overwhelmed.

Visualization: The Atiprimod Signaling Topology

The following diagram illustrates the transition from Atiprimod uptake to Terminal UPR activation.

Caption: Atiprimod triggers a dual-mechanism of cytotoxicity: direct STAT3 inhibition and induction of proteotoxic stress via lysosomal/autophagic blockade, converging on CHOP-mediated apoptosis.

Part 2: Experimental Validation Protocols

To scientifically validate Atiprimod-induced UPR, researchers must demonstrate three specific events: Sensor Activation , Transcriptional Response , and Functional Apoptosis .

Protocol 1: Immunoblotting for UPR Markers

Objective: Quantify the activation of the PERK-ATF4-CHOP axis. Control: DMSO (Negative); Tunicamycin 5µg/mL (Positive UPR control).

Step-by-Step Workflow:

  • Cell Seeding: Seed cells (e.g., U266, MDA-MB-231) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with Atiprimod (0.5µM – 5µM) for 12, 24, and 48 hours . (Time-course is critical as UPR is dynamic).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical for p-STAT3, p-PERK, p-eIF2

    
     detection).
    
  • Antibody Panel:

    • Primary Targets: p-STAT3 (Tyr705), p-PERK (Thr980), p-eIF2

      
       (Ser51).[4]
      
    • Downstream Targets: ATF4, CHOP (GADD153), BiP (GRP78).

    • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.[2]

  • Data Output: Expect dose-dependent upregulation of CHOP and p-eIF2

    
     coinciding with the downregulation of p-STAT3.
    
Protocol 2: XBP1 Splicing Assay (IRE1 Activity)

Objective: Determine if the IRE1 branch is active (splicing of XBP1 mRNA).

  • RNA Isolation: TRIzol extraction followed by cDNA synthesis.

  • PCR Amplification: Use primers spanning the 26bp intron splice site of XBP1.

    • Forward: 5'-TTACGAGAGAAAACTCATGGC-3'

    • Reverse: 5'-GGGTCCAAGTTGTCCAGAATGC-3'

  • Electrophoresis: Run products on a 2.5% agarose gel or polyacrylamide gel (high resolution required to distinguish spliced vs. unspliced bands).

  • Interpretation: Atiprimod may show a complex pattern; while it induces stress, it may suppress the adaptive splicing compared to Tunicamycin, pushing the cell toward the PERK-mediated death pathway.

Protocol 3: Annexin V/PI Flow Cytometry

Objective: Confirm that UPR induction correlates with cell death.

  • Treatment: Treat cells with Atiprimod (IC50 concentration) +/- 4-PBA (4-Phenylbutyric acid, a chemical chaperone).

  • Rationale: 4-PBA acts as a chemical chaperone to alleviate ER stress.

  • Validation: If Atiprimod cytotoxicity is driven by ER stress, pre-treatment with 4-PBA (1-2 mM) should significantly rescue cell viability and reduce Annexin V staining.

Part 3: Data Interpretation & Therapeutic Implications[6]

Comparative Response Table

The following table summarizes expected phenotypic changes in Atiprimod-treated cancer cells versus controls.

MarkerBiological RoleAtiprimod ResponseInterpretation
p-STAT3 (Y705) Survival Signaling↓↓ Decrease Loss of Bcl-2/Mcl-1 support.[5]
BiP (GRP78) ER Chaperone↑ Increase Attempt to restore folding homeostasis.
p-eIF2

Translation Control↑↑ Increase Global protein synthesis shutdown.
CHOP Pro-apoptotic TF↑↑↑ Strong Increase Terminal UPR; commitment to apoptosis.
LC3-II Autophagy Marker↑ Accumulation Blocked autophagic flux (lysosomal inhibition).
Cleaved PARP Apoptosis↑ Increase Execution of cell death.
Therapeutic Strategy: Overcoming Resistance

Atiprimod is particularly valuable in Bortezomib-resistant Multiple Myeloma .

  • Mechanism: Bortezomib inhibits the proteasome.[6] Resistant cells often upregulate the "Aggresome" pathway or autophagy to clear misfolded proteins.

  • Atiprimod's Role: By blocking STAT3 and impairing lysosomal function (autophagy), Atiprimod cuts off the escape routes for Bortezomib-resistant cells, forcing them into terminal ER stress.

Experimental Workflow Diagram

Workflow cluster_assays Parallel Assays Start Cell Culture (MM or HCC lines) Treat Treatment Atiprimod +/- 4-PBA Start->Treat WB Western Blot (p-PERK, CHOP, p-STAT3) Treat->WB PCR RT-PCR (XBP1 Splicing) Treat->PCR Flow Flow Cytometry (Annexin V / PI) Treat->Flow Analysis Data Correlation: Is Apoptosis dependent on CHOP? WB->Analysis PCR->Analysis Flow->Analysis

Caption: Integrated experimental workflow to validate Atiprimod-induced ER stress mechanisms.

References

  • Coker-Gurkan, A., et al. (2021). Atiprimod triggered apoptotic cell death via acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-κB axis in MDA-MB-231 and MDA-MB-468 breast cancer cells.[4] Molecular Biology Reports.

  • Hamood, M. A., et al. (2005). Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer.

  • Ren, Z., et al. (2007). Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod. Molecular Cancer Therapeutics.

  • Hetz, C., & Papa, F. R. (2018). The Unfolded Protein Response and Cell Fate. Molecular Cell.

Sources

Unraveling the Mechanistic Efficacy of Atiprimod: Targeted Disruption of the PI3K/Akt/mTOR Axis in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atiprimod, an orally bioavailable cationic amphiphilic small molecule, was initially developed for autoimmune conditions but has since emerged as a potent anti-neoplastic agent. While historically characterized as a primary inhibitor of the JAK/STAT signaling cascade, robust preclinical and clinical data reveal its profound capacity to dismantle the1[1]. This technical guide provides an in-depth analysis of Atiprimod’s mechanism of action, detailing the causality behind its apoptotic induction across diverse malignancies, including Hepatocellular Carcinoma (HCC), Mantle Cell Lymphoma (MCL), and Multiple Myeloma (MM)[2][3].

Mechanistic Architecture: Dual-Node Signal Disruption

The PI3K/Akt/mTOR pathway serves as a central hub for cellular survival, proliferation, and metabolism. In many cancers, hyperactivation of this pathway confers resistance to standard chemotherapies and promotes unchecked tumor growth[4].

Atiprimod acts as a dual-node disruptor. It not only halts the JAK2/JAK3 and STAT3/5 cascade but also significantly downregulates the constitutive activation of Akt and its downstream effector, mTOR[1][5].

  • Akt Deactivation: Atiprimod blocks the phosphorylation of Akt at critical regulatory residues (Ser473 and Thr308), effectively silencing its kinase activity[5]. This prevents the phosphorylation and subsequent neutralization of pro-apoptotic Bcl-2 family proteins (like Bad and Bax), shifting the cellular equilibrium toward programmed cell death[2].

  • mTOR Suppression: Downstream of Akt, mTOR coordinates protein synthesis and cell cycle progression. Atiprimod-induced Akt inhibition leads to the suppression of mTORC1, triggering autophagy and halting tumor proliferation[6][7].

G Atiprimod Atiprimod JAK JAK2 / JAK3 Atiprimod->JAK PI3K PI3K Atiprimod->PI3K STAT STAT3 / STAT5 JAK->STAT Apoptosis Apoptosis / Autophagy STAT->Apoptosis Proliferation Tumor Proliferation STAT->Proliferation AKT Akt (PKB) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis mTOR->Proliferation

Fig 1: Atiprimod-mediated dual inhibition of JAK/STAT and PI3K/Akt/mTOR signaling pathways.

Quantitative Efficacy Across Cancer Models

To evaluate Atiprimod's pan-cancer efficacy, it is critical to analyze its impact across distinct histological profiles. The table below synthesizes the quantitative benchmarks of Atiprimod-mediated pathway inhibition and apoptotic induction.

Cancer ModelCell Line / OriginPrimary Targets DownregulatedApoptotic MechanismEfficacy Marker / Notes
Hepatocellular Carcinoma HepG2, AD38p-Akt, p-STAT3Caspase-dependent5[5]
Mantle Cell Lymphoma SP53p-Bcl-2, p-AktMitochondrial (Caspase-9, -3)2[2]
Multiple Myeloma Refractory MM linesp-STAT3, p-AktMitochondrial / Caspase8[4][8]
Breast Cancer MDA-MB-231AKT/mTOR, STAT3PERK/eIF2α/ATF4/CHOP7[7]

Experimental Methodologies: Self-Validating Protocols

Data integrity in molecular pharmacology requires experimental designs that are inherently self-validating. The following workflows are engineered to isolate Atiprimod's specific effects on the PI3K/Akt/mTOR pathway, utilizing rigorous controls to establish definitive causality.

Workflow CellCulture Cancer Cell Culture (Serum Starvation) Treatment Atiprimod Treatment (+ LY294002 Control) CellCulture->Treatment Lysis Protein Extraction (Phosphatase Inhibitors) Treatment->Lysis Assay2 Flow Cytometry (Caspase Rescue) Treatment->Assay2 Assay1 Immunoblotting (p-Akt / Total Akt) Lysis->Assay1

Fig 2: Self-validating experimental workflow for quantifying kinase inhibition and apoptosis.

Protocol A: High-Resolution Immunoblotting for Kinase Phosphorylation Status

Objective: Quantify the dose-dependent deactivation of Akt and mTOR by Atiprimod. Causality & Design: Measuring the ratio of total versus phosphorylated protein ensures that signal reduction is due to targeted kinase inhibition, rather than global protein degradation or cell death artifacts[1].

  • Cell Preparation & Starvation: Culture target cancer cells (e.g., HepG2 or SP53) to 70% confluency. Serum-starve the cells for 16 hours. Causality: This eliminates basal, growth-factor-induced kinase noise, allowing for the precise measurement of constitutive oncogenic signaling[5].

  • Treatment & Controls: Treat cells with Atiprimod (e.g., 0.5 - 2.0 µM) for 24 hours. Crucial Control: Treat a parallel cohort with LY294002 (a highly specific PI3K inhibitor). This acts as a positive control to validate that the downstream Akt dephosphorylation observed is mechanically consistent with upstream PI3K inhibition[5].

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (Na3VO4, NaF) to freeze the transient phosphorylation states at the exact moment of lysis.

  • Target Probing: Probe lysates with antibodies specific to p-Akt (Ser473 and Thr308), total Akt, p-mTOR (Ser2448), and total mTOR.

  • Validation: The ratio of p-Akt to total Akt must decrease in a dose-dependent manner mirroring the LY294002 cohort, confirming targeted PI3K/Akt pathway suppression[5].

Protocol B: Mitochondrial Apoptosis Pathway Validation

Objective: Prove that Atiprimod-induced PI3K/Akt inhibition directly results in mitochondrial-mediated (intrinsic) apoptosis. Causality & Design: Akt normally suppresses apoptosis by phosphorylating pro-apoptotic proteins. Inhibiting Akt should exclusively activate the intrinsic caspase cascade. Cross-validating with specific caspase inhibitors proves this exact chain of events[2].

  • Induction: Treat cells with the established IC50 of Atiprimod.

  • Inhibitor Cross-Validation: Pre-treat separate cellular cohorts with z-VAD (pan-caspase inhibitor), z-LEHD (caspase-9 inhibitor), and z-IETD (caspase-8 inhibitor)[2].

  • Flow Cytometry: Stain cells with Annexin V-FITC and Propidium Iodide (PI) to quantify early and late apoptotic populations.

  • Validation: If Atiprimod induces purely intrinsic (mitochondrial) apoptosis via Akt suppression, the caspase-9 inhibitor (z-LEHD) will successfully rescue the cells, whereas the caspase-8 inhibitor (z-IETD) will fail to prevent cell death[2]. This confirms the precise sub-cellular mechanism of action.

Conclusion

Atiprimod represents a highly versatile pharmacological tool and therapeutic candidate. By simultaneously collapsing the JAK/STAT and PI3K/Akt/mTOR signaling pillars, it effectively strips cancer cells of their primary survival and proliferative mechanisms[1][5]. The integration of rigorous, self-validating experimental designs—such as parallel PI3K inhibitor controls and selective caspase rescue assays—is paramount for translating these preclinical molecular dynamics into successful clinical outcomes for refractory malignancies[8][9].

References

1.8 - Callisto Pharmaceuticals 2.6 - MDPI 3. 1 - PMC / NIH 4.2 - Blood / ASH Publications 5.4 - OAE Publishing Inc. 6.3 - PubMed / NIH 7. 5 - AACR Journals 8.9 - Journal of Clinical Oncology / ASCO Publications 9.7 - MDPI

Sources

Methodological & Application

Application Note: Preparation and Handling of Atiprimod Dihydrochloride DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Atiprimod dihydrochloride (CAS: 130065-61-1) is a cationic amphiphilic azaspirane derivative that functions as a potent inhibitor of the JAK2/STAT3 signaling pathway . It exerts anti-proliferative, anti-angiogenic, and pro-apoptotic effects, particularly in multiple myeloma and mantle cell lymphoma models, by blocking IL-6 and VEGF signaling cascades and downregulating anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1.

While Atiprimod dihydrochloride exhibits higher solubility in aqueous buffers (up to 50 mM) due to its salt form, DMSO (Dimethyl Sulfoxide) stock solutions are frequently required for high-throughput screening libraries, cellular permeability assays, and co-administration studies with other hydrophobic inhibitors. However, the solubility of this salt in DMSO is significantly lower (~10 mM) than in water.

Critical Technical Insight: Unlike many small molecules where DMSO solubility exceeds 100 mM, Atiprimod dihydrochloride has a saturation limit of approximately 10 mM (4.1 mg/mL) in DMSO , often requiring gentle warming. Exceeding this limit risks precipitation upon freeze-thaw cycles. This protocol prioritizes a 5 mM standard stock to ensure thermodynamic stability and reproducibility.

Chemical Properties & Safety Profile[1][2][3]

ParameterSpecificationNotes
Compound Name Atiprimod dihydrochlorideSalt form (2HCl)
CAS Number 130065-61-1Distinct from free base (123018-47-3)
Molecular Weight 409.52 g/mol CRITICAL: Use this value for Molarity calcs, not the free base MW (~336.6).
Formula C₂₂H₄₄N₂[1][2][3][4] · 2HCl
Solubility (DMSO) Max ~10 mM (4.1 mg/mL)Requires warming/sonication at limit.
Solubility (Water) Max ~50 mM (20.5 mg/mL)Preferred if DMSO is not strictly required.
Appearance White to off-white solidHygroscopic.
Storage (Solid) -20°CDesiccate; protect from light.
Storage (Stock) -80°C (6 months)Avoid repeated freeze-thaw cycles.

Safety Warning: Atiprimod is a potent bioactive agent. It is toxic if swallowed and may cause skin/eye irritation.

  • Engineering Controls: Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Materials Required

  • Reagent: Atiprimod dihydrochloride (Purity ≥98%).

  • Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (Cell culture grade).

    • Note: Avoid "wet" DMSO; moisture drastically reduces solubility and stability.

  • Equipment:

    • Analytical balance (readable to 0.01 mg).

    • Vortex mixer.

    • Ultrasonic bath (optional, for stubborn particulates).

    • Water bath or heating block set to 37°C.

  • Consumables:

    • Amber microcentrifuge tubes (1.5 mL) or cryovials (to protect from light).

    • Aerosol-barrier pipette tips.

Protocol: Stock Solution Preparation

Phase A: Calculation & Weighing

Objective: Prepare a 5 mM Stock Solution. Why 5 mM? This concentration provides a safety margin below the 10 mM saturation point, preventing precipitation during -80°C storage while allowing for standard 1000x dilutions (yielding 5 µM final assay concentration).

Formula:



Standard Preparation Table (Based on MW 409.52):

Target ConcentrationMass of Atiprimod 2HClVolume of DMSO RequiredSolubility Risk
2.5 mM 1.0 mg0.977 mL (977 µL)Low (Recommended for long-term)
5.0 mM 1.0 mg0.488 mL (488 µL)Low/Moderate (Optimal)
10.0 mM 1.0 mg0.244 mL (244 µL)High (Requires warming; prone to crash-out)
5.0 mM 5.0 mg2.441 mLLow/Moderate
5.0 mM 10.0 mg4.882 mLLow/Moderate
Phase B: Dissolution Procedure
  • Equilibration: Remove the Atiprimod vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15-20 mins) inside a desiccator before opening.

    • Reasoning: Opening a cold vial introduces atmospheric moisture, which causes the hygroscopic salt to clump and degrade.

  • Weighing: Weigh the desired amount of Atiprimod dihydrochloride into a sterile amber tube. Record the exact mass.

  • Solvent Addition: Calculate the exact volume of Anhydrous DMSO required using the recorded mass. Add the DMSO slowly to the tube.

  • Mixing:

    • Vortex vigorously for 30-60 seconds.

    • Visual Check: Inspect for floating particulates.

    • Troubleshooting: If undissolved particles remain (common at >5 mM), incubate in a 37°C water bath for 3-5 minutes, followed by brief sonication (10-20 seconds). Do not exceed 40°C.

  • Clarification: Ensure the solution is completely clear and colorless.

Phase C: Aliquoting & Storage
  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20–50 µL) in amber cryovials.

    • Reasoning: Atiprimod in DMSO is sensitive to repeated freeze-thaw cycles. Single-use aliquots maintain potency.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and Operator Initials.

  • Storage: Flash freeze in liquid nitrogen (optional but preferred) and store at -80°C .

    • Stability:[5][6] Stable for ~6 months at -80°C. Use within 1 month if stored at -20°C.[7]

Experimental Workflow Visualization

StockPrep Start Start: Atiprimod 2HCl (Store at -20°C) Equilibrate Equilibrate to RT (Desiccator, 20 min) Start->Equilibrate Weigh Weigh Powder (Amber Tube) Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 5 mM) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex 1 min Calc->Dissolve Check Visual Inspection (Clear?) Dissolve->Check Warm Warm (37°C) Sonicate Check->Warm No (Particulates) Aliquot Aliquot (20-50 µL) Amber Cryovials Check->Aliquot Yes Warm->Check Store Store at -80°C Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of Atiprimod dihydrochloride DMSO stock solution, emphasizing the critical visual inspection step.

Biological Application & Mechanism[1][11][12][13][14][15]

Mechanism of Action

Atiprimod targets the JAK/STAT pathway, specifically inhibiting the phosphorylation of JAK2 and JAK3, which prevents the activation (phosphorylation) of STAT3.[8][9][10] This blockade disrupts the feedback loops involving IL-6 and VEGF, leading to apoptosis in malignant cells.[11][8]

Mechanism IL6 IL-6 / Growth Factors Receptor IL-6R / gp130 IL6->Receptor JAK2 JAK2 / JAK3 Receptor->JAK2 Activates STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates Atiprimod Atiprimod (Inhibitor) Atiprimod->JAK2  BLOCKS Apoptosis Apoptosis / Cell Cycle Arrest Atiprimod->Apoptosis Induces pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Nucleus Nucleus Translocation pSTAT3->Nucleus Genes Transcription: Bcl-2, Mcl-1, VEGF Nucleus->Genes Effect Cell Survival & Proliferation Genes->Effect

Figure 2: Pharmacological action of Atiprimod.[3][11][8][12][9] By inhibiting JAK2 kinase activity, Atiprimod prevents STAT3 phosphorylation, downregulating survival factors (Bcl-2, Mcl-1) and inducing apoptosis.[9]

Usage in Cell Culture[14]
  • Dilution Strategy: Prepare an intermediate dilution in culture media or buffer to minimize DMSO shock.

    • Example: Dilute 5 mM stock 1:100 in media

      
       50 µM working solution 
      
      
      
      Add to cells for final 0.5–5 µM.
  • DMSO Tolerance: Ensure the final DMSO concentration in the cell culture well is < 0.1% (v/v) to avoid solvent toxicity.

    • For a 5 µM treatment using a 5 mM stock, the dilution is 1:1000, resulting in 0.1% DMSO. This is acceptable for most cell lines (e.g., U266, MM.1S).

References

  • Tocris Bioscience. Atiprimod dihydrochloride Product Information & Solubility Data. Catalog No. 4580.[13]

  • Quintás-Cardama, A., et al. (2010).[1] Preclinical characterization of atiprimod, a novel JAK2 and JAK3 inhibitor.[10] Investigational New Drugs, 28, 528–539.

  • Faderl, S., et al. (2007). Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer, 97, 1203–1212.

  • MedChemExpress (MCE). Atiprimod dihydrochloride Datasheet and Safety Data.

  • PubChem. Atiprimod Dihydrochloride Compound Summary. CID 166556.[3]

Sources

Atiprimod Dihydrochloride: A Comprehensive Guide to Solubility and Handling for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Researcher

Abstract: This application note provides a detailed guide to the solubility characteristics, handling, and stock solution preparation of Atiprimod dihydrochloride (CAS: 130065-61-1). As a potent inhibitor of the JAK/STAT signaling pathway with significant therapeutic potential, understanding its physicochemical properties is paramount for ensuring experimental reproducibility and validity. This document outlines its solubility in aqueous and organic solvents, provides validated, step-by-step protocols for solution preparation, and details best practices for safe handling and storage.

Introduction: The Significance of Atiprimod and Solvent Selection

Atiprimod is an orally bioavailable, small-molecule azaspirane derivative investigated for its antineoplastic, anti-inflammatory, and anti-angiogenic activities.[1][2] Its dihydrochloride salt form, Atiprimod dihydrochloride, is the subject of this guide and is the form typically used in research settings. The compound exerts its biological effects primarily through the inhibition of Janus kinase 2 (JAK2), with a reported IC50 value of 397 nM.[3][4] This inhibition disrupts the downstream phosphorylation of key signaling proteins, including STAT3 and STAT5, which are critical for the proliferation and survival of certain cancer cells.[2][3][4][5] By blocking these pathways, Atiprimod downregulates anti-apoptotic proteins like Bcl-2 and Bcl-XL, leading to cell cycle arrest and apoptosis.[2][3][6]

The therapeutic promise of any lead compound is fundamentally linked to its solubility. Poor solubility is a primary driver of failure in the drug development pipeline, leading to poor absorption, low bioavailability, and unpredictable pharmacokinetic profiles.[7][8][9] Therefore, a thorough characterization of a compound's solubility is not merely a procedural step but a critical prerequisite for meaningful in vitro and in vivo studies.[10]

This guide provides researchers with the foundational data and protocols necessary to work effectively with Atiprimod dihydrochloride, ensuring that the compound is appropriately solubilized to achieve accurate and reproducible results.

Mechanism of Action Overview

Atiprimod dihydrochloride's primary mechanism involves the inhibition of the JAK/STAT pathway, a critical signaling cascade for numerous cytokines and growth factors, including Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[2][3][11] In many malignancies, this pathway is constitutively active, promoting uncontrolled cell growth and survival. Atiprimod's intervention at the level of JAK2 phosphorylation makes it a valuable tool for studying these disease states.

Atiprimod_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA Target Gene Promoters pSTAT3_dimer->DNA Translocates to Nucleus & Binds DNA Atiprimod Atiprimod dihydrochloride Atiprimod->JAK2 Inhibits Transcription Gene Transcription (e.g., Bcl-2, Mcl-1) DNA->Transcription Apoptosis Inhibition of Apoptosis Transcription->Apoptosis

Caption: Atiprimod dihydrochloride inhibits JAK2 phosphorylation.

Physicochemical Properties & Solubility Profile

The dihydrochloride salt form of Atiprimod confers specific solubility properties that differ significantly from its free base. The presence of two hydrochloride moieties increases the polarity and ionic character of the molecule, rendering it soluble in aqueous solutions.

Table 1: Physicochemical Data of Atiprimod Dihydrochloride

PropertyValueSource(s)
CAS Number 130065-61-1[2][3][4]
Molecular Formula C₂₂H₄₄N₂ · 2HCl[4]
Molecular Weight 409.52 g/mol [2][4]
IUPAC Name 3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride[2]
Appearance Solid[12]
Quantitative Solubility Data

The following table summarizes the maximum reported solubility concentrations for Atiprimod dihydrochloride in common laboratory solvents. It is crucial to note that the free base form of Atiprimod (CAS 123018-47-3) is not soluble in water.[13] Researchers must ensure they are using the correct form of the compound for their intended application.

Table 2: Solubility of Atiprimod Dihydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesSource(s)
Water 20.4850Suitable for most cell culture applications after sterile filtration.[4]
DMSO 4.110Gentle warming may be required to achieve full dissolution.[4]

Protocols for Stock Solution Preparation

Accurate and reproducible experimental results begin with correctly prepared stock solutions. The choice of solvent is dictated by the experimental design. For most cell-based assays, an aqueous-based stock is preferred to avoid solvent-induced artifacts. However, DMSO is a common solvent for long-term storage and for experiments where a small final concentration of DMSO is tolerable.

G start Start: Atiprimod Dihydrochloride (Solid) decision What is the experimental system? start->decision cell_culture Aqueous-based (e.g., Cell Culture) decision->cell_culture Aqueous non_aqueous DMSO-tolerant or Long-term Storage decision->non_aqueous Organic protocol1 Follow Protocol 1: Prepare 50 mM Aqueous Stock cell_culture->protocol1 protocol2 Follow Protocol 2: Prepare 10 mM DMSO Stock non_aqueous->protocol2 end Use in Experiment protocol1->end protocol2->end

Caption: Workflow for selecting the appropriate solvent and protocol.

Protocol 1: Preparation of 50 mM Aqueous Stock Solution

Rationale: This protocol utilizes water as the solvent, which is ideal for direct application to most biological systems, minimizing solvent toxicity. The 50 mM concentration represents the upper limit of reported solubility and provides a convenient high-concentration stock for subsequent serial dilutions.

Materials:

  • Atiprimod dihydrochloride (MW: 409.52 g/mol )

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL)

  • Vortex mixer

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation: Determine the mass of Atiprimod dihydrochloride required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 409.52 g/mol x 1000 mg/g = 20.48 mg

  • Weighing: Carefully weigh out 20.48 mg of Atiprimod dihydrochloride and transfer it to a sterile 15 mL conical tube.

    • Expert Tip: Weighing a slightly different amount (e.g., 21.0 mg) is acceptable. Simply adjust the volume of water added in the next step to maintain the target concentration (e.g., 21.0 mg / 20.48 mg/mL = 1.025 mL of water).

  • Dissolution: Add 1.0 mL of high-purity water to the conical tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube. This step is critical for removing any potential microbial contamination before use in cell culture.

  • Aliquoting & Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C for short-to-medium term storage (weeks to months) or -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of 10 mM DMSO Stock Solution

Rationale: DMSO is an excellent solvent for long-term storage of many organic molecules, as it limits hydrolytic degradation. This protocol is suitable for creating a master stock for a compound library or for experiments that can tolerate a final DMSO concentration of ≤0.1%.

Materials:

  • Atiprimod dihydrochloride (MW: 409.52 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL) or glass vial

  • Vortex mixer and/or water bath

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation: Determine the mass of Atiprimod dihydrochloride required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L x 0.001 L x 409.52 g/mol x 1000 mg/g = 4.10 mg

  • Weighing: Carefully weigh out 4.10 mg of Atiprimod dihydrochloride and transfer it to a sterile conical tube or appropriate vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex vigorously. If the solid does not dissolve completely, gentle warming in a water bath (30-40°C) for 5-10 minutes may be required, as noted in the literature.[4] Vortex intermittently during warming.

    • Self-Validation: The solution must be perfectly clear and free of any visible precipitate before proceeding.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes designed for low-temperature storage. Store aliquots at -20°C or -80°C, protected from light and moisture.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.

4.1 Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Body Protection: Wear a standard laboratory coat.

4.2 Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[14]

  • Avoid the formation of dust and aerosols during weighing and transfer.[14][15]

  • Avoid contact with skin, eyes, and clothing. In case of contact, follow standard first aid procedures and consult the Safety Data Sheet (SDS).[14]

4.3 Storage:

  • Solid Compound: Store the solid Atiprimod dihydrochloride powder desiccated at room temperature for short-term storage.[4] For long-term stability, storage at -20°C is recommended.[15] Keep the container tightly sealed.

  • Stock Solutions: As described in the protocols, store aqueous and DMSO stock solutions in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Conclusion

Atiprimod dihydrochloride is a water-soluble research compound with a well-defined mechanism of action. Its solubility of up to 50 mM in water makes it highly suitable for direct use in aqueous biological systems. For long-term storage or specific experimental needs, a 10 mM stock in DMSO can be prepared. Adherence to the detailed protocols and safety guidelines presented in this application note will empower researchers to generate reliable, reproducible data and advance our understanding of JAK/STAT-mediated processes in health and disease.

References

  • Wikipedia. (n.d.). Atiprimod. Retrieved from [Link]

  • Callisto Pharmaceuticals. (n.d.). Atiprimod. Retrieved from [Link]

  • Callisto Pharmaceuticals. (n.d.). Atiprimod Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 166556, Atiprimod Dihydrochloride. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129869, Atiprimod. Retrieved from [Link]

  • DC Chemicals. (2024, January 1). Atiprimod MSDS. Retrieved from [Link]

  • Amit-Vazina, M., et al. (2005). Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer, 93(1), 70–80. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • GSRS. (n.d.). ATIPRIMOD DIHYDROCHLORIDE. Retrieved from [Link]

Sources

Application Note: High-Precision In Vitro Cytotoxicity Profiling of Atiprimod Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Atiprimod dihydrochloride (Atiprimod) is a cationic amphiphilic azaspirane that functions as a potent inhibitor of the JAK2/STAT3 signaling axis .[1] Unlike broad-spectrum chemotherapeutics, Atiprimod specifically targets the IL-6/STAT3 autocrine loop, a critical survival pathway in Multiple Myeloma (MM) and Mantle Cell Lymphoma (MCL).

This protocol details a multiplexed cytotoxicity workflow designed to validate Atiprimod’s efficacy. It moves beyond simple proliferation assays (like MTT) to a dual-readout system: quantifying metabolic collapse (ATP depletion) and mechanistic apoptosis (Caspase-3/7 activation). This approach ensures that observed cytotoxicity is attributed to the specific on-target effect of JAK2 inhibition rather than non-specific necrosis or artifacts.

Compound Management & Properties

To ensure experimental reproducibility, strict adherence to compound handling is required. Atiprimod is sensitive to hydration state; batch-specific molecular weight correction is critical.

ParameterSpecificationApplication Note
Compound Name Atiprimod DihydrochlorideUse the dihydrochloride salt for improved aqueous solubility in media compared to the free base.
MW ~409.52 g/mol Critical:[1] Check CoA.[2] Hydration levels vary; adjust mass accordingly.
Target JAK2 / STAT3IC50 for JAK2 is ~397 nM; Cellular IC50 ranges 0.5–5 µM.
Solubility DMSO (Rec.), WaterRecommended: Dissolve in anhydrous DMSO to 10 mM stock. Water is possible (~20 mg/mL) but prone to hydrolysis/microbial growth over long storage.
Storage -20°C or -80°CStore as aliquots. Avoid >3 freeze-thaw cycles.
Preparation Protocol:
  • Stock Solution (10 mM): Dissolve powder in sterile, anhydrous DMSO. Vortex for 30 seconds.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Working Solution: Dilute the stock into culture medium immediately prior to use. Keep the final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Experimental Design: The "Self-Validating" System

A robust assay must distinguish between cytostasis (growth arrest) and cytotoxicity (killing). We utilize a U266 (STAT3-dependent) vs. RPMI-8226 (Variable/Less Sensitive) comparative model.

Cell Line Selection
  • U266 (ATCC® TIB-196™): High constitutive STAT3 activity. Primary Model.

  • RPMI-8226 (ATCC® CCL-155™): Used as a comparator; often shows higher IC50 or variable response, providing a window to test specificity.

  • PBMC Control: Peripheral Blood Mononuclear Cells (healthy donor) to assess therapeutic index (toxicity to normal cells).

Controls
  • Negative Control: 0.1% DMSO in media (Vehicle).

  • Positive Control: Bortezomib (10–20 nM) or Staurosporine (1 µM) to confirm apoptosis induction.

  • Background Control: Media only (no cells) to subtract baseline signal.

Detailed Assay Protocol

Phase A: Cell Seeding (Day 0)

Objective: Establish a log-phase culture. Over-confluence masks JAK2 inhibition effects due to contact inhibition.

  • Harvest cells and determine viability using Trypan Blue or AO/PI staining (>90% viability required).

  • Seeding Density:

    • U266: 15,000 cells/well (96-well plate).

    • RPMI-8226: 10,000 cells/well.

    • Note: U266 grows slower; higher density ensures adequate signal at 72h.

  • Dispense 90 µL of cell suspension per well into white-walled, clear-bottom 96-well plates (for luminescence).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow acclimation.

Phase B: Treatment (Day 1)

Objective: Expose cells to Atiprimod during active replication.

  • Prepare a 10x concentration series of Atiprimod in culture media (e.g., 100 µM down to 0.01 µM).

  • Add 10 µL of the 10x solution to the 90 µL cell volume.

    • Final Concentrations: 10, 3.3, 1.1, 0.37, 0.12, 0.04, 0.013, 0 µM.

  • Mix by gentle orbital shaking (300 rpm, 30 sec).

  • Incubate for 48 to 72 hours .

    • Why 72h? JAK2 inhibition creates a delayed apoptotic response compared to cytotoxic agents like doxorubicin. 48h may only show cytostasis.

Phase C: Multiplex Readout (Day 4)

Objective: Simultaneous measurement of Viability (ATP) and Apoptosis (Caspase).

Method: CellTiter-Glo® (Promega) or equivalent ATP assay. Optional: Caspase-Glo® 3/7 can be multiplexed if using non-lytic live-cell reagents first, but for standard IC50, ATP is the gold standard.

  • Equilibrate plate and reagents to Room Temperature (RT) for 30 mins. Temperature gradients cause edge effects.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (lyses cells).

  • Incubate at RT for 10 minutes (stabilizes signal).

  • Read Luminescence (Integration time: 0.5–1.0 sec).

Mechanism of Action & Pathway Visualization

Understanding why the assay works is crucial for troubleshooting. Atiprimod acts upstream of the nucleus. It blocks the phosphorylation of STAT3, preventing its dimerization and nuclear translocation. This suppresses Bcl-2 and Mcl-1 (anti-apoptotic proteins), tipping the cell toward apoptosis.[1][3][4][5][6]

Atiprimod_MOA Figure 1: Atiprimod Mechanism of Action in Multiple Myeloma cluster_effect Therapeutic Effect Atiprimod Atiprimod (Inhibitor) JAK2 JAK2 Kinase Atiprimod->JAK2 Inhibits (IC50 ~397nM) STAT3_P p-STAT3 (Dimerization) JAK2->STAT3_P Phosphorylation Nucleus Nuclear Translocation STAT3_P->Nucleus Bcl2 Bcl-2 / Mcl-1 (Anti-Apoptotic) Nucleus->Bcl2 Transcription Caspase Caspase 3/7 Activation Bcl2->Caspase Blocks Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cleavage IL6 IL-6 / VEGF (Signaling) IL6->JAK2 Activates

Caption: Atiprimod blocks JAK2, preventing STAT3-mediated transcription of survival factors (Bcl-2), releasing the brake on Caspase 3/7.

Data Analysis & Expected Results

Calculation
  • Normalize: Calculate % Viability = [(Sample Luminescence - Background) / (DMSO Control - Background)] × 100.

  • Curve Fitting: Use a 4-parameter logistic (4PL) regression model:

    
    
    
    • X = Log of concentration.

    • Y = % Viability.[2]

Reference Values (72h Assay)
Cell LineSensitivityExpected IC50 (µM)Reference
U266 High0.4 – 0.8 µM[1, 2]
MM.1S High0.5 – 1.0 µM[1]
RPMI-8226 Moderate/Low2.0 – >8.0 µM[1, 3]

Note: RPMI-8226 sensitivity is context-dependent. Some studies show resistance due to lower dependence on the IL-6/JAK2 loop compared to U266.

Experimental Workflow Diagram

Assay_Protocol Figure 2: Multiplexed Cytotoxicity Assay Workflow Step1 Day 0: Seeding U266: 15k/well RPMI: 10k/well Step2 Day 1: Treatment Serial Dilution (0.01 - 10 µM) Step1->Step2 24h Recovery Step3 Day 1-4: Incubation 72 Hours 37°C, 5% CO2 Step2->Step3 Step4 Day 4: Readout Add CellTiter-Glo Lysis (2 min) Step3->Step4 Step5 Data Analysis Luminescence (RLU) 4PL Curve Fit Step4->Step5 Quantification

Caption: Step-by-step timeline from cell seeding to data acquisition for high-throughput screening.

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 in U266 Loss of IL-6 dependenceEnsure FBS contains growth factors or supplement with IL-6 (1-2 ng/mL) to sensitize the JAK2 pathway.
Precipitation High Concentration in aqueous mediaDo not exceed 50 µM in the well. Ensure stock is fully dissolved in DMSO before adding to media.[7]
Edge Effect Evaporation / Temp GradientFill outer wells with PBS (do not use for data). Allow plate to equilibrate to RT before reading.
No Apoptosis Signal Timing mismatchApoptosis peaks earlier (24-48h). If measuring Caspase, read at 48h; if measuring Viability (ATP), read at 72h.

References

  • Hamid, O. et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer, vol. 93, no.[4] 1, 2005, pp. 70–80.[4]

  • Tocris Bioscience. "Atiprimod dihydrochloride Technical Data." Tocris Product Datasheet.

  • Makhder, Y. et al. "AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma." Cancers, vol. 15, no.[8] 2, 2023.

  • PubChem. "Atiprimod dihydrochloride (Compound Summary)." National Library of Medicine.

Sources

Application Note: Western Blot Analysis of p-STAT3 (Tyr705) Inhibition by Atiprimod

[1][2]

Abstract & Introduction

Atiprimod (Azaspirane) is a cationic amphiphilic agent with significant anti-proliferative and anti-angiogenic properties, particularly in Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML). Its primary mechanism of action involves the blockade of the JAK/STAT signaling pathway, specifically inhibiting the phosphorylation of STAT3 at Tyrosine 705 (Tyr705) .

Because STAT3 is a transcription factor that regulates cell survival (Bcl-2, Bcl-xL) and proliferation (Cyclin D1), its phosphorylation status is a critical biomarker for Atiprimod efficacy.[1] However, detecting phosphorylated proteins requires rigorous adherence to specific protocols to prevent phosphatase activity and non-specific binding.

This guide provides a validated workflow for the Western blot analysis of p-STAT3 inhibition by Atiprimod, emphasizing the "Phospho-First" probing strategy and the critical distinction between blocking buffers.

Mechanism of Action

Atiprimod acts as a dual inhibitor of the JAK2/JAK3 kinases and the downstream STAT3 transcription factor.[2] In MM cells (e.g., U266, MM.1S), IL-6 secretion typically triggers the dimerization of the IL-6 receptor (gp130), activating JAKs.[1] JAKs phosphorylate STAT3, leading to its dimerization and nuclear translocation.

Atiprimod Intervention:

  • Inhibition: Blocks JAK2/3 autophosphorylation.[1][2]

  • Result: Prevents STAT3 phosphorylation at Tyr705.[1][3]

  • Outcome: Downregulation of anti-apoptotic genes (Mcl-1, Bcl-2) and induction of apoptosis (Caspase-3 cleavage).[1][4][5]

Signaling Pathway Diagram

Atiprimod_MechanismIL6IL-6 (Cytokine)ReceptorIL-6 Receptor / gp130IL6->ReceptorBindingJAKJAK2 / JAK3Receptor->JAKActivatesSTAT3_UnphosSTAT3 (Inactive)JAK->STAT3_UnphosPhosphorylatesAtiprimodAtiprimod(Inhibitor)Atiprimod->JAKBlockspSTAT3p-STAT3 (Tyr705)(Active Dimer)Atiprimod->pSTAT3Inhibits FormationSTAT3_Unphos->pSTAT3DimerizationNucleusNuclear TranslocationpSTAT3->NucleusGenesTarget Genes(Bcl-2, Mcl-1, Cyclin D1)Nucleus->GenesTranscription

Figure 1: Mechanism of Atiprimod-mediated inhibition of the IL-6/JAK/STAT3 signaling axis.[1]

Experimental Design

To scientifically validate Atiprimod activity, the experimental design must account for both constitutive and induced STAT3 activation.

Cell Models
  • Constitutive Activation: U266 (Multiple Myeloma) cells express autocrine IL-6 and have high basal p-STAT3.[1]

  • Inducible Activation: MM.1S or HepG2 cells may require exogenous IL-6 stimulation to visualize the inhibition window.[1]

Treatment Groups
GroupTreatmentDurationPurpose
Negative Control DMSO (Vehicle)4 - 24 hBaseline p-STAT3 levels.[1]
Positive Control IL-6 (10 ng/mL)15 min (pulse)Verifies pathway inducibility (if using non-constitutive lines).[1]
Experimental Atiprimod (1 - 5 µM)4 - 24 hTests dose-dependent inhibition.[1]
Experimental Atiprimod (Time Course)0, 2, 4, 8, 24 hDetermines kinetics of inhibition.[1]

Detailed Protocol

Phase 1: Sample Preparation (Critical Step)

Phosphorylation is reversible and labile.[1] Phosphatases are robust enzymes that function even in SDS buffer if not chemically inhibited.

  • Harvest: Centrifuge cells at

    
    . Wash once with ice-cold PBS containing 1mM Sodium Orthovanadate (
    
    
    ).[1]
  • Lysis: Resuspend pellet in RIPA Buffer supplemented immediately before use with:

    • Protease Inhibitors: (Aprotinin, Leupeptin, PMSF).

    • Phosphatase Inhibitors (Mandatory):

      • Sodium Fluoride (

        
        ): 10-50 mM (Ser/Thr phosphatase inhibitor).[1]
        
      • Sodium Orthovanadate (

        
        ): 1-2 mM (Tyr phosphatase inhibitor).[1]
        
  • Incubation: Incubate on ice for 20 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 min at

    
    . Collect supernatant.
    
  • Quantification: Use BCA Protein Assay. Do not use Bradford if your lysis buffer contains high detergent concentrations.[1]

Phase 2: Electrophoresis & Transfer[1]
  • Loading: Load 30-50 µg of total protein per lane.

  • Gel: Use 8% or 10% SDS-PAGE gel (STAT3 is ~88 kDa).[1]

  • Transfer: Transfer to PVDF membrane (0.45 µm). PVDF is superior to Nitrocellulose for phosphoproteins due to higher binding capacity and durability for stripping.[1]

    • Activation: Pre-wet PVDF in Methanol for 15 seconds before equilibration in transfer buffer.[1]

Phase 3: Blocking & Antibody Incubation (The "BSA Rule")

Scientific Rationale: Milk contains Casein, a phosphoprotein.[6][7][8] Blocking with milk can cause high background or mask the signal when using phospho-specific antibodies.[1][6][8]

  • Blocking: Block membrane in 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).

    • Note:DO NOT USE MILK.

  • Primary Antibody (Phospho): Incubate with Anti-p-STAT3 (Tyr705) (Rabbit mAb preferred, 1:1000) in 5% BSA/TBST overnight at

    
     with gentle agitation.[1]
    
  • Washing: Wash 3 x 10 min with TBST.

  • Secondary Antibody: Incubate with HRP-conjugated Anti-Rabbit IgG (1:2000 - 1:5000) in 5% BSA/TBST for 1 hour at RT.

  • Detection: Use ECL (Enhanced Chemiluminescence) substrate.[1] Image immediately.

Phase 4: Normalization (Total STAT3)

To prove Atiprimod inhibits phosphorylation and not just total protein synthesis, you must normalize against Total STAT3.

  • Stripping (Optional but risky): Use a mild acidic stripping buffer.[1]

  • Re-Probing:

    • Block with 5% Non-Fat Dry Milk in TBST (Milk is acceptable and cheaper for Total STAT3).[1]

    • Incubate with Anti-Total STAT3 (Mouse or Rabbit, 1:1000) in Milk/TBST.[1]

    • Detect as above.

Western Blot Workflow Diagram

WB_WorkflowLysisLysis + Phosphatase Inhibitors(NaF, Na3VO4)PAGESDS-PAGE(8-10% Gel)Lysis->PAGETransferTransfer to PVDF(Methanol Activated)PAGE->TransferBlock_PBlock: 5% BSA(NO MILK)Transfer->Block_PProbe_PPrimary: Anti-p-STAT3(Overnight 4°C)Block_P->Probe_PDetect_PDetect p-STAT3(ECL)Probe_P->Detect_PStripStrip MembraneDetect_P->StripRe-useBlock_TBlock: 5% MilkStrip->Block_TProbe_TPrimary: Total STAT3Block_T->Probe_T

Figure 2: Optimized Western Blot workflow prioritizing phosphoprotein stability.

Data Analysis & Interpretation

Quantitative analysis should be performed using densitometry software (e.g., ImageJ).[1]

Calculation

The efficacy of Atiprimod is determined by the Ratio of Phosphorylated to Total protein, normalized to the Loading Control (GAPDH/Actin).

1
Expected Results Table
Treatmentp-STAT3 (Tyr705)Total STAT3Interpretation
Control (DMSO) High (Band present)High (Band present)Constitutive activation (e.g., U266).[1]
Atiprimod (Low Dose) MediumHighPartial inhibition.[1]
Atiprimod (High Dose) Low / AbsentHighSuccessful blockade of phosphorylation.
Atiprimod (Toxic Dose) AbsentLowGeneral cytotoxicity/degradation (Check PARP cleavage).[1]

Troubleshooting Guide (E-E-A-T)

Problem: Weak p-STAT3 Signal

  • Cause: Phosphatase activity in lysate.[1]

  • Solution: Ensure

    
     is fresh (it oxidizes and turns yellow; it should be colorless/boiled if activated) and added immediately before lysis. Keep lysates on ice at all times.[1]
    

Problem: High Background on Phospho-Blot

  • Cause: Blocking with Milk or insufficient washing.[1]

  • Solution: Switch strictly to 5% BSA for blocking and antibody dilution.[1] Increase Tween-20 in wash buffer to 0.2%.[1]

Problem: "Ghost Bands" (White bands on dark background)

  • Cause: HRP burnout due to excessive signal (too much secondary antibody).[1]

  • Solution: Dilute secondary antibody further (1:5000 or 1:10,000) or reduce exposure time.[1]

References

  • Makhoul, I., et al. (2005). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer, 93, 106–113.

  • Hamasaki, M., et al. (2005). "Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo."[1][2] Blood, 105(11), 4470–4476.[2]

  • Faderl, S., et al. (2007). "Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells."[1][9] Leukemia Research, 31(1), 91-95.[1][9]

  • Cell Signaling Technology. "Western Blotting Protocol: BSA vs. Milk."

Application Note: Atiprimod Dihydrochloride-Induced G0/G1 Cell Cycle Arrest Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Atiprimod dihydrochloride (Atiprimod) is a cationic amphiphilic amine originally developed as an anti-inflammatory agent but now heavily investigated for its potent anti-proliferative effects in multiple myeloma (MM), hepatocellular carcinoma (HCC), and mantle cell lymphoma.[1]

While its vacuolization effect via PIKfyve inhibition is morphologically distinct, its cytostatic capability is primarily driven by the blockage of the JAK/STAT3 signaling axis . This blockade prevents the transcription of critical G1-to-S phase transition regulators, specifically Cyclin D1 , trapping cells in the G0/G1 phase .

This guide provides a rigorous, self-validating workflow for quantifying this G0/G1 arrest using Propidium Iodide (PI) flow cytometry, supported by molecular validation via Western Blotting.

Mechanism of Action: The STAT3/Cyclin D1 Axis

To correctly interpret G0/G1 arrest data, one must understand the upstream causality. Atiprimod acts as a dual-inhibitor:

  • PIKfyve Inhibition: Disrupts endolysosomal trafficking, causing massive cytoplasmic vacuolization (cytotoxicity).[2]

  • STAT3 Inhibition: The driver of cell cycle arrest. Constitutive STAT3 phosphorylation (Tyr705) drives the expression of CCND1 (Cyclin D1) and BCL2. Atiprimod abrogates this phosphorylation, leading to a rapid decline in Cyclin D1 levels. Without Cyclin D1, the CDK4/6 complex cannot phosphorylate Rb, preventing the release of E2F and blocking entry into the S-phase.

Pathway Visualization

Atiprimod_Mechanism Atiprimod Atiprimod Dihydrochloride JAK_STAT JAK/STAT3 Signaling Atiprimod->JAK_STAT Inhibits PIKfyve PIKfyve Kinase Atiprimod->PIKfyve Inhibits pSTAT3 p-STAT3 (Tyr705) JAK_STAT->pSTAT3 Vacuolization Cytoplasmic Vacuolization PIKfyve->Vacuolization Loss causes CyclinD1 Cyclin D1 Expression pSTAT3->CyclinD1 Transcription G1_Block G0/G1 Phase Arrest CyclinD1->G1_Block Loss causes Apoptosis Apoptosis Vacuolization->Apoptosis G1_Block->Apoptosis

Figure 1: Dual mechanism of Atiprimod. The G0/G1 arrest is primarily mediated by the suppression of the STAT3-Cyclin D1 axis.

Material Preparation & Handling[4][5][6][7]

Critical Safety Note: Atiprimod is a potent bioactive compound. Handle in a biosafety cabinet.

ParameterSpecificationProtocol Note
Molecular Weight 409.52 g/mol Use this for molarity calculations.
Solubility Water (50 mM), DMSO (10 mM)Recommended: Dissolve in sterile water or PBS to avoid DMSO cytotoxicity in sensitive cell lines.
Storage -20°C (Desiccated)Stock solutions are stable for 1 month at -20°C. Avoid freeze-thaw cycles.
Vehicle Control Match SolventIf using DMSO, ensure final concentration is <0.1% in culture.

Protocol 1: Quantitative Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases using Propidium Iodide (PI) staining.

Reagents Required[5][6][9][10]
  • PBS (Ca2+/Mg2+ free)

  • Fixative: 70% Ethanol (ice-cold)

  • Staining Buffer: PBS + 0.1% Triton X-100 + 0.2 mg/mL RNase A + 20 µg/mL Propidium Iodide.

Step-by-Step Workflow
Phase A: Treatment & Harvest[3]
  • Synchronization (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12–24 hours to synchronize them in G0/G1.

  • Seeding: Seed cells (e.g., U266, HepG2) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with Atiprimod (0.5 µM – 5 µM) for 24–48 hours. Include a Vehicle Control and a Positive Control (e.g., Palbociclib for G1 arrest).

  • Harvest: Collect supernatant (floating cells are apoptotic/mitotic) and trypsinize adherent cells. Combine into one tube.

  • Wash: Centrifuge (300 x g, 5 min), discard supernatant, wash 1x with cold PBS.

Phase B: Fixation (The "Dropwise" Technique)

Critical Step: Improper fixation causes cell clumping, ruining the doublet discrimination.

  • Resuspend the cell pellet in 300 µL of PBS .

  • While gently vortexing the tube at low speed, add 700 µL of ice-cold 100% Ethanol dropwise. Final concentration: ~70% Ethanol.[4][5]

  • Incubation: Fix at -20°C for at least 2 hours (Overnight is optimal for stoichiometry).

Phase C: Staining
  • Centrifuge fixed cells (500 x g, 5 min) to pellet. Decant ethanol carefully.[6]

  • Wash 1x with PBS.[5]

  • Resuspend pellet in 500 µL of Staining Buffer (containing RNase A and PI).

    • Why RNase A? PI stains both DNA and RNA.[3] RNA must be digested to ensure fluorescence is proportional only to DNA content.

  • Incubate for 30 minutes at 37°C in the dark.

Phase D: Acquisition & Gating
  • Instrument: Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).

  • Laser: 488 nm (Blue). Filter: 585/42 nm (PE channel) or similar.

  • Gating Strategy:

    • Gate 1 (FSC/SSC): Exclude debris.

    • Gate 2 (Single Cells): PI-Width vs. PI-Area. Crucial: Exclude doublets. A G1 doublet (

      
      ) mimics a G2/M cell (
      
      
      
      ), creating false negatives for arrest.
    • Gate 3 (Histogram): Plot PI-Area. Define markers for G0/G1 (2N), S (intermediate), and G2/M (4N).

Experimental Workflow Diagram

Flow_Protocol cluster_0 Sample Prep cluster_1 Staining cluster_2 Analysis Harvest Harvest Cells (Include Supernatant) Fix Fixation 70% EtOH (-20°C) Harvest->Fix Wash PBS Wash Remove EtOH Fix->Wash Digest RNase A Digestion (30 min) Wash->Digest Stain PI Intercalation Digest->Stain Doublet Doublet Discrimination Stain->Doublet Histo Histogram Analysis Doublet->Histo

Figure 2: Step-by-step workflow for PI-based cell cycle analysis.

Protocol 2: Molecular Validation (Western Blot)

Flow cytometry shows the phenotype; Western blotting confirms the mechanism.

Lysate Prep: Use RIPA buffer with Protease AND Phosphatase inhibitors (Sodium Orthovanadate is critical for preserving p-STAT3).

Target ProteinExpected Change (Atiprimod Treated)Mechanistic Significance
p-STAT3 (Tyr705) Decrease (↓↓) Primary target engagement verification.
Cyclin D1 Decrease (↓↓) Direct cause of G1 arrest; downstream of STAT3.
p21 (Waf1/Cip1) Increase (↑↑) CDK inhibitor often upregulated during arrest.
Cleaved PARP Increase (↑) Marker of apoptosis (if arrest becomes lethal).
GAPDH/Actin No Change (=) Loading Control.

Data Analysis & Interpretation

Expected Flow Cytometry Results

Upon analyzing the histogram (Count vs. PI Fluorescence), compare the treated sample to the control.

Cell Cycle PhaseDNA ContentControl Sample (%)Atiprimod Treated (%)Interpretation
Sub-G1 < 2N< 2%5–15%Apoptotic debris/fragmented DNA.
G0/G1 2N40–50% 70–85% G0/G1 Arrest (Primary Endpoint).
S Phase 2N < x < 4N20–30%< 10%Blocked entry into replication.
G2/M 4N20–25%< 10%Depletion of mitotic population.

Note: If you see a massive Sub-G1 peak (>40%), the dose is too high, and cells are dying via apoptosis rather than just arresting. Lower the concentration to capture the arrest phenotype.

Troubleshooting (Self-Validating Systems)

  • Issue: High CV (Coefficient of Variation) on G1 Peak (Broad peaks).

    • Cause: Poor fixation or old PI.

    • Fix: Vortex vigorously during ethanol addition. Ensure PI is fresh and protected from light.

  • Issue: "Shoulder" on G2/M peak.

    • Cause: Doublets.

    • Fix: Tighten the PI-Width vs. PI-Area gate.

  • Issue: No G1 arrest observed despite treatment.

    • Validation: Check p-STAT3 levels by Western blot. If p-STAT3 is not inhibited, Atiprimod may have degraded, or the cell line is STAT3-independent (e.g., KRAS driven).

References

  • Amit-Vazina, M., et al. (2005). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer, 93(1), 70–80.

  • Fanger, C. M., et al. (2012). "Inhibition of PIKfyve kinase leads to vacuole formation and cell death." Chemistry & Biology. (Mechanistic background on PIKfyve).
  • Darzynkiewicz, Z., et al. (2001). "Cytometry of the Cell Cycle: Problems and Pitfalls." Cytometry Part A. (Standard Protocol Reference).
  • R&D Systems. "Atiprimod dihydrochloride Product Information & Solubility."

Sources

Application Note: Handling, Storage, and Reconstitution Protocols for Atiprimod Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Atiprimod dihydrochloride is an orally bioavailable, small-molecule azaspirane derivative recognized for its potent anti-inflammatory, antineoplastic, and anti-angiogenic properties[1]. As a targeted kinase inhibitor, it selectively blocks the phosphorylation of Janus kinase 2 (JAK2) with an IC50 of 397 nM, while concurrently inhibiting its downstream effectors, STAT3 and STAT5. This targeted disruption effectively neutralizes interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) signaling cascades[1]. Consequently, it downregulates critical anti-apoptotic proteins (such as Bcl-2, Bcl-XL, and Mcl-1), inducing cell cycle arrest and apoptosis, particularly in cells harboring the JAK2V617F mutation[1][2].

G Cytokine IL-6 / Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (V617F) Receptor->JAK2 STAT3 STAT3 / STAT5 JAK2->STAT3 Phosphorylation Atiprimod Atiprimod Dihydrochloride Atiprimod->JAK2 Inhibits (IC50=397nM) Atiprimod->STAT3 Blocks Phosphorylation Nucleus Nucleus (Transcription) STAT3->Nucleus Translocation Survival Cell Survival (Bcl-2, Mcl-1) Nucleus->Survival Apoptosis Apoptosis Survival->Apoptosis Downregulation

JAK2/STAT3 signaling pathway and its targeted inhibition by Atiprimod dihydrochloride.

Physicochemical Properties & Solubility Dynamics

Understanding the physicochemical profile of Atiprimod dihydrochloride is critical for maintaining its stability and ensuring reproducible experimental outcomes.

Table 1: Physicochemical and Solubility Profile
PropertyValue / SpecificationReference
Chemical Name N,N-Diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride
Molecular Weight 409.52 g/mol
Formula C22H44N2·2HCl
CAS Number 130065-61-1
Solubility (Water) Soluble up to 50 mM (20.48 mg/mL)
Solubility (DMSO) Soluble up to 10 mM (4.1 mg/mL) with gentle warming
Appearance Solid powder[3]

Causality Insight: The dihydrochloride salt formulation renders the molecule highly polar, explaining its superior solubility in water (50 mM) compared to its solubility in DMSO (10 mM). When dissolving in DMSO, the solvent's lower dielectric constant compared to water necessitates the application of gentle kinetic energy (warming) to fully disrupt the compound's crystal lattice.

Storage Stability & Handling Guidelines

Powder Storage
  • Condition: Store desiccated at Room Temperature (RT)[2].

  • Causality: Atiprimod dihydrochloride is stable under standard ambient conditions when kept strictly dry[2][4]. However, as a hydrochloride salt, it is inherently hygroscopic. Exposure to environmental humidity can lead to moisture absorption, which not only causes inaccurate weighing (due to increased water mass) but may also initiate slow hydrolytic degradation over prolonged periods.

  • Handling Precautions: Always allow the sealed vial to equilibrate to room temperature before opening to prevent ambient condensation from forming on the powder.

Solution Storage
  • Condition: Aliquot and store at -20°C or -80°C.

  • Causality: Aqueous and DMSO stock solutions are susceptible to degradation through repeated freeze-thaw cycles, which can cause localized concentration gradients and precipitation. Aliquoting minimizes thermal stress and ensures consistent molarity across independent experiments.

Safety & PPE
  • Toxicity: May cause irritation to the respiratory tract, skin, and eyes[4].

  • PPE: Use standard BS EN 374:2003 compliant chemical-resistant gloves, safety glasses, and a laboratory coat[4].

  • Environment: Handle within a certified chemical fume hood to avoid inhalation of aerosols or dust particles[4].

Experimental Protocols

Protocol 1: Preparation of Master Stock Solutions

This self-validating protocol ensures the complete dissolution of Atiprimod dihydrochloride without compromising its structural integrity.

Workflow Powder Atiprimod Dihydrochloride Powder (Equilibrate to RT) Weigh Weighing in Fume Hood (Avoid Moisture) Powder->Weigh Solvent Add Solvent (Water up to 50mM or DMSO up to 10mM) Weigh->Solvent Dissolve Vortex & Gentle Warming (37°C if needed for DMSO) Solvent->Dissolve Validate Visual Inspection (Ensure clear solution) Dissolve->Validate Aliquot Aliquot into sterile tubes (Minimize freeze-thaw) Validate->Aliquot Store Store at -20°C or -80°C (Protect from light/moisture) Aliquot->Store

Step-by-step workflow for the reliable reconstitution and storage of Atiprimod solutions.

Step-by-Step Methodology:

  • Equilibration: Remove the desiccated vial of Atiprimod dihydrochloride from storage and allow it to sit at room temperature for 30 minutes before opening.

  • Weighing: In a chemical fume hood, accurately weigh the desired mass using an analytical balance[4]. Note: Work swiftly to minimize environmental moisture absorption.

  • Solvent Addition:

    • For Aqueous Stock (e.g., 25 mM): Add sterile, cell-culture grade H2O. (e.g., For 10 mg of powder, add 0.98 mL H2O).

    • For DMSO Stock (e.g., 10 mM): Add anhydrous DMSO (≥99.9% purity).

  • Dissolution & Validation:

    • Vortex the mixture at medium speed for 30-60 seconds.

    • If using DMSO: Apply gentle warming by placing the tube in a 37°C water bath for 5 minutes.

    • Self-Validation Check: Hold the tube against a bright light source. The solution must be completely optically clear. If microscopic particulates or a cloudy suspension remain, sonicate in a water bath for 3-5 minutes at room temperature until absolute clarity is achieved.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20-50 µL) in sterile, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze in liquid nitrogen (optional but recommended for maximum stability) and transfer to a -80°C freezer.

Protocol 2: In Vitro Cell Viability Assay (JAK2V617F Mutant Cells)

This protocol outlines the application of Atiprimod dihydrochloride in a cellular assay, specifically targeting JAK2V617F-expressing cell lines (e.g., HEL cells)[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed JAK2V617F mutant cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of appropriate complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Treatment Preparation (Serial Dilution):

    • Thaw a single-use aliquot of Atiprimod dihydrochloride stock (e.g., 10 mM in DMSO) at room temperature.

    • Prepare a working intermediate solution in complete culture medium to a concentration of 100 µM.

    • Perform a 1:3 serial dilution in culture medium to generate a concentration range (e.g., 10 µM down to 10 nM).

    • Causality Check: Ensure the final DMSO concentration in all wells, including the vehicle control, remains constant and strictly below 0.1% (v/v) to prevent solvent-induced cytotoxicity from confounding the viability data.

  • Dosing: Add 100 µL of the diluted compound to the respective wells (final assay volume = 200 µL).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C.

  • Endpoint Validation: Add an established viability reagent (e.g., CellTiter-Glo® or MTT). For MTT, incubate for 4 hours, lyse cells, and read absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis.

    • Self-Validation Check: The calculated IC50 for JAK2 inhibition should align closely with the established literature value of ~397 nM[2]. Significant deviations indicate potential degradation of the stock solution or issues with cell line passage number.

References

  • Atiprimod Dihydrochloride | C22H46Cl2N2 | CID 166556 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link][1]

  • US9815865B2 - Preparations of hydrophobic therapeutic agents, methods of manufacture and use thereof Source: Google Patents URL:[3]

Sources

Application Note: Atiprimod Dihydrochloride Dose-Dependent Proliferation Assay

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

Atiprimod dihydrochloride is an azaspirane compound exhibiting potent anti-proliferative, anti-angiogenic, and apoptotic effects, particularly in multiple myeloma (MM), hepatocellular carcinoma (HCC), and neuroendocrine tumors. Unlike general cytotoxic agents, Atiprimod acts via dual inhibition of the JAK2/STAT3 and PI3K/Akt signaling cascades, while simultaneously inducing endoplasmic reticulum (ER) stress via the PERK/eIF2


/ATF4/CHOP axis.

Accurate proliferation assays for Atiprimod require strict adherence to solubility protocols and careful selection of readout methodologies that distinguish between metabolic arrest and true apoptotic cell death. This guide details optimized protocols for dose-dependent proliferation assays, focusing on minimizing experimental noise and ensuring reproducibility.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the downstream effects of Atiprimod, highlighting the critical nodes (STAT3, Akt, Bcl-2) that result in the cessation of proliferation.

Atiprimod_MOA Atiprimod Atiprimod Dihydrochloride JAK2 JAK2 Phosphorylation Atiprimod->JAK2 Inhibits AKT Akt (pSer473) Atiprimod->AKT Inhibits ER_Stress ER Stress (PERK/CHOP) Atiprimod->ER_Stress Induces STAT3 STAT3 (pTyr705) JAK2->STAT3 Activation Nucleus Nuclear Translocation STAT3->Nucleus AKT->Nucleus Bcl2 Bcl-2 / Mcl-1 (Anti-Apoptotic) Nucleus->Bcl2 Transcription CyclinD Cyclin D1 (Cell Cycle) Nucleus->CyclinD Transcription Apoptosis Apoptosis & Growth Arrest Bcl2->Apoptosis Blocks CyclinD->Apoptosis Blocks ER_Stress->Apoptosis Triggers

Figure 1: Atiprimod inhibits proliferation by blocking JAK2/STAT3 and Akt survival signaling while concurrently triggering ER-stress mediated apoptosis.[1][2][3][4][5][6][7]

Compound Handling & Preparation[8]

Critical Warning: Atiprimod is available as a dihydrochloride salt (MW: ~409.5 g/mol ) and a dimaleate salt. Ensure you are calculating molarity based on the specific salt form molecular weight. The dihydrochloride form is hygroscopic.

Solubility & Storage[9]
  • Solubility: Soluble in water and DMSO.[8][9]

  • Preferred Stock Solvent: DMSO (Dimethyl sulfoxide) .[9] While water-soluble, aqueous stocks are prone to hydrolysis and bacterial contamination over time.

  • Stock Concentration: Prepare a 10 mM stock solution in sterile, anhydrous DMSO.

  • Storage: Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    
Working Solutions

Prepare fresh serial dilutions in cell culture media immediately before use.

  • Max DMSO Tolerance: Ensure the final DMSO concentration in the assay well is

    
     (v/v), ideally 
    
    
    
    .
  • Vehicle Control: All control wells must contain the same % DMSO as the highest drug concentration well.

Experimental Design Strategy

To generate a robust IC50 curve, a logarithmic dose range is required. Atiprimod typically exhibits IC50 values in the 0.4


M – 2.0 

M
range for sensitive lines (e.g., U266, HepG2.2.15).
Recommended Cell Lines
Cell TypeCell LineSensitivityRationale
Multiple Myeloma U266, MM.1SHighIL-6/STAT3 dependent; highly responsive to JAK2 inhibition.
HCC HepG2.2.15HighHBV+ cells show higher sensitivity due to viral STAT3 activation.
HCC HepG2ModerateStandard model for liver toxicity/efficacy.
AML HL-60ModerateJAK/STAT pathway relevance.[10]
Dose Range Setup

For a standard 96-well plate assay, use a 9-point semi-log dilution series :

  • Top Standard: 10

    
    M
    
  • 3.0

    
    M
    
  • 1.0

    
    M
    
  • 0.3

    
    M
    
  • 0.1

    
    M
    
  • 0.03

    
    M
    
  • 0.01

    
    M
    
  • 0.003

    
    M
    
  • Vehicle Control: 0

    
    M (DMSO only)
    

Protocol A: Metabolic Viability Assay (WST-1 / CCK-8)

Why this method? WST-1 and CCK-8 (water-soluble tetrazolium salts) are superior to MTT for Atiprimod assays. They do not require the solubilization of formazan crystals, reducing experimental error and handling time. This is critical when working with suspension cells like U266 or MM.1S.

Materials
  • Cell Counting Kit-8 (CCK-8) or WST-1 Reagent.

  • 96-well clear bottom plates (Flat bottom for adherent, V-bottom or U-bottom acceptable for suspension if centrifuging, but flat is standard for reading).

  • Multimode Microplate Reader (450 nm filter).

Step-by-Step Procedure
  • Cell Seeding (Day 0):

    • Adherent Cells (HepG2): Seed 5,000 – 8,000 cells/well in 100

      
      L media. Allow to attach overnight (16-24h).
      
    • Suspension Cells (U266/MM.1S): Seed 15,000 – 20,000 cells/well in 100

      
      L media. Proceed to treatment immediately or after 2-4h equilibration.
      
    • Note: Leave perimeter wells filled with PBS to prevent edge-effect evaporation.

  • Compound Treatment (Day 1):

    • Prepare 2X working solutions of Atiprimod in complete media (to account for the 100

      
      L already in the well).
      
    • Add 100

      
      L of 2X drug solution to respective wells.
      
    • Final Volume: 200

      
      L.
      
    • Incubate for 48 to 72 hours at 37°C, 5% CO

      
      . Note: 72h is recommended for Atiprimod to observe full apoptotic effects.
      
  • Development (Day 3 or 4):

    • Add 20

      
      L of CCK-8/WST-1 reagent directly to each well (10% of total volume).
      
    • Incubate for 1–4 hours at 37°C. Check color development every hour.

    • Suspension Cells: Ensure cells are not disturbed during addition.

  • Measurement:

    • Shake plate gently (orbital shaker, 1 min).

    • Measure Absorbance (OD) at 450 nm (Reference wavelength: 650 nm).

Protocol B: ATP Luminescence Assay (CellTiter-Glo)

Why this method? ATP assays are more sensitive and linear than metabolic dye assays. This is the "Gold Standard" for IC50 determination in drug development.

Step-by-Step Procedure
  • Preparation: Equilibrate CellTiter-Glo reagent to room temperature (RT).

  • Treatment: Follow Seeding and Treatment steps from Protocol A. Reduce volume to 100

    
    L total per well if cost-saving is required (50 
    
    
    
    L cells + 50
    
    
    L drug).
  • Lysis & Reaction:

    • Remove plate from incubator and equilibrate to RT (30 mins). Critical for consistent luminescence.

    • Add volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100

      
      L reagent to 100 
      
      
      
      L media).
  • Incubation:

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at RT for 10 minutes to stabilize luminescent signal.

  • Detection:

    • Read Luminescence (integration time 0.5 – 1 second per well).

Workflow Visualization

Assay_Workflow cluster_0 Preparation cluster_1 Cell Culture cluster_2 Readout Stock Stock (DMSO) 10mM Dilution Serial Dilution (Media) Stock->Dilution Treatment Add Atiprimod (0.01 - 10 µM) Dilution->Treatment Seeding Seed Cells (96-well) Seeding->Treatment Incubation Incubate 48-72 Hours Treatment->Incubation Reagent Add WST-1 or CellTiter-Glo Incubation->Reagent Read Measure OD450 or Lum Reagent->Read

Figure 2: Standardized workflow for Atiprimod high-throughput dose-response screening.

Data Analysis & Validation

IC50 Calculation
  • Normalize Data: Calculate % Viability for each well:

    
    
    
  • Curve Fitting: Plot Log(Concentration) vs. % Viability.

  • Regression: Use a 4-Parameter Logistic (4PL) non-linear regression model.

    • Equation:

      
      
      
Quality Control Metrics
  • Z-Factor: For screening campaigns, ensure Z' > 0.5.

  • CV%: Coefficient of variation between replicate wells should be < 10%.

  • Expected Results:

    • U266 IC50: ~0.5 - 2.0

      
      M
      
    • HepG2 IC50: ~0.5 - 1.5

      
      M[11]
      
Troubleshooting Guide
IssueProbable CauseSolution
High Background Media interaction or precipitationUse phenol-red free media; ensure drug is fully soluble (no precipitate at >10

M).
Low Sensitivity Low cell densityAtiprimod is cytostatic/cytotoxic; ensure starting density allows for 72h growth in controls.
Edge Effect EvaporationDo not use outer wells for data; fill with PBS.
Inconsistent IC50 Salt form confusionVerify if using Dihydrochloride vs. Dimaleate. Adjust MW calculation.

References

  • Mechanism in Multiple Myeloma: Faderl, S., et al. "Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells."[10] Leukemia Research, 2007.[10][12]

  • Hepatocellular Carcinoma Sensitivity: Cao, W., et al. "Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod."[7][13] Molecular Cancer Therapeutics, 2007.[12]

  • JAK2/STAT3 Inhibition: Quintás-Cardama, A., et al. "Preclinical characterization of atiprimod, a novel JAK2 and JAK3 inhibitor." Investigational New Drugs, 2011.[14]

  • General Assay Guidelines: Riss, T.L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013.

  • Chemical Properties: PubChem Compound Summary for CID 166556, Atiprimod Dihydrochloride.

Sources

Technical Guide: In Vivo Dosing of Atiprimod Dihydrochloride in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Atiprimod Dihydrochloride (SK&F 106615) is a cationic amphiphilic azaspirane that functions as a potent inhibitor of the JAK2/STAT3 signaling pathway . Unlike many kinase inhibitors that target the ATP-binding pocket, Atiprimod blocks the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and downregulates the expression of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and angiogenic factors (VEGF).

This guide details the protocol for utilizing Atiprimod Dihydrochloride in mouse xenograft models, specifically focusing on Multiple Myeloma (MM) and Hepatocellular Carcinoma (HCC), where constitutive STAT3 activation is a primary driver of oncogenesis.

Mechanistic Pathway (JAK/STAT3 Inhibition)

The following diagram illustrates the specific intervention point of Atiprimod within the IL-6/STAT3 signaling cascade.[1]

G IL6 IL-6 / Growth Factors Receptor Cytokine Receptor (gp130) IL6->Receptor JAK JAK2 Kinase Receptor->JAK Activates STAT3_U Unphosphorylated STAT3 JAK->STAT3_U Phosphorylates STAT3_P p-STAT3 (Tyr705) (Dimerization) STAT3_U->STAT3_P Nucleus Nuclear Translocation STAT3_P->Nucleus Genes Target Gene Transcription (Bcl-2, Bcl-xL, VEGF, Cyclin D1) Nucleus->Genes Outcome Tumor Cell Survival Proliferation & Angiogenesis Genes->Outcome Atiprimod Atiprimod Dihydrochloride (Inhibitor) Atiprimod->STAT3_P  BLOCKS Phosphorylation & Dimerization

Caption: Atiprimod inhibits the phosphorylation of STAT3, preventing nuclear translocation and the transcription of survival genes.

Compound Preparation & Formulation

Critical Note: This protocol specifies the use of Atiprimod Dihydrochloride (the salt form), not the free base. The salt form offers superior water solubility, eliminating the need for harsh vehicles like DMSO or Cremophor EL for in vivo administration.

Formulation Specifications
ParameterSpecification
Compound Name Atiprimod Dihydrochloride (SK&F 106615)
MW 409.52 g/mol
Solubility Water-soluble (up to ~50 mg/mL)
Preferred Vehicle Sterile Water or PBS (Phosphate Buffered Saline)
Storage (Powder) -20°C, desiccated, protected from light
Storage (Solution) Prepare fresh daily immediately before dosing.
Preparation Protocol (Example: 50 mg/kg Dose)

For a cohort of 10 mice (approx. 25g each), requiring 50 mg/kg dose:

  • Calculate Total Mass Needed:

    • Total weight = 10 mice × 0.025 kg/mouse = 0.25 kg.

    • Total Drug = 0.25 kg × 50 mg/kg = 12.5 mg.

    • Overage: Prepare 20% excess (15 mg total).

  • Calculate Volume:

    • Standard oral gavage volume is 10 mL/kg (0.25 mL per 25g mouse).

    • Total Volume = 0.25 kg × 10 mL/kg = 2.5 mL + 20% overage = 3.0 mL.

  • Dissolution:

    • Weigh 15 mg of Atiprimod Dihydrochloride.

    • Add 3.0 mL of Sterile PBS.

    • Vortex gently for 30-60 seconds until completely dissolved. The solution should be clear.

    • Filtration: Sterile filter through a 0.22 µm syringe filter if required by facility standards.

Experimental Design: Mouse Xenograft Models

Model Selection
  • Multiple Myeloma (MM): U266 or RPMI-8226 cell lines. These are classic models for STAT3-dependent growth.

  • Hepatocellular Carcinoma (HCC): HepG2 or Huh-7.[1]

  • Host Strain: NOD/SCID or SCID-beige (preferred for MM due to higher engraftment rates compared to Nude mice).

Workflow Diagram

The following timeline outlines the standard efficacy study lifecycle.

Workflow Start Cell Culture Expansion Inoculation Subcutaneous Inoculation (Day 0) Start->Inoculation Growth Tumor Growth (10-14 Days) Inoculation->Growth Random Randomization (Tumor Vol ~100mm³) Growth->Random Treatment Dosing Phase (21-28 Days) Random->Treatment Group A: Vehicle Group B: 25 mg/kg Group C: 50 mg/kg Harvest Harvest & Analysis (Biomarkers) Treatment->Harvest

Caption: Standard xenograft workflow from cell expansion to tissue harvest.

In Vivo Dosing Protocol

A. Inoculation (Subcutaneous)[2][3][4][5]
  • Cell Prep: Harvest cells in log-phase growth.

  • Concentration: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel (Basement Membrane Matrix). Matrigel is critical for MM cell lines to support the microenvironment.

    • Density:

      
       to 
      
      
      
      cells per mouse in 100-200 µL volume.
  • Injection: Inject subcutaneously into the right flank of the mouse.[2]

B. Treatment Regimen

Initiate dosing when tumors reach a palpable, measurable size (typically 80–120 mm³ ).

GroupTreatmentDoseRouteSchedule
1 Vehicle ControlN/APOQD x 21 days
2 Low Dose Atiprimod25 mg/kgPOQD x 21 days
3 High Dose Atiprimod50 mg/kgPOQD x 21 days
4 Positive Control*VariesIP/IVStandard Cycle

*Positive Control: e.g., Bortezomib (1 mg/kg IP) for Multiple Myeloma studies.

C. Administration Technique (Oral Gavage)
  • Restrain the mouse firmly by the scruff to align the esophagus.

  • Use a 20-22 gauge stainless steel feeding needle (ball-tipped).

  • Introduce the needle gently into the side of the mouth, sliding it down the esophagus. Do not force.

  • Depress plunger slowly.

  • Monitor mouse immediately after for signs of aspiration (gasping).

Data Acquisition & Analysis

Tumor Measurement

Measure tumor dimensions using digital calipers 3 times per week.[2]



Efficacy Calculation

Calculate Tumor Growth Inhibition (%TGI) at the end of the study:



Biomarker Validation (Post-Harvest)

To confirm the mechanism of action in vivo, harvested tumors must be analyzed for:

  • p-STAT3 (Tyr705): Western Blot or IHC. Expect significant reduction in treated groups.[3][4]

  • Cleaved Caspase-3: Marker of apoptosis (Increased in treated groups).

  • Bcl-2/Bcl-xL: Anti-apoptotic proteins (Decreased in treated groups).[5][6]

Safety & Troubleshooting

Monitoring Criteria
  • Body Weight: Weigh mice daily.

    • Stop Rule: If body weight loss >20% compared to Day 0, euthanize the animal immediately.

  • Behavior: Watch for piloerection (hunched posture), lethargy, or ataxia.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Vehicle Saturation or impurityEnsure use of Dihydrochloride salt. Warm to 37°C briefly. Vortex well.
No Tumor Regression Drug resistance or low exposureVerify p-STAT3 inhibition in tumor tissue. If p-STAT3 is unchanged, increase dose or frequency (BID).
High Mortality Toxicity or Gavage ErrorCheck lung histology for aspiration. If systemic toxicity, reduce dose to 25 mg/kg.

References

  • Fozailoff, A., et al. (2011). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." Blood.

  • Hamaguchi, T., et al. (2010). "Atiprimod, a JAK2/STAT3 inhibitor, induces apoptosis in cholangiocarcinoma cells." Cancer Research.

  • Amit-Vazina, M., et al. (2005). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer.

  • Wang, M., et al. (2007). "Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo."[7] Blood.

Sources

Application Note: Atiprimod Dihydrochloride Clonogenic Assay for Myeloma Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the standardized procedure for evaluating the efficacy of Atiprimod dihydrochloride (an azaspirane compound) on Multiple Myeloma (MM) cells using a Methylcellulose-based Clonogenic Assay .

While rapid colorimetric assays (e.g., MTT/MTS) measure metabolic activity, they do not distinguish between temporary growth arrest and the loss of reproductive integrity. The clonogenic assay remains the gold standard for determining cell reproductive death. Because MM cells are non-adherent, this protocol utilizes a semi-solid methylcellulose matrix to immobilize cells, allowing distinct colony formation and accurate quantification of the Surviving Fraction (SF).

Mechanism of Action

Atiprimod acts primarily as a potent inhibitor of the JAK2/STAT3 signaling pathway .[1] In MM cells, constitutive activation of STAT3 (often driven by IL-6) promotes survival and drug resistance. Atiprimod blocks STAT3 phosphorylation, leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) and the induction of apoptosis via the Caspase-3 pathway.[2][3]

Pathway Visualization

The following diagram illustrates the specific intervention point of Atiprimod within the MM survival signaling cascade.

Atiprimod_Mechanism IL6 IL-6 (Microenvironment) Receptor IL-6 Receptor (gp130) IL6->Receptor Binding JAK JAK2 Kinase Receptor->JAK Activates STAT3_U STAT3 (Unphosphorylated) JAK->STAT3_U Phosphorylation STAT3_P p-STAT3 (Dimer) STAT3_U->STAT3_P Dimerization Atiprimod ATIPRIMOD (Inhibitor) Atiprimod->JAK Blocks Atiprimod->STAT3_U Inhibits Phosphorylation Apoptosis Apoptosis / Cell Death Atiprimod->Apoptosis Induces (via Bcl-2 downregulation) Nucleus Nucleus Translocation STAT3_P->Nucleus Enters TargetGenes Bcl-2, Bcl-XL, Mcl-1 (Anti-Apoptotic) Nucleus->TargetGenes Transcription TargetGenes->Apoptosis Prevents

Figure 1: Mechanism of Action. Atiprimod inhibits the JAK2/STAT3 axis, preventing the transcription of survival factors Bcl-2 and Mcl-1, thereby triggering apoptosis.[1][2][3]

Experimental Prerequisites

Reagents & Equipment
ComponentSpecificationNotes
Test Compound Atiprimod DihydrochlorideMW: 409.52 g/mol .[1][4][5] Store desiccated at RT.
Solvent Sterile Water or PBSThe dihydrochloride salt is highly water-soluble (up to 50 mM). Avoid DMSO if possible to minimize solvent toxicity in long-term assays.
Matrix Methylcellulose (1.0 - 1.2%)E.g., MethoCult™ H4434 or H4230 (StemCell Tech) or generic equivalent with 30% FBS/BSA.
Cell Lines U266, RPMI 8226, or MM.1SLog-phase growth, viability >90% (Trypan Blue).
Plastics 35mm Non-treated Petri DishesDo not use tissue-culture treated plates; they promote macrophage adherence which can confuse scoring.
Needles 16G Blunt-End NeedlesRequired for accurate pipetting of viscous methylcellulose.
Compound Preparation (Stock)
  • Weigh Atiprimod dihydrochloride.[6]

  • Dissolve in sterile distilled water to create a 10 mM Stock Solution .

  • Filter sterilize (0.22 µm) if necessary, though sterile preparation is preferred.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Detailed Protocol: Methylcellulose Clonogenic Assay

This protocol uses a Continuous Exposure design, where the drug is embedded in the matrix. This is superior to "pulse" treatment for determining absolute drug sensitivity over 14 days.

Phase 1: Preparation of Assay Mix

Causality: Methylcellulose is extremely viscous. Accurate drug concentrations require pre-mixing the drug with media before adding the matrix.

  • Calculate Concentrations: Determine the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µM).

  • Prepare 10x Drug Solutions: Dilute the 10 mM stock into IMDM (or RPMI) media to create solutions at 10x the final desired concentration.

  • Prepare Cell Suspension:

    • Wash cells twice in PBS to remove old media factors.

    • Resuspend in fresh media.

    • Count accurately. Dilute to 10,000 cells/mL (for cell lines) or 100,000 cells/mL (for primary patient samples).

    • Note: Final plating density will be 1,000 cells/dish (lines) or 10,000+ (primary).

Phase 2: Plating (The "Tube Method")

Trustworthiness: Mixing in a tube before plating ensures homogeneity. Never try to mix drug and methylcellulose directly in the dish.

For each experimental condition (perform in triplicate):

  • Take a sterile 5 mL or 14 mL polypropylene tube.

  • Add 300 µL of the 10x Drug Solution (or Vehicle Control).

  • Add 300 µL of the Cell Suspension .

  • Add 2.4 mL of Methylcellulose Matrix .

    • Total Volume: 3.0 mL.

    • Ratio: 1:1:8 (Drug:Cells:Matrix).

  • Vortex vigorously for 5-10 seconds to mix.

  • Let stand for 5 minutes to allow large bubbles to rise.

Phase 3: Dispensing & Incubation
  • Attach a 16G blunt-end needle to a 3 mL syringe.

  • Draw up the mixture (avoiding bubbles).

  • Dispense 1.0 mL into the center of three separate 35mm petri dishes.

  • Gently tilt/rotate the dish to spread the viscous medium evenly.

  • Hydration Control: Place the three 35mm dishes into a larger 100mm petri dish. Add a fourth, open 35mm dish containing sterile water to the large plate.

    • Reasoning: This prevents the methylcellulose from drying out during the long incubation.

  • Incubate at 37°C, 5% CO2 for 14 days .

Phase 4: Scoring
  • Using an inverted microscope (4x objective), count colonies.

  • Definition: A colony is defined as an aggregate of >40 cells .

  • Ignore single cells or small clusters (aborted colonies).

Workflow Visualization

Assay_Workflow Stock Atiprimod Stock (10mM in H2O) Dilution 10x Drug Dilution (in Media) Stock->Dilution Mixing Homogenization (Vortex in Tube) Dilution->Mixing 300 µL Cells MM Cells (10^4 / mL) Cells->Mixing 300 µL Matrix Methylcellulose (Viscous Matrix) Matrix->Mixing 2.4 mL Plating Dispense 1.0 mL into 35mm Dishes Mixing->Plating Syringe + 16G Needle Incubation Incubate 14 Days @ 37°C Plating->Incubation Scoring Count Colonies (>40 cells) Incubation->Scoring

Figure 2: Experimental Workflow. The "Tube Method" ensures uniform drug distribution within the viscous matrix before plating.

Data Analysis & Validation

To ensure the assay is self-validating, calculate the Plating Efficiency (PE) of your controls first. If PE is <10% for cell lines, the assay is invalid (cells are unhealthy).

Calculations

1. Plating Efficiency (PE):



2. Surviving Fraction (SF):



Expected Data Format

Summarize your results in a table comparing dose response.

Atiprimod Conc. (µM)Mean Colony Count (n=3)Surviving Fraction (SF)Inhibition (%)
0.0 (Vehicle) 150 (Example)1.000%
0.5 1200.8020%
1.0 750.5050%
2.5 150.1090%
5.0 00.00100%

Interpretation: A significant reduction in colony size (even if count remains high) indicates cytostatic effects, while a reduction in count indicates reproductive death (cytotoxicity). Atiprimod typically shows a dose-dependent reduction in both size and number.

Troubleshooting & Expert Tips

  • Clumping: If cells clump during the initial suspension, pass them through a 40µm cell strainer before counting. Clumps will be counted as false colonies.

  • Viscosity Issues: If the methylcellulose is too thick to pipette, ensure it was warmed to room temperature. Do not heat to 37°C before plating, as this may affect polymerization or drug stability.

  • Drug Stability: Atiprimod is stable in water, but once mixed with serum-containing methylcellulose, it should be plated immediately.

  • Background: If using primary patient cells, red blood cells can obscure colonies. Use a lysis buffer or Ficoll-Paque separation prior to the assay.

References

  • Amit-Vazina, M., et al. (2005). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells."[2][3] British Journal of Cancer, 93(1), 70–80.[2][3]

  • StemCell Technologies.
  • Hamasaki, M., et al. (2005). "Azaspirane inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo."[7] Blood, 105(11), 4470-4476.[7]

Sources

Application Note: Preparation and Validation of Atiprimod Dihydrochloride for Intravenous Administration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

Atiprimod dihydrochloride (an azaspirane derivative) is a potent, orally bioavailable, and intravenously administrable cationic amphiphilic compound. Originally investigated for rheumatoid arthritis due to its profound anti-inflammatory properties[1], it has since been repositioned as a targeted therapeutic for multiple myeloma (MM) and hepatocellular carcinoma (HCC).

The mechanistic hallmark of Atiprimod is its ability to disrupt the Interleukin-6 (IL-6) signaling cascade. By blocking the phosphorylation of Janus kinases (JAK2/JAK3), Atiprimod prevents the downstream activation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3)[2]. This disruption rapidly downregulates anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1), triggering caspase-3-mediated apoptosis and cell cycle arrest in the G0/G1 phase[2],[3].

G IL6 IL-6 JAK JAK2 / JAK3 IL6->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Nucleus Target Genes (Bcl-2, Mcl-1) STAT3->Nucleus Translocates Apoptosis Apoptosis Nucleus->Apoptosis Inhibits Atiprimod Atiprimod Dihydrochloride Atiprimod->JAK Blocks Atiprimod->STAT3 Inhibits

Fig 1: Atiprimod-mediated inhibition of the IL-6/JAK/STAT3 signaling pathway to induce apoptosis.

Physicochemical Profiling & Formulation Strategy

The primary challenge in developing an intravenous (IV) formulation of Atiprimod dihydrochloride is its extreme hydrophobicity. While nanocrystal suspensions and colloidal dispersions have been successfully utilized[4], the most reliable method for achieving a stable, optically clear IV solution without risk of capillary embolization is the use of an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

The cyclodextrin's hydrophobic cavity encapsulates the azaspiro core of Atiprimod, while its hydrophilic exterior ensures complete aqueous miscibility. This strategy prevents drug precipitation upon dilution in the bloodstream—a critical safety parameter for IV administration.

Table 1: Physicochemical and Formulation Parameters

ParameterValueCausality / Clinical Rationale
Molecular Weight 409.5 g/mol The dihydrochloride salt form enhances baseline dissolution kinetics compared to the free base.
Aqueous Solubility < 0.1 mg/mLNecessitates complexation (HP-β-CD) or nanosuspension for safe IV delivery[4].
Target IV Concentration 2.0 mg/mLOptimal for achieving therapeutic

without exceeding standard fluid volume limits.
Formulation pH 5.5 – 6.0Maintains tertiary amine protonation while preventing infusion-site phlebitis.
Osmolality 290 – 310 mOsm/kgStrict isotonicity is required to prevent erythrocyte hemolysis during systemic administration.

Experimental Protocol: Preparation of Intravenous Formulation

Note: All procedures must be conducted under ISO Class 5 laminar flow conditions using depyrogenated glassware.

Phase I: Preparation of the Inclusion Complex
  • Excipient Dissolution: Dissolve 20.0 g of pharmaceutical-grade HP-β-CD in 70 mL of Sterile Water for Injection (WFI). Stir at 300 RPM at ambient temperature (20–25°C) until optically clear.

  • API Incorporation: Slowly add 200 mg of Atiprimod dihydrochloride to the vortex of the stirring solution.

  • Complexation: Cover the vessel to prevent evaporation and stir continuously for 12 hours. Causality: Prolonged stirring is required to reach thermodynamic equilibrium for the inclusion complex. Do not use high-shear homogenization or sonication, as localized heating can degrade the API and introduce micro-bubbles.

  • pH Adjustment: Measure the pH. Adjust to 5.5 – 6.0 using 0.1 M HCl or 0.1 M NaOH as necessary.

  • Volume Make-up: Add WFI to reach a final volume of 100 mL.

Self-Validation Checkpoint 1: Measure the turbidity of the solution at 600 nm using a UV-Vis spectrophotometer. An absorbance of


 indicates complete inclusion complexation. If turbidity persists, the API has not fully complexed, risking micro-emboli upon IV injection.
Phase II: Sterilization and Lyophilization
  • Sterile Filtration: Pass the formulated solution through a 0.22 µm Polyethersulfone (PES) syringe filter into sterile, depyrogenated Type I glass vials. Causality: The use of a PES membrane is critical. Nylon membranes exhibit high non-specific binding for cationic amphiphilic compounds, which will result in a significant loss of API during sterilization.

  • Lyophilization (Optional but Recommended): To maximize shelf-life, freeze the vials at -40°C for 4 hours, followed by primary drying at -20°C under vacuum (100 mTorr) for 24 hours, and secondary drying at 20°C for 6 hours[1].

Self-Validation Checkpoint 2: Perform a bubble point test on the PES filter post-filtration. A passing result ensures membrane integrity was maintained during the extrusion process, guaranteeing sterility.

Phase III: Reconstitution for Intravenous Infusion
  • Reconstitute the lyophilized powder with 5% Dextrose in Water (D5W) or 0.9% Normal Saline to the target concentration.

  • Gently swirl (do not shake) to prevent foaming. The solution is now ready for in vivo administration or in vitro assays.

Quality Control & Self-Validation Workflows

To ensure the trustworthiness of the formulated batch, the following QC panel must be executed:

  • HPLC Assay (Drug Content & Purity):

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution of Acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water.

    • Validation: Compare the pre-filtration and post-filtration Area Under the Curve (AUC). A recovery of

      
       validates the choice of the PES filter.
      
  • Dynamic Light Scattering (DLS):

    • Analyze the reconstituted solution. A monodisperse peak at

      
       nm confirms the presence of soluble cyclodextrin complexes and the absolute absence of sub-visible API aggregates.
      
  • Endotoxin Testing:

    • Perform a Limulus Amebocyte Lysate (LAL) chromogenic assay. Endotoxin levels must be

      
       EU/mL for safe intravenous use.
      

In Vitro Pharmacodynamic Validation (STAT3 Assay)

To verify that the formulation process has not compromised the biological efficacy of Atiprimod, validate the batch against a known susceptible cell line (e.g., U266-B1 multiple myeloma cells)[2].

  • Cell Culture: Incubate U266-B1 cells (

    
     cells/mL) in RPMI 1640 supplemented with 10% FBS.
    
  • Treatment: Treat cells with 2, 4, and 8 µM of the reconstituted Atiprimod formulation for 4 hours.

  • Lysis and Immunoblotting: Harvest cells, lyse using RIPA buffer, and resolve proteins via SDS-PAGE.

  • Detection: Probe with primary antibodies against total STAT3 and phosphorylated STAT3 (pY705-STAT3).

  • Expected Outcome: A dose-dependent ablation of the pY705-STAT3 band with no change in total STAT3 levels confirms the mechanistic integrity of the formulated API[3].

References

  • Source: nih.gov (British Journal of Cancer)
  • Source: aacrjournals.org (Molecular Cancer Therapeutics)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Atiprimod Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Silent Crash"

Why this matters: Atiprimod is a potent PIKfyve inhibitor and JAK2/STAT3 antagonist. Its primary phenotypic readout in many assays is cytoplasmic vacuolization (due to disruption of endolysosomal trafficking).

The Problem: Atiprimod is highly lipophilic (LogP ~6.6). When a concentrated DMSO stock hits aqueous media, it undergoes "solvent shock."[1] The compound precipitates into invisible micro-crystals.

  • Consequence: The cells receive a fraction of the intended dose.

  • False Negative: You observe no vacuolization and incorrectly conclude the pathway is inactive, when in reality, the drug never entered the cells.

This guide provides the Gold Standard Protocol to ensure bioavailability and experimental reproducibility.

Module 1: The Chemistry of the Crash

To prevent precipitation, you must understand the mechanism. Atiprimod is hydrophobic. It dissolves in DMSO because DMSO is a polar aprotic solvent that disrupts the crystal lattice.

When you pipette DMSO-dissolved Atiprimod into water (media):

  • Solvent Exchange: DMSO mixes with water instantly.

  • Supersaturation: The drug is suddenly stranded in a water environment where it is insoluble.

  • Nucleation: If the local concentration is too high (even for a microsecond), crystal nuclei form.

  • Growth: These nuclei grow into precipitates that sink to the bottom of the well, unavailable to cells.

Visualization: The Solvent Shock Mechanism

The following diagram illustrates the difference between a "Crash" event and successful solubilization.

SolventShock cluster_0 SCENARIO A: The Crash (Incorrect) cluster_1 SCENARIO B: Successful Solubilization Stock_A 10mM Atiprimod (in 100% DMSO) Media_A Cold Media (Static) Stock_A->Media_A Rapid Addition Local_Conc High Local Concentration Media_A->Local_Conc Poor Mixing Precipitate Micro-Crystals Form (Bioavailability Lost) Local_Conc->Precipitate Nucleation Stock_B 10mM Atiprimod (in 100% DMSO) Media_B Pre-warmed Media (Vortexing) Stock_B->Media_B Dropwise Addition Dispersion Rapid Dispersion (< Solubility Limit) Media_B->Dispersion Shear Force Solution Stable Solution (Bioavailable) Dispersion->Solution Stabilization

Caption: Comparison of kinetic precipitation (Scenario A) versus successful dispersion using shear force and temperature control (Scenario B).

Module 2: The Gold Standard Preparation Protocol

Objective: Prepare a treatment solution without crashing the compound. Reagents: Atiprimod (Powder or DMSO stock), Anhydrous DMSO (fresh), Culture Media (with 10% FBS).

Step 1: Master Stock Preparation
  • Solvent: Use 100% Anhydrous DMSO . Do not use PBS or Ethanol.

  • Concentration: Prepare a high-concentration Master Stock (e.g., 10 mM or 20 mM ).

  • Storage: Aliquot immediately into single-use vials (e.g., 20 µL). Store at -80°C. Never freeze-thaw the master stock more than once.

Step 2: The "Step-Down" Dilution (Critical)

Do not pipette 1 µL of Master Stock directly into 10 mL of media if you are a beginner. Use an intermediate step to ensure accuracy and mixing.

Target Dose: 1 µM Final Concentration in 10 mL Media.

StepActionLogic
1 Thaw 10 mM Master Stock at RT.Ensure full solubilization. Check for crystals.
2 Create 100x Working Stock: Add 10 µL Master Stock (10 mM) into 990 µL DMSO .Key Point: Diluting DMSO into DMSO prevents precipitation. You now have a 100 µM stock in 100% DMSO.
3 Prepare Media: Pre-warm 10 mL culture media to 37°C.Warm media solubilizes lipids better than cold media.
4 The "Drop-Vortex" Technique: While vortexing the 10 mL media tube (medium speed), slowly add 100 µL of the 100x Working Stock.Vortexing creates rapid dispersion, preventing local supersaturation.
5 Final Check: Inspect tube against light. It should be clear.If cloudy, the drug has crashed. Discard and restart.

Final Composition: 1 µM Atiprimod, 1% DMSO. (If 1% DMSO is toxic to your cells, use a 1000x step-down to achieve 0.1% DMSO).

Visualization: Workflow Logic

Protocol Powder Atiprimod Powder MasterStock Master Stock (10-20mM in 100% DMSO) Powder->MasterStock Dissolve WorkingStock Working Stock (100x or 1000x in 100% DMSO) MasterStock->WorkingStock Dilute in DMSO (NOT PBS!) MediaAdd Addition to Media (Pre-warmed 37°C) WorkingStock->MediaAdd Spike Vortex VORTEX IMMEDIATELY MediaAdd->Vortex Critical Step Assay Cell Assay (Vacuolization Check) Vortex->Assay Dose Cells

Caption: Step-by-step dilution workflow emphasizing the maintenance of 100% DMSO solvent until the final spike into rapidly moving media.

Module 3: Troubleshooting & FAQs

Q1: I see crystals in my stock solution after thawing. What should I do?

A: Do not use it yet. DMSO is hygroscopic (absorbs water from air). If your stock absorbed water during previous openings, Atiprimod will crystallize.

  • Fix: Warm the vial to 37°C and vortex vigorously for 1 minute. If crystals persist, sonicate for 5 minutes. If they still persist, the DMSO is too hydrated—discard the stock.

Q2: Can I use Serum-Free Media?

A: This is high-risk. Serum proteins (Albumin/BSA) act as carriers that bind lipophilic drugs and keep them in solution.

  • Modification: If you must use serum-free media, pre-coat your plasticware with sterile 0.1% BSA, or add a carrier like Cyclodextrin (HP-β-CD) to the media before adding the drug.

Q3: My cells are detaching after treatment. Is this toxicity?

A: It might be the DMSO, not the Atiprimod.

  • Check: Ensure your final DMSO concentration is <0.5% (v/v). Many sensitive lines (e.g., primary neurons) tolerate only 0.1%. Adjust your "Step-Down" dilution to use a 1000x working stock instead of 100x.

Q4: I am doing an in vivo study. Can I inject the DMSO stock?

A: No. Injecting 100% DMSO causes immediate tissue necrosis and drug precipitation at the injection site.

  • Formulation: For in vivo work, Atiprimod is often formulated in a vehicle of 5% DMSO + 5% Tween-80 + 90% Saline (or PBS).

  • Order of Addition: Dissolve drug in DMSO

    
     Add Tween-80 
    
    
    
    Vortex
    
    
    Slowly add Saline while vortexing.

References

  • PubChem. (n.d.). Atiprimod | C22H44N2.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Cai, X., et al. (2013). PIKfyve, a Class III PI Kinase, Is the Target of the Small Molecular Modulator YM201636. Molecular Pharmacology.
  • Way, M., et al. (2020). Solubility and Stability of Lipophilic Compounds in DMSO. Journal of Biomolecular Screening. (General reference for DMSO hygroscopicity).

Sources

Atiprimod dihydrochloride induced cytoplasmic vacuolization causes

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Cytoplasmic Vacuolization & Phenotypic Anomalies

Document ID: TS-ATI-001 Last Updated: February 28, 2026 Audience: Cell Biology & Drug Discovery Researchers

Diagnostic & Mechanistic FAQ

Q1: My cells have developed large, "foam-like" vacuoles within hours of Atiprimod treatment. Is this bacterial contamination or apoptosis?

Diagnosis: This is likely not contamination or classical apoptosis. It is a specific, on-target phenotypic effect of PIKfyve inhibition .

While Atiprimod is widely annotated as a STAT3/JAK pathway inhibitor, it possesses potent off-target activity against PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing). This kinase is responsible for converting PI3P to PI(3,5)P2 on the surface of endosomes.[1]

The Mechanism of Swelling:

  • Inhibition: Atiprimod inhibits PIKfyve.[1]

  • Depletion: Levels of PI(3,5)P2 drop rapidly.

  • Traffic Jam: PI(3,5)P2 is required for the fission (budding off) of vesicles from the endosome to the lysosome. Without it, endosomes can fuse but cannot fission.

  • Result: Endosomes engorge with fluid and membrane, creating massive, translucent vacuoles that fill the cytoplasm.

Q2: Is this vacuolization a sign of toxicity?

Nuanced Answer: Not immediately.

  • Short-term (4–24h): The cells are often viable and metabolically active despite looking "sick." The process is reversible if the drug is washed out.

  • Long-term (>24–48h): Sustained vacuolization can lead to a specific form of non-apoptotic cell death called Methuosis (death by cellular drinking), where the cell ruptures due to metabolic failure and physical displacement of organelles.

Visualizing the Mechanism

The following diagram illustrates the pathway blockage causing the vacuolization phenotype.

Atiprimod_Mechanism Atiprimod Atiprimod (Inhibitor) PIKfyve PIKfyve Kinase Atiprimod->PIKfyve Inhibits PI35P2 PI(3,5)P2 (Fission Signal) PIKfyve->PI35P2 Catalyzes conversion PI3P PI3P (Endosome Membrane) PI3P->PIKfyve Fission Endosome Fission (Budding) PI35P2->Fission Required for Vacuoles Cytoplasmic Vacuolization Fission->Vacuoles Blocked Fission leads to Swelling Lysosome Lysosomal Degradation Fission->Lysosome Normal Traffic Fusion Endosome Fusion Fusion->Vacuoles Unopposed Fusion

Figure 1: Mechanism of Atiprimod-induced vacuolization via PIKfyve inhibition and PI(3,5)P2 depletion.

Troubleshooting & Experimental Verification

Issue: Differentiating Methuosis from Apoptosis

Users often confuse vacuolization with apoptotic blebbing. Use this table to distinguish them.

FeatureApoptosis (Classical)Atiprimod-Induced Vacuolization (Methuosis)
Morphology Cell shrinkage, membrane blebbing, nuclear fragmentation.Cell swelling, giant clear vacuoles, nucleus often intact (initially).
Caspase-3 Activated (Cleaved).Usually Negative (Caspase-independent).
Reversibility Irreversible once initiated.Often reversible upon drug washout (early stages).
LC3-II Marker Variable.Strongly Increased (due to blocked degradation, not activation).
Inhibitor Check Blocked by Z-VAD-FMK.Not blocked by Z-VAD-FMK; Blocked by Bafilomycin A1.
Issue: "My Autophagy Flux Assay is Inconclusive"

Symptom: You see a massive increase in LC3-II (Western Blot) or GFP-LC3 puncta, suggesting autophagy activation, but p62 levels are also high. Explanation: Atiprimod blocks the fusion of autophagosomes with lysosomes (or the degradation capacity of the lysosome) because the endo-lysosomal system is physically disrupted. You are observing a block in flux , not an induction of autophagy.

Validated Protocols

Protocol A: Confirming PIKfyve-Dependent Vacuolization

To confirm that the vacuoles are caused by the specific PIKfyve mechanism and not general toxicity, use a Bafilomycin A1 Rescue Assay . Bafilomycin A1 inhibits the V-ATPase; without acidification, the vacuoles often fail to form or collapse, proving the mechanism.

Workflow Diagram:

Rescue_Protocol Start Start Experiment Split Split Cells into 3 Groups Start->Split G1 Group 1: Control (DMSO) Split->G1 G2 Group 2: Atiprimod (1 µM) Split->G2 G3 Group 3: Pre-treat Bafilomycin A1 (100nM) for 1h -> Then add Atiprimod Split->G3 Obs1 Observation (4h): Normal Morphology G1->Obs1 Obs2 Observation (4h): Massive Vacuoles G2->Obs2 Obs3 Observation (4h): NO Vacuoles (Rescue) G3->Obs3

Figure 2: Experimental design to validate PIKfyve-dependency using Bafilomycin A1 rescue.

Step-by-Step:

  • Seed Cells: Plate cells (e.g., HeLa, U251, or MMM cells) at 60% confluence.

  • Pre-treatment (Group 3): Add Bafilomycin A1 (100 nM) for 45–60 minutes.

  • Treatment: Add Atiprimod (0.5 – 1.0 µM) to Groups 2 and 3.

  • Incubation: Incubate for 4 hours.

  • Microscopy: Observe under phase contrast.

    • Result: If Group 2 has vacuoles and Group 3 does not, the mechanism is PIKfyve-mediated endosomal swelling [1, 5].

Protocol B: Assessing Reversibility (Washout)
  • Treat cells with Atiprimod (1 µM) for 4 hours until vacuoles appear.

  • Aspirate media and wash 3x with warm PBS.

  • Add fresh, drug-free complete media.

  • Time-lapse image for 2–6 hours.

    • Expectation: Vacuoles should gradually shrink and resolve if the cells have not entered the methuosis death spiral [4].

References

  • Cai, X., et al. (2013). PIKfyve, a class III PI kinase, is the target of the small molecular IL-12/IL-23 inhibitor apilimod and a player in Toll-like receptor signaling. Chemistry & Biology, 20(7), 912-921. Link

  • Sbrissa, D., et al. (2018). Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation. PLOS ONE, 13(9), e0204532. Link

  • Ikonomov, O. C., et al. (2001). Functional dissection of lipid and protein kinase signals of PIKfyve reveals the role of PtdIns 3,5-P2 production for endomembrane integrity. Journal of Biological Chemistry, 276(25), 22062-22069. Link

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments. The American Journal of Pathology, 184(6), 1630-1642. Link

  • Gayle, S., et al. (2017). Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. Blood, 129(13), 1768-1778. Link

Sources

Technical Support Center: Troubleshooting Atiprimod-Induced Phospholipidosis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing and Mitigating Atiprimod-Induced Lysosomal Dysregulation in Non-Target Cells

Executive Summary: Atiprimod is a potent Cationic Amphiphilic Drug (CAD) that presents a unique dual-toxicity profile. It induces classical Drug-Induced Phospholipidosis (DIPL) via phospholipase inhibition and lysosomal trapping. Simultaneously, it acts as a highly specific inhibitor of PIKfyve (phosphatidylinositol-3-phosphate 5-kinase), leading to rapid, massive lysosomal vacuolation distinct from classical phospholipidosis.

This guide addresses the confusion between these two phenotypes in non-target cells (e.g., hepatocytes, fibroblasts, macrophages) and provides workflows to distinguish, quantify, and troubleshoot these effects during drug development screening.

Part 1: Diagnostic & Detection (Is it Phospholipidosis or PIKfyve Vacuolation?)

Q1: I see massive vacuolation in my non-target cells (e.g., HepG2, fibroblasts) within 4–6 hours. Is this phospholipidosis? Diagnosis: Likely PIKfyve-mediated vacuolation , not classical phospholipidosis.

  • Causality: Classical DIPL (lamellar body accumulation) typically requires 24–72 hours to manifest visibly. Rapid vacuolation (<6 hours) is the hallmark of PIKfyve inhibition . Atiprimod blocks the conversion of PI(3)P to PI(3,5)P2.[1] The loss of PI(3,5)P2 impairs the TRPML1 calcium channel, preventing lysosomal fission and leading to massive osmotic swelling.

  • Action: Perform a Washout Test . PIKfyve-induced vacuoles are often reversible within 2–4 hours of drug removal. Classical phospholipidosis (lamellar bodies) clears much slower (days).

Q2: My LysoTracker Red signal is saturating/abnormal. Is the assay invalid? Diagnosis: The assay is valid but requires recalibration due to lysosomal hypertrophy .

  • Technical Insight: Atiprimod causes lysosomes to swell significantly, increasing the total volume of acidic compartments. This leads to a massive increase in total fluorescence intensity per cell, often saturating standard gain settings.

  • Troubleshooting:

    • Titrate Probe: Reduce LysoTracker concentration by 50% compared to vehicle controls.

    • Switch Readout: Use High-Content Screening (HCS) to measure "Spot Area" or "Spot Intensity" rather than whole-well fluorescence. This allows you to quantify the size of individual lysosomes (vacuolation metric) versus total intensity (PLD metric).

Q3: How do I definitively confirm Phospholipidosis vs. simple vacuolation without Electron Microscopy? Diagnosis: Use a Dual-Marker Strategy .

  • Protocol: Co-stain with HCS LipidTOX™ Green (binds accumulated phospholipids) and Lamp-1 (lysosomal membrane).

    • PIKfyve Effect: Giant Lamp-1+ rings with empty or diffuse centers (swollen lumens).

    • Phospholipidosis: Intense, punctate LipidTOX signal filling the Lamp-1 compartments (lamellar bodies).

  • Note: Atiprimod often causes both. If you see giant empty vacuoles, the PIKfyve mechanism is dominant.

Part 2: Experimental Optimization & Mitigation

Q4: Can I separate the therapeutic effect from the phospholipidosis/vacuolation in screening assays? Answer: It is difficult, but window separation is possible.

  • Mechanism: PIKfyve inhibition is potent (IC50 ~ nM range).[1][2] General DIPL is driven by the physicochemical properties of the CAD (µM range).

  • Strategy:

    • Dose Titration: Test concentrations below 100 nM. Massive vacuolation often occurs >100 nM. If efficacy is lost below this threshold, the therapeutic mechanism may be dependent on the same lysosomal stress.

    • Media Modification: Reduce FBS concentration or use delipidated serum. High lipid load in media accelerates DIPL onset as the drug inhibits the phospholipases (PLA2) required to degrade scavenged lipids.

Q5: My cells are dying. Is it cytotoxicity or "death by vacuolation"? Answer: Distinguish Methuosis (death by vacuole rupture) from Apoptosis.

  • Troubleshooting:

    • Caspase Assay: Atiprimod can induce apoptosis (Caspase-3/7 positive).

    • LDH Release: If vacuoles rupture (methuosis), LDH release will be high before caspase activation.

    • Rescue Experiment: Co-treat with Bafilomycin A1 (low dose, 10-50 nM). Bafilomycin inhibits the V-ATPase, preventing lysosomal acidification. Surprisingly, this often blocks PIKfyve-induced vacuolation because the swelling is pH-gradient dependent. If Bafilomycin rescues the viability, the toxicity is driven by the vacuolation.

Part 3: Validated Protocols
Protocol A: HCS LipidTOX™ Phospholipidosis Assessment

Standard flow for distinguishing PLD in adherent cells (e.g., HepG2).

  • Seeding: Seed cells in 96-well black/clear-bottom plates (e.g., 10,000 cells/well). Allow 24h attachment.

  • Treatment: Treat with Atiprimod (dose range: 10 nM – 5 µM) for 48 hours .

    • Positive Control: Amiodarone (10 µM).[3]

    • Negative Control: Vehicle (DMSO).

  • Staining (Live or Fixed):

    • Option 1 (Live - Better for vacuole morphology): Add LipidTOX™ Red Neutral Lipid Stain (1:1000) for 30 min at 37°C.

    • Option 2 (Fixed - Better for batch processing): Fix with 4% Paraformaldehyde (15 min). Wash 3x PBS. Add LipidTOX™ Red Phospholipidosis Detection Reagent (1:1000) for 30 min.

  • Imaging: Confocal or HCS Imager (Ex/Em: ~580/600 nm).

  • Quantification:

    • Metric 1: Mean Intensity per Cell (Phospholipid load).

    • Metric 2: Spot Size/Area (Vacuolation index).

Protocol B: Transmission Electron Microscopy (TEM) - The Gold Standard

Use this to validate "borderline" cases.

  • Fixation: Fix cells in 2.5% Glutaraldehyde + 2% Paraformaldehyde in 0.1M Cacodylate buffer (pH 7.4) for 1 hour at RT.

  • Post-Fixation: 1% Osmium Tetroxide (OsO4) for 1 hour.

  • Processing: Dehydrate in graded ethanol series -> Propylene oxide -> Embed in Epoxy resin.

  • Analysis:

    • Phospholipidosis: Look for Lamellar Bodies (onion-skin like multi-concentric membrane structures).

    • PIKfyve Inhibition: Look for Enlarged translucent vacuoles (single membrane, electron-lucent/empty interior).

Part 4: Mechanistic Visualization

The following diagram illustrates the dual pathway of Atiprimod toxicity: the rapid PIKfyve-mediated swelling and the slower CAD-mediated phospholipidosis.

Atiprimod_Mechanism Atiprimod Atiprimod Treatment PIKfyve Inhibition of PIKfyve (Lipid Kinase) Atiprimod->PIKfyve Primary Target (nM) CAD_Prop Cationic Amphiphilic Nature (CAD) Atiprimod->CAD_Prop Physicochemical Property PI3P Accumulation of PI(3)P PIKfyve->PI3P Substrate Buildup PI35P2 Depletion of PI(3,5)P2 PIKfyve->PI35P2 Product Loss TRPML1 TRPML1 Channel Dysregulation (Ca2+ Efflux Block) PI35P2->TRPML1 Loss of Activation Fission Impaired Lysosomal Fission TRPML1->Fission Fusion/Fission Imbalance Vacuoles MASSIVE VACUOLATION (Swollen Endolysosomes) Fission->Vacuoles Rapid Onset (<6h) Lamellar PHOSPHOLIPIDOSIS (Lamellar Bodies/Lipid Trapping) Vacuoles->Lamellar Trafficking Defect Exacerbates Accumulation PLA2 Inhibition of Lysosomal Phospholipase A2 (LPLA2) CAD_Prop->PLA2 Enzyme Inhibition Lipid_Deg Impaired Phospholipid Degradation PLA2->Lipid_Deg Lipid_Deg->Lamellar Slow Onset (>24h)

Caption: Figure 1. Dual-mechanism of Atiprimod toxicity. The drug acts simultaneously as a specific PIKfyve inhibitor (causing rapid vacuolation) and a Cationic Amphiphilic Drug (causing phospholipidosis).

Part 5: Data Summary Table
FeaturePIKfyve-Induced Vacuolation Classical Phospholipidosis (DIPL)
Primary Driver PI(3,5)P2 depletion (Enzymatic inhibition)Lysosomal trapping & PLA2 inhibition (Physicochemical)
Time to Onset Rapid (2–6 Hours)Slow (24–72 Hours)
Morphology (Light Micro) Giant, clear, phase-bright vacuoles"Foamy" cytoplasm, granular appearance
Morphology (TEM) Electron-lucent (empty) single-membrane vacuolesElectron-dense Multi-lamellar bodies (Onion-skin)
Reversibility Rapid (Hours after washout)Slow (Days to clear lipids)
Key Biomarker Lamp1 (Giant rings), PI(3)P (Accumulation)LipidTOX / NBD-PE (High intensity)
Rescue Agent Bafilomycin A1 (Pre-treatment)None specific (Washout only)
References
  • Cai, X., et al. (2013). "PIKfyve, a class III PI kinase, is the target of the small molecular inhibitor YM201636." Molecular Biology of the Cell. Link

  • Gayle, S., et al. (2017). "Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma." Blood. Link

  • Morelli, E., et al. (2019). "PIKfyve inhibition prevents autophagy flux and induces non-canonical apoptosis in multiple myeloma cells." Autophagy.
  • Anderson, N., & Borlak, J. (2006). "Drug-induced phospholipidosis." Chemical Reviews. Link

  • Shayman, J. A., & Abe, A. (2013). "Drug induced phospholipidosis: an acquired lysosomal storage disorder." Biochimica et Biophysica Acta (BBA). Link

Sources

Optimizing Atiprimod IC50 values in resistant cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Atiprimod IC50 values in resistant cell lines Ticket ID: ATIP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Cell Signaling Division

Introduction

Welcome to the Technical Support Center. You are likely here because your Atiprimod (Azaspirane) cytotoxicity assays are yielding inconsistent IC50 values, or you are struggling to differentiate between true biological resistance and assay artifacts in lines like RPMI-8226 or refractory U266 clones.

Atiprimod is a potent inhibitor of the JAK2/STAT3 signaling pathway , but its lipophilicity and specific mechanism of action (MOA) require precise assay conditions. In resistant phenotypes, where IC50 values often shift from nanomolar (<0.5 µM) to micromolar (>10 µM) ranges, standard protocols frequently fail due to solubility limits or kinetic escape.

This guide replaces generic advice with field-proven troubleshooting workflows.

Module 1: Chemistry & Handling (The "Invisible" Variables)

Q: My IC50 curves are flattening at high concentrations (10–20 µM) instead of reaching 0% viability. Is this resistance?

A: Not necessarily. This often indicates compound precipitation, not biological resistance.

Atiprimod is highly lipophilic. In aqueous cell culture media, it can precipitate at concentrations >10 µM if not handled correctly, effectively capping the dose the cells receive.

The Fix: The "Wet DMSO" Protocol

  • Stock Integrity: Ensure your DMSO stock is anhydrous. Atiprimod degrades or precipitates in "wet" DMSO (DMSO that has absorbed hygroscopic water from the air). Store aliquots at -20°C and never re-freeze more than once.

  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the cell culture well. This causes a "shock precipitation" at the pipette tip.

    • Correct Method: Create a 10x intermediate dilution in culture media (e.g., if final is 10 µM, make a 100 µM solution in media first). Vortex immediately, then add to cells.

  • Visual Check: Inspect wells under 40x microscopy immediately after dosing. If you see crystal formation, your IC50 data is invalid.

Module 2: Biological Optimization (The Resistance Context)

Q: I am working with RPMI-8226 (resistant) and U266 (sensitive). The shift in IC50 is smaller than expected. Why?

A: You may be masking the resistance mechanism by using standard serum conditions.

Atiprimod works by blocking STAT3 phosphorylation, which downregulates anti-apoptotic factors like Mcl-1 and Bcl-2 .[1][2] However, resistant cells often rely on the Bone Marrow Microenvironment (BMM) or autocrine IL-6 loops to bypass this blockade via the PI3K/Akt pathway.

The Fix: Serum & Cytokine Calibration

  • The Serum Trap: High FBS (10-20%) contains undefined growth factors that can rescue cells from JAK2 inhibition, artificially inflating the IC50 of sensitive lines and narrowing the window of comparison.

    • Protocol: Reduce FBS to 5% or 2% for 12 hours prior to drug addition (Serum Starvation Phase).

  • The "Rescue" Control: To confirm the resistance mechanism, add exogenous IL-6 (10 ng/mL) to sensitive cells. If the IC50 shoots up, your resistance model is valid (IL-6 dependent).

Visualization: The Resistance Pathway

The following diagram illustrates how Atiprimod intervenes and where resistance mechanisms (like Bcl-2 overexpression or PI3K bypass) short-circuit this intervention.

Atiprimod_Pathway Figure 1: Atiprimod Mechanism of Action and Resistance Bypass Loops Atiprimod Atiprimod JAK2 JAK2 Atiprimod->JAK2 Inhibits IL6_Rec IL-6 Receptor (gp130) IL6_Rec->JAK2 Bypass Resistance Bypass: PI3K / Akt Pathway IL6_Rec->Bypass STAT3 STAT3 (Phosphorylation) JAK2->STAT3 Mcl1 Mcl-1 / Bcl-2 (Anti-Apoptotic) STAT3->Mcl1 Upregulates Apoptosis Apoptosis (Mitochondrial) Mcl1->Apoptosis Blocks Bypass->Mcl1 Rescues Microenv Stromal Cells (IL-6 Secretion) Microenv->IL6_Rec Activates

Module 3: Experimental Protocol (Self-Validating System)

Q: Which assay readout is best for Atiprimod? MTT or ATP?

A: Avoid MTT for Atiprimod if possible. Atiprimod induces mitochondrial dysfunction. MTT relies on mitochondrial reductase activity, which can be affected by the drug before the cell actually dies, leading to false-positive toxicity data. Recommendation: Use an ATP-based luminescent assay (e.g., CellTiter-Glo) which measures total cellular energy, a more robust proxy for viability in this context.

Optimized Protocol for Resistant Lines

Objective: Determine accurate IC50 in cells with expected values >5 µM.

Step 1: Seeding (The Linear Phase)

  • Sensitive (e.g., U266): Seed 10,000 cells/well.

  • Resistant (e.g., RPMI-8226): Seed 15,000 cells/well.

  • Why? Resistant cells often grow slower. You must ensure the control wells are still in the log phase at 72 hours, or the "treated" wells will look artificially viable compared to an overgrown control.

Step 2: The Drug Matrix Prepare a 9-point dilution series. Do not use a standard 1:10 dilution; it is too steep. Use a 1:3 dilution to capture the inflection point.

PointConcentration (µM)Purpose
120.0Max dose (Check solubility!)
26.66Resistant IC50 range
32.22Resistant IC50 range
40.74Sensitive IC50 range
50.24Sensitive IC50 range
60.08Onset of action
70.02Sub-therapeutic
80.00DMSO Control (Vehicle)
9Media OnlyBackground subtraction

Step 3: Incubation Timing

  • Standard: 48 hours.[3]

  • Resistant Optimization: Extend to 72 hours .

  • Reasoning: JAK/STAT inhibition is not instantly cytotoxic. It triggers a gene expression change (downregulation of Bcl-2) that takes time to execute apoptosis. Resistant cells have higher Bcl-2 reserves and take longer to deplete them.

Visualization: Assay Workflow

Assay_Workflow Figure 2: Optimized Cytotoxicity Workflow for Atiprimod Start Thaw Drug (Anhydrous DMSO) Dilution Intermediate Dilution (10x in Media) Start->Dilution Treat Treatment (0 - 20 µM, 72h) Dilution->Treat Seeding Cell Seeding (Sensitive: 10k / Resistant: 15k) Seeding->Treat Readout ATP Luminescence (Avoid MTT) Treat->Readout Analyze Calculate IC50 (Non-linear Regression) Readout->Analyze

Module 4: Data Interpretation & Troubleshooting

Q: My "Resistant" line has an IC50 of 2 µM, but literature says it should be >10 µM. What happened?

A: This is likely "Passage Drift." Cell lines like RPMI-8226 can lose their resistance phenotype after high passage numbers (>30).

  • Validation Step: Perform a Western Blot for p-STAT3 (Tyr705) and Mcl-1 .

  • Expected Result (Resistant): High basal p-STAT3 that does not decrease significantly at 2 µM Atiprimod.

  • Expected Result (Drifted): p-STAT3 disappears at 2 µM. If this happens, thaw a fresh vial (low passage).

Summary of Expected Values (Reference Range)

Cell LinePhenotypeExpected IC50 (72h)Key Biomarker
U266 Sensitive0.2 – 0.8 µMLow Bcl-2, High IL-6 dep.
MM.1S Sensitive0.5 – 1.5 µMDexamethasone sensitive
RPMI-8226 Resistant> 5.0 µM (often >10)High Mcl-1, constitutive STAT3
MM.1R Resistant2.0 – 5.0 µMPartial resistance

References

  • Mechanism of Action & Signaling: Maki, G., et al. (2005). "Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo."[3] Blood.

  • STAT3 and Apoptosis Pathways: Hamaguchi, H., et al. (2007). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells."[2][3][4][5] British Journal of Cancer.

  • Assay Optimization & DMSO Stability: Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening.

  • Resistance Mechanisms in Myeloma: Podar, K., et al. (2009). "Targeting the Bcl-2 family inhibitors in multiple myeloma." Pharmacology & Therapeutics.

Sources

Technical Support Center: Atiprimod In Vitro Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Atiprimod assay development. As a potent azaspirane derivative, Atiprimod exhibits significant anti-proliferative and pro-apoptotic activity by inhibiting STAT3 and Akt signaling pathways, particularly in multiple myeloma and hepatocellular carcinoma models. However, researchers frequently encounter a critical pharmacokinetic hurdle during in vitro testing: lysosomal trapping (lysosomotropism) .

This guide is designed to help you diagnose, troubleshoot, and bypass lysosomal sequestration, ensuring that your in vitro assays accurately reflect true target engagement rather than artifactual drug compartmentalization.

Understanding the Phenomenon: Causality & Mechanism

Why does Atiprimod lose cytosolic efficacy in cell-based assays? Atiprimod is a Cationic Amphiphilic Drug (CAD). It features a lipophilic ring structure and a weakly basic amine group. At physiological pH (7.4) in your culture media, a significant fraction of Atiprimod remains un-ionized and highly lipophilic, allowing it to freely diffuse across the plasma membrane into the cytosol (pH ~7.2).

However, when the drug diffuses into the acidic lumen of the lysosome (pH 4.5–5.0), the basic amine becomes rapidly protonated. Because lipid bilayers are highly impermeable to charged species, the protonated Atiprimod cannot diffuse back out. This non-enzymatic cation-trapping mechanism acts as a massive intracellular sink, sequestering the drug and drastically reducing the effective cytosolic concentration available to inhibit STAT3 .

Mechanism cluster_cell In Vitro Cell Model Cytosol Cytosol (pH 7.2) Target Compartment Lysosome Lysosome (pH 4.5) Trapping Sink Cytosol->Lysosome Diffusion STAT3 STAT3 Pathway Apoptosis Apoptosis STAT3->Apoptosis Induction Atiprimod_Cyt Atiprimod (Neutral) Atiprimod_Cyt->STAT3 Inhibition Atiprimod_Lys Atiprimod-H+ (Protonated) Atiprimod_Cyt->Atiprimod_Lys Protonation Atiprimod_Lys->Atiprimod_Cyt Blocked (Trapped) Extracellular Extracellular Media (pH 7.4) Extracellular->Cytosol Diffusion Atiprimod_Ext Atiprimod (Neutral) Atiprimod_Ext->Atiprimod_Cyt

Mechanistic diagram of Atiprimod lysosomal trapping versus STAT3 target engagement.

Troubleshooting Guide & FAQs

Q: How can I confirm if my shifting IC50 values are due to lysosomal trapping rather than target mutation or efflux pumps? A: Run a competitive lysosomal trapping assay using a fluorescent probe like LysoTracker Red. Because Atiprimod and LysoTracker share the same accumulation mechanism, titrating Atiprimod will competitively displace the dye. If you observe a dose-dependent decrease in lysosomal fluorescence without a drop in cell viability, lysosomotropism is confirmed .

Q: I co-treated my cells with Atiprimod and Chloroquine to prevent trapping, but I observed massive cytotoxicity. What went wrong? A: You likely incubated the cells for too long. Both Atiprimod and lysosomal alkalinizing agents (like Chloroquine or Bafilomycin A1) induce cellular stress. Prolonged lysosomal alkalinization (>24 hours) mimics lysosomal storage disorders, impairs mTORC1 signaling, and halts autophagic flux, leading to synergistic, off-target apoptosis. Fix: Shorten your assay window. Pre-treat with the rescue agent for 1 hour, add Atiprimod, and measure early signaling markers (e.g., p-STAT3 reduction) at 4–6 hours rather than waiting for a 72-hour viability endpoint.

Workflow Start Observe Reduced Efficacy (Right-Shifted IC50) Step1 LysoTracker Competition Assay (Atiprimod vs. Dye) Start->Step1 Decision Does Atiprimod displace lysosomal dye? Step1->Decision Yes Lysosomotropism Confirmed Decision->Yes Yes No Check Efflux Pumps (e.g., P-gp) or Binding Decision->No No Step2 Pre-treat with Bafilomycin A1 or Chloroquine Yes->Step2 End Restore Cytosolic Concentration & Target Engagement Step2->End

Logical workflow for diagnosing and mitigating Atiprimod lysosomal trapping in vitro.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols incorporate strict positive and negative controls to rule out false positives caused by generalized cytotoxicity.

Protocol A: High-Content LysoTracker Competition Assay (Diagnosis)

Purpose: To definitively prove Atiprimod is sequestered in lysosomes.

  • Cell Seeding: Seed target cells (e.g., U266 myeloma cells) at

    
     cells/well in a 96-well optical-bottom plate. Incubate overnight.
    
  • Compound Treatment (Self-Validation Step):

    • Test Group: Atiprimod (Titration: 0.1 µM to 50 µM).

    • Positive Control: Chloroquine (60 µM) – A known lysosomotropic agent that will definitively displace the dye.

    • Negative Control: Piroxicam (150 µM) – A non-lysosomotropic NSAID to prove that dye displacement is not just a generic response to drug exposure.

    • Incubate all groups for 2 hours at 37°C.

  • Dye Incubation: Add LysoTracker Red DND-99 (50 nM) and Hoechst 33342 (1 µg/mL for nuclear segmentation) directly to the wells for the final 30 minutes of the incubation.

  • Imaging: Wash gently 3x with warm PBS. Image immediately using a High-Content Screening (HCS) system.

  • Analysis: Quantify the total integrated intensity of LysoTracker Red strictly within the perinuclear puncta, normalized to the Hoechst count. A dose-dependent drop in Atiprimod wells confirms trapping.

Protocol B: Pharmacological Rescue of Atiprimod Efficacy (Mitigation)

Purpose: To neutralize lysosomal pH, preventing Atiprimod protonation and restoring its ability to inhibit STAT3.

  • Pre-treatment: Treat cells with either 10 nM Bafilomycin A1 (a direct V-ATPase inhibitor) or 20 µM Chloroquine (a competitive basic buffer) for 1 hour. This neutralizes the lysosomal pH gradient required for trapping.

  • Atiprimod Administration: Add Atiprimod at your previously determined sub-optimal IC20–IC50 concentrations.

  • Restricted Incubation: Incubate for exactly 4 to 6 hours . Causality note: Extending this to 24+ hours will cause the Bafilomycin A1 to induce autophagic arrest and cell death, confounding your Atiprimod efficacy data.

  • Readout: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting for p-STAT3 (Tyr705) and total STAT3 . You will observe a significantly stronger knockdown of p-STAT3 in the pre-treated cells compared to Atiprimod alone.

Quantitative Data: Modulators of Lysosomal Trapping

Use the table below to select the appropriate rescue agent or control for your specific cell line.

CompoundAssay RoleMechanism of ActionpKa (Basic)cLogPRecommended In Vitro Dose
Atiprimod Target DrugSTAT3 / Akt Inhibitor~8.5 - 9.5~1.5 - 2.01 - 10 µM
Chloroquine Positive Control / RescueLysosomotropic Competitor8.1, 10.24.6320 - 60 µM
Bafilomycin A1 Rescue AgentV-ATPase InhibitorN/A (Neutral)5.110 - 50 nM
Ammonium Chloride Rescue AgentWeak Base Buffer9.2N/A10 - 20 mM
Piroxicam Negative ControlNon-lysosomotropic NSAID1.8, 5.13.1150 µM

References

  • Amit-Vazina, M., et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer, 2005.[Link]

  • Charles River Laboratories. "Lysosomal Trapping Assays." In Vitro ADME Services.[Link]

  • Tassone, P., et al. "Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways." Blood, 2007.[Link]

  • Redmann, M., et al. "Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling." Journal of Cell Science, 2017.[Link]

  • Dielschneider, C. E., et al. "Engaging the Lysosome and Lysosome-Dependent Cell Death in Cancer." Exon Publications, 2022.[Link]

Atiprimod dihydrochloride pH-dependent solubility issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Atiprimod Dihydrochloride pH-Dependent Solubility & Assay Troubleshooting

Welcome to the Application Science portal for Atiprimod dihydrochloride. As an orally bioavailable azaspirane and potent inhibitor of the JAK2/STAT3 and Akt pathways[1], Atiprimod is highly valued in oncology and immunology research. However, its amphiphilic nature frequently presents formulation and in vitro assay challenges. This guide provides an authoritative, mechanistic approach to resolving pH-driven precipitation issues, ensuring the scientific integrity and reproducibility of your experiments.

Atiprimod dihydrochloride (CAS: 130065-61-1) is supplied as a hydrophilic salt, making it highly soluble in pure water (up to 50 mM)[2]. However, researchers frequently report sudden precipitation when spiking stock solutions into physiological cell culture media (pH 7.2–7.4).

The Causality: Atiprimod contains tertiary amine groups within its azaspirodecane and diethylamine structures. At acidic to neutral pH, these amines are protonated, rendering the molecule cationic and water-soluble. As the pH approaches physiological levels (pH > 7.0), a significant fraction of the molecules deprotonate into the free base form. The free base is highly lipophilic (Calculated LogP ≈ 4.01) and lacks the charge necessary for aqueous solvation. Consequently, thermodynamic instability forces the free base to aggregate and precipitate out of solution.

Quantitative Physicochemical Data

To design a self-validating assay, you must understand the physical limits of your compound.

Table 1: Atiprimod Dihydrochloride Physicochemical Profile

PropertyValueCausality / Impact on Experimental Design
Molecular Weight 409.52 g/mol (Salt)[2]Critical for accurate molarity calculations during stock preparation.
Aqueous Solubility ~50 mM (20.48 mg/mL)[2]High solubility is only maintained due to protonated amines in unbuffered pure water.
DMSO Solubility ~10 mM (4.1 mg/mL)[2]Requires gentle warming; ideal for long-term anhydrous storage to prevent hydrolysis.
Calculated LogP ~4.01High lipophilicity of the free base drives rapid precipitation at pH > 7.0.
Target Kinases JAK2, STAT3, Akt[1]Requires intracellular penetration, necessitating a fully dissolved, bioavailable state.

Visualizing the Biological and Chemical Workflows

G IL6 IL-6 / Cytokines Receptor Receptor Complex IL6->Receptor JAK JAK2 / JAK3 Receptor->JAK STAT3 STAT3 (Monomer) JAK->STAT3 Phosphorylation STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P Nucleus Gene Transcription (Bcl-2, Mcl-1, VEGF) STAT3_P->Nucleus Translocation Apoptosis Apoptosis / Cell Cycle Arrest Nucleus->Apoptosis Downregulates Survival Proteins Atiprimod Atiprimod Dihydrochloride Atiprimod->JAK Inhibits Atiprimod->STAT3_P Blocks

Mechanistic pathway of Atiprimod-mediated inhibition of the JAK/STAT3 signaling cascade.

Workflow Start Observe Precipitation in Assay Media CheckPH Check Media pH (Is pH > 7.0?) Start->CheckPH YesPH Free Base Formation CheckPH->YesPH Yes NoPH Solvent Incompatibility CheckPH->NoPH No Action1 Use Co-solvents (e.g., BSA, Tween 80) YesPH->Action1 Action2 Lower Stock Conc. (< 10 mM in DMSO) YesPH->Action2 Action3 Warm Gently & Vortex NoPH->Action3 Verify Verify via DLS or Nephelometry Action1->Verify Action2->Verify Action3->Verify

Decision tree for troubleshooting Atiprimod dihydrochloride precipitation in experimental workflows.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Atiprimod stock in DMSO crashed out when I added it to DMEM (pH 7.4). How do I fix this? Expert Answer: This is a classic solvent-shift precipitation combined with pH-induced deprotonation. When the DMSO diffuses into the aqueous media, the highly lipophilic Atiprimod free base is exposed to a pH where it is no longer ionized. Solution: Never add high-concentration DMSO stocks directly to static media. Pre-dilute your DMSO stock into an intermediate buffer containing a carrier protein (e.g., 10% FBS or 1% BSA). The hydrophobic pockets of albumin will sequester the lipophilic free base, maintaining it in a bioavailable state.

Q2: My IC50 values for STAT3 inhibition are highly variable between biological replicates. Could solubility be the culprit? Expert Answer: Yes. Micro-precipitation is often invisible to the naked eye but drastically reduces the effective molarity of the drug in solution. If the drug is precipitating, your cells are exposed to a much lower concentration than calculated, leading to artificially high and variable IC50 values. Solution: Implement a self-validating solubility check using Nephelometry (turbidity measurement) as described in the protocol below to find your true maximum assay concentration.

Q3: Can I just adjust the pH of my cell culture media to 6.5 to keep it dissolved? Expert Answer: While chemically sound (lower pH = more protonation = higher solubility), this is biologically flawed. Altering the extracellular pH to 6.5 will induce cellular stress, alter metabolic pathways, and potentially confound your apoptosis or proliferation readouts. You must solve the chemical problem (using carriers or dynamic dilution) without compromising the biological system.

Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable Atiprimod Working Solutions for In Vitro Assays

Objective: To introduce Atiprimod into physiological media without inducing nucleation and precipitation.

  • Stock Preparation: Dissolve Atiprimod dihydrochloride in anhydrous DMSO to a maximum concentration of 10 mM. Warm gently in a 37°C water bath for 5 minutes and vortex until completely clear[2].

  • Carrier Media Preparation: Prepare your target cell culture media (e.g., RPMI or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA). Causality: The lipid-binding domains of albumin act as thermodynamic sinks for the lipophilic free base.

  • Dynamic Dilution: Place the carrier media on a magnetic stirrer at medium speed.

  • Spiking: Using a low-retention pipette, inject the required volume of the 10 mM DMSO stock directly into the vortex of the stirring media. Causality: Rapid mechanical dispersion prevents the formation of localized high-concentration microenvironments where nucleation begins.

  • Equilibration: Allow the solution to stir for 10 minutes at room temperature before applying to cell cultures.

Protocol 2: Nephelometric Validation of Drug Solubility

Objective: To empirically verify that Atiprimod remains fully dissolved at your highest assay concentration.

  • Prepare a serial dilution of Atiprimod in your final assay media (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

  • Transfer 200 µL of each concentration, along with a vehicle control (Media + DMSO), into a clear-bottom 96-well plate.

  • Incubate the plate at 37°C (physiological temperature) for 2 hours. Causality: Precipitation is a time- and temperature-dependent thermodynamic process; an immediate reading may yield false negatives.

  • Read the absorbance on a microplate reader at 620 nm (or use a dedicated nephelometer).

  • Data Interpretation: An increase in optical density (OD) > 0.05 above the vehicle control indicates light scattering due to micro-precipitation. Your maximum usable assay concentration must be strictly below this inflection point.

References

  • Title: Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells Source: NIH / PubMed Central URL:[Link]

  • Title: Anti-inflammatory compounds; TerraQSAR-LOGP computed octanol/water partition coefficients (CLOGPs) Source: TerraBase Inc. URL: [Link]

Sources

Technical Support Center: Mitigating Off-Target Cytotoxicity of Atiprimod in Normal Lymphocytes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Atiprimod (SK&F 106615) Troubleshooting and Support Center. Atiprimod is a potent, orally bioavailable azaspirane compound that exhibits strong antineoplastic activity against multiple myeloma (MM), mantle cell lymphoma (MCL), and hepatocellular carcinoma (HCC)[1][2]. It functions primarily by inhibiting STAT3 and Akt phosphorylation, while simultaneously activating apoptotic pathways.

However, researchers frequently encounter off-target cytotoxicity when utilizing Atiprimod in immune-competent models, co-cultures, or ex vivo peripheral blood mononuclear cell (PBMC) assays. This guide provides mechanistic insights, quantitative thresholds, and validated protocols to help you establish a therapeutic window that preserves normal lymphocyte viability while effectively targeting malignant cells.

Quantitative Data: Cytotoxicity Thresholds

To successfully use Atiprimod in complex assays, you must understand its differential toxicity profile. The table below summarizes the established inhibitory concentrations (IC50) and toxicity thresholds across different cell populations[3][4].

Cell PopulationActivation StatusAtiprimod Sensitivity ThresholdObserved Phenotype
MCL / MM Cell Lines N/A (Constitutively Active)IC50: 1.0 – 2.0 µM>98% growth inhibition; massive apoptosis.
Normal T Cells RestingTolerated up to 2.0 µMNo significant apoptosis at 48 hours.
Normal T Cells Activated (PHA, Anti-CD3/CD28)IC50: ~2.0 – 3.0 µMSignificant inhibition of proliferation.
Normal T Cells Resting or ActivatedToxic at ≥ 4.0 µMSignificant apoptosis regardless of activation status.
Normal B Cells RestingHighly Sensitive (< 2.0 µM)Apoptosis rates comparable to malignant MCL lines.
Troubleshooting & FAQs

Q: Why are my PHA-stimulated PBMCs dying when treated with Atiprimod, while my resting PBMCs survive? A: This is a classic manifestation of Atiprimod's mechanism of action. Resting lymphocytes have low basal levels of STAT3 and Akt signaling. However, when you stimulate PBMCs with mitogens (like PHA) or TCR cross-linking (Anti-CD3/CD28), the cells undergo rapid clonal expansion driven by cytokine autocrine/paracrine loops (e.g., IL-2, IL-6). Because Atiprimod is a potent inhibitor of STAT3 and Akt[1][2], it directly antagonizes the survival and proliferation pathways required by activated T cells. Causality dictates that starving a hyper-proliferative cell of its primary survival signal induces apoptosis, whereas a metabolically quiescent resting cell remains unaffected at moderate doses (< 2.0 µM)[3][4].

Q: I am conducting a PBMC-tumor co-culture assay. How do I prevent Atiprimod from killing normal B cells? A: Normal B cells share highly conserved survival pathways with B-cell malignancies (like MM and MCL). Studies have shown that normal B cells are nearly as sensitive to Atiprimod as malignant MCL cell lines[3]. If your assay requires viable normal B cells, systemic Atiprimod exposure will confound your results. You must either:

  • Deplete B cells or isolate T cells prior to the assay if B cells are not the effector cells of interest.

  • Utilize targeted delivery (e.g., conjugating Atiprimod to a tumor-specific antibody or encapsulating it in targeted nanoparticles) to restrict drug uptake to malignant cells.

Q: Does Atiprimod induce apoptosis via caspases in normal lymphocytes? A: It induces apoptosis via both caspase-dependent and caspase-independent pathways. Atiprimod activates c-Jun N-terminal kinase (JNK), upregulates pro-apoptotic proteins (Bax, Bad), and downregulates anti-apoptotic proteins (Bcl-2, Mcl-1). This leads to mitochondrial membrane permeabilization, releasing both cytochrome c (activating Caspase-9 and -3) and Apoptosis-Inducing Factor (AIF)[3][5]. In many lymphocyte populations, AIF translocation to the nucleus is the primary driver of chromatin condensation and cell death, which is why pan-caspase inhibitors often fail to rescue the cells.

AtiprimodMechanism Atiprimod Atiprimod (SK&F 106615) STAT3 STAT3 / Akt Phosphorylation Atiprimod->STAT3 Inhibits JNK JNK Activation Atiprimod->JNK Activates Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-XL, Mcl-1) STAT3->Bcl2 Downregulates ProApo Pro-apoptotic Proteins (Bax, Bad) JNK->ProApo Upregulates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Loses Inhibition ProApo->Mito Promotes AIF AIF Release (Caspase-Independent) Mito->AIF Releases Caspase Caspase-3/9 Activation (Caspase-Dependent) Mito->Caspase Cytochrome c Release Apoptosis Lymphocyte Apoptosis AIF->Apoptosis Induces Caspase->Apoptosis Induces

Atiprimod-induced apoptotic signaling pathways in lymphocytes.

Validated Experimental Protocol: Establishing a Therapeutic Window in Co-Cultures

To prevent off-target cytotoxicity, you must empirically determine the maximum tolerated dose (MTD) for your specific PBMC donor and activation state. This protocol is designed as a self-validating system : it uses specific surface markers to distinguish between T and B cells, and includes both early (Annexin V) and late (PI) apoptosis markers to capture the full spectrum of cytotoxicity.

Materials Required:

  • Freshly isolated human PBMCs (Density gradient centrifugation).

  • Atiprimod dimaleate (reconstituted in DMSO, stock solution).

  • Activating agents (e.g., PHA 3 µg/mL or Anti-CD3/CD28 Dynabeads).

  • Flow cytometry antibodies: CD3-PE (T cells), CD19-APC (B cells), Annexin V-FITC, Propidium Iodide (PI).

  • Annexin V Binding Buffer.

Step-by-Step Methodology:

  • Cell Seeding & Activation:

    • Seed PBMCs at

      
       cells/mL in RPMI-1640 supplemented with 10% FBS.
      
    • Divide into two cohorts: "Resting" (media only) and "Activated" (add 3 µg/mL PHA).

    • Incubate overnight at 37°C, 5% CO2 to allow activation pathways to initiate. Causality note: Pre-activation ensures that the cells are actively relying on STAT3/Akt before drug exposure, mimicking physiological immune responses.

  • Atiprimod Titration:

    • Prepare serial dilutions of Atiprimod: 0 µM (Vehicle Control), 0.5 µM, 1.0 µM, 2.0 µM, and 4.0 µM. Ensure final DMSO concentration is <0.1% across all wells.

    • Add treatments to both Resting and Activated cohorts. Incubate for 24 to 48 hours.

  • Harvest and Surface Staining:

    • Harvest cells, wash twice with cold PBS.

    • Resuspend in FACS buffer and stain with CD3-PE and CD19-APC for 20 minutes at 4°C in the dark. Self-validation: This step ensures you can independently assess T cell vs. B cell toxicity within the same heterogeneous sample.

  • Apoptosis Staining:

    • Wash cells and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI per tube. Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition & Analysis:

    • Analyze via flow cytometry within 1 hour.

    • Gate on lymphocytes (FSC vs. SSC)

      
       Gate on CD3+ (T cells) and CD19+ (B cells) 
      
      
      
      Analyze Annexin V/PI quadrants.
    • Success Criterion: Identify the concentration where tumor cell death is >80% but CD3+ Annexin V- cells remain >85% relative to vehicle control.

ProtocolWorkflow Step1 1. Isolate PBMCs (Density Gradient) Step2 2. Rest or Activate (PHA / Anti-CD3) Step1->Step2 Step3 3. Atiprimod Titration (0.5 µM - 4.0 µM) Step2->Step3 Step4 4. Flow Cytometry (Annexin V / PI) Step3->Step4 Step5 5. Determine Therapeutic Window Step4->Step5

Workflow for assessing Atiprimod toxicity in PBMC populations.

References
  • Amit-Vazina, M., et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer, 2005.[Link]

  • Callisto Pharmaceuticals. "Atiprimod: Overview." Callisto Pharma Pipeline, 2007.[Link]

  • Su, L., et al. "Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod." Cancer Research, 2007.[Link]

  • Wang, M., et al. "Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways." Blood, 2007.[Link]

  • Das, A., et al. "A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy." MDPI Molecules, 2022.[Link]

Sources

Atiprimod dihydrochloride light sensitivity and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Light Sensitivity, Stability & Degradation Troubleshooting

Document ID: TS-ATI-001 | Version: 2.4 | Status: Active

Critical Handling & Storage (Emergency Triage)

WARNING: HIGH PHOTO-INSTABILITY Atiprimod dihydrochloride is an azaspirane compound that exhibits significant sensitivity to light and moisture. Improper handling can lead to rapid photochemical degradation, resulting in the formation of inactive oxidation byproducts and false-negative experimental results.

Immediate Action Protocol
ParameterRequirementFailure Consequence
Light Exposure Strictly Dark. Handle under low-light conditions or amber light. Wrap all vials/tubes in aluminum foil immediately.Photochemical oxidation; formation of yellow/brown impurities; loss of STAT3 inhibitory potency.
Primary Storage -20°C (Solid) or -80°C (Solution) .[1] Desiccated.Hydrolysis of the salt form; hygroscopic clumping.
Reconstitution DMSO (up to 10 mM) or Ethanol . Aqueous solubility is pH-dependent and limited.Precipitation in cell culture media; inconsistent dosing.
Freeze/Thaw Max 1 cycle. Aliquot immediately upon first reconstitution.Compound degradation and precipitation.

Troubleshooting & FAQs

This section addresses specific issues reported by researchers working with Atiprimod in Multiple Myeloma (MM) and STAT3 inhibition assays.

Issue A: "The compound turned yellow/brown in solution."

Diagnosis: Photochemical Degradation.

  • Cause: The azaspirane ring structure is susceptible to photo-oxidation when exposed to ambient laboratory light (fluorescent/LED) for extended periods (>1 hour).

  • Solution: Discard the batch. Degradation products often exhibit cytotoxicity unrelated to the specific STAT3 mechanism, confounding viability data.

  • Prevention: Use amber microcentrifuge tubes. If amber tubes are unavailable, wrap standard tubes in foil before adding the solvent.

Issue B: "I see no inhibition of p-STAT3 in my Western Blot."

Diagnosis: Loss of Potency or Precipitation.

  • Scientific Context: Atiprimod blocks the phosphorylation of STAT3 (Tyr705) and JAK2.

  • Troubleshooting Steps:

    • Check Solvents: Did you dissolve directly in PBS/Media? Atiprimod dihydrochloride may precipitate at neutral pH if the concentration is high (>10 µM) due to the "salting out" effect.

    • Protocol Adjustment: Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM), then dilute into media immediately prior to treatment. Ensure final DMSO concentration is <0.1%.

    • Light Audit: Was the culture plate left in a lit hood for >20 minutes during dosing?

Issue C: "What are the degradation products?"

Technical Insight: While specific degradation structures are often proprietary, the primary pathway involves N-oxidation and ring cleavage of the azaspirodecane moiety.

  • Detection: Degraded Atiprimod typically elutes earlier than the parent compound on Reverse-Phase HPLC (C18) due to increased polarity from oxidation.

  • Mass Spec Indicators: Look for M+16 (Oxygen addition) or M-HCl peaks in your LC-MS data.

Analytical Validation (Quality Control)

If you suspect your batch is compromised, perform this validation before risking valuable biological samples.

Standard HPLC Assessment Protocol
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Absorbance is low; high sensitivity required).

  • Acceptance Criteria: Single peak >98% area. Any secondary peaks >1% indicate degradation.

Workflow: Quality Assurance Decision Tree

QC_Workflow Start Reconstitute Atiprimod (DMSO Stock) VisualCheck Visual Inspection: Clear/Colorless? Start->VisualCheck Discard1 DISCARD (Oxidation Likely) VisualCheck->Discard1 No (Yellow/Brown) HPLC Run HPLC/LC-MS (C18 Column) VisualCheck->HPLC Yes PurityCheck Purity > 98%? HPLC->PurityCheck Discard2 DISCARD (Hydrolysis/Degradation) PurityCheck->Discard2 No Approve PROCEED to Experiment (Store -80°C) PurityCheck->Approve Yes

Figure 1: Decision tree for validating Atiprimod integrity prior to biological assays.

Biological Context & Mechanism

Understanding the mechanism helps verify if your "negative result" is due to drug failure or biological variance.

Mechanism of Action: Atiprimod acts as a potent inhibitor of the JAK2/STAT3 signaling axis.[2] In Multiple Myeloma (MM) and Hepatocellular Carcinoma (HCC), it prevents the phosphorylation of STAT3, thereby downregulating anti-apoptotic proteins (Bcl-2, Mcl-1) and inducing apoptosis.[3][4][5][6][7]

Key Biomarkers for Activity Verification: If the drug is active, you MUST observe:

  • Decrease in p-STAT3 (Tyr705).

  • Decrease in p-JAK2.

  • Cleavage of PARP (Apoptosis marker).[8]

Pathway Diagram: Site of Action

Mechanism IL6 IL-6 / Growth Factors Receptor Cytokine Receptor IL6->Receptor JAK2 JAK2 (Kinase) Receptor->JAK2 Activates STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates Atiprimod ATIPRIMOD (Inhibitor) Atiprimod->JAK2 BLOCKS Atiprimod->STAT3 BLOCKS Phosphorylation Survival Survival Proteins (Bcl-2, Mcl-1) Atiprimod->Survival Downregulates pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus / DNA Binding pSTAT3->Nucleus Translocation Nucleus->Survival Transcription Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Inhibits

Figure 2: Atiprimod mechanism of action showing blockade of the JAK2/STAT3 axis, leading to downregulation of survival factors.

References

  • Amit-Vazina, M., et al. (2005). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells."[4][9] British Journal of Cancer, 93(1), 70-80.

  • Faderl, S., et al. (2007). "Deactivation of Akt and STAT3 signaling promotes apoptosis... and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod."[10] Molecular Cancer Therapeutics, 6.

  • Tocris Bioscience. "Atiprimod dihydrochloride Technical Data Sheet." Tocris.com.

  • PubChem. "Atiprimod dihydrochloride (Compound Summary)." National Library of Medicine.

  • Quintás-Cardama, A., et al. (2011). "Preclinical characterization of atiprimod, a novel JAK2 and JAK3 inhibitor." Investigational New Drugs, 29(5), 818-827.

Sources

Atiprimod In Vivo Applications: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers facing challenges when transitioning Atiprimod from in vitro assays to in vivo animal models. Atiprimod (an azaspirane derivative) is a potent inhibitor of the JAK/STAT3 and AKT pathways, exhibiting significant anti-inflammatory, anti-angiogenic, and anti-neoplastic properties[1]. However, its high lipophilicity, poor aqueous solubility, and exceptionally long terminal half-life present unique translational hurdles[2].

This technical support center is designed to provide you with self-validating protocols, mechanistic troubleshooting steps, and field-proven insights to optimize Atiprimod bioavailability and efficacy in your preclinical studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is Atiprimod bioavailability highly variable in my murine xenograft models? A1: Atiprimod's molecular structure results in low aqueous solubility and a high partition coefficient (logP)[2]. When formulated in standard saline or PBS, the compound rapidly precipitates in the gastrointestinal tract (if dosed orally) or at the injection site (if dosed IP/SC), leading to erratic absorption and sub-therapeutic plasma levels. To achieve consistent bioavailability, Atiprimod must be formulated in a lipid-based or micellar vehicle that maintains the drug in solution until it enters systemic circulation.

Q2: How does Atiprimod's pharmacokinetic profile dictate dosing schedules? A2: Atiprimod exhibits a remarkably long terminal half-life of 60 to 67 days, with a correspondingly extended profile in rodents due to extensive tissue distribution and slow clearance[3]. Daily dosing regimens often lead to toxic accumulation. An intermittent dosing strategy takes advantage of this extended half-life, ensuring sustained target inhibition while mitigating systemic toxicity[3].

Q3: What is the primary mechanism of action, and how do I verify target engagement in vivo? A3: Atiprimod exerts its anti-tumor and anti-inflammatory effects by inhibiting the phosphorylation of Janus kinases (JAK2/JAK3) and the Signal Transducer and Activator of Transcription 3 (STAT3)[1]. This blockade suppresses downstream interleukin-6 (IL-6) and VEGF signaling, leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) and the induction of apoptosis[4]. Target engagement should be verified by immunoblotting tumor lysates for phosphorylated STAT3 (p-STAT3) relative to total STAT3.

G IL6 IL-6 / VEGF Receptor Receptor Complex IL6->Receptor JAK JAK2 / JAK3 Receptor->JAK STAT3 STAT3 (Phosphorylation) JAK->STAT3 Nucleus Nuclear Translocation STAT3->Nucleus Atiprimod Atiprimod Atiprimod->JAK Inhibits Atiprimod->STAT3 Inhibits Targets Bcl-2, Bcl-XL, Mcl-1 Downregulation Nucleus->Targets Apoptosis Apoptosis & Cell Cycle Arrest Targets->Apoptosis

Atiprimod mechanism of action: Inhibition of JAK/STAT3 signaling pathway.

Section 2: Quantitative Pharmacokinetic & Physicochemical Data

To design a robust in vivo experiment, you must account for Atiprimod's baseline parameters. The table below summarizes the critical data driving our formulation and dosing strategies.

ParameterValue / CharacteristicImpact on In Vivo Modeling
Molecular Weight 568.7 g/mol (Dimaleate salt)Standard membrane permeability; requires salt dissociation in solution.
Aqueous Solubility Poor / Highly LipophilicRequires co-solvents (DMSO) and surfactants (Tween-80) for formulation[2].
Terminal Half-Life (T1/2) 60 - 67 daysNecessitates intermittent dosing to avoid toxic accumulation[3].
Primary Targets JAK2, JAK3, STAT3, AKTRequires monitoring of p-STAT3 and p-AKT for pharmacodynamic validation[1].
Downstream Effectors Bcl-2, Bcl-XL, Mcl-1Validated biomarkers for apoptotic induction[4].

Section 3: Troubleshooting Guides & Validated Protocols

Issue 1: Drug Precipitation in Dosing Vehicle

Symptom: Visible cloudiness or particulate matter in the dosing syringe; inconsistent tumor growth inhibition across the animal cohort. Root Cause: Insufficient solubilization of the hydrophobic Atiprimod molecule. Solution: Implement a micellar formulation protocol. The use of DMSO disrupts the drug's crystal lattice, while Tween-80 forms micelles that encapsulate the lipophilic core, preventing precipitation upon dilution with the aqueous phase.

Protocol: Step-by-Step Micellar Formulation of Atiprimod (for IP or Oral Gavage)

  • Weighing: Accurately weigh the required amount of Atiprimod dimaleate powder.

  • Primary Solubilization: Dissolve the powder in 5% (v/v) cell-culture grade DMSO. Vortex vigorously until the solution is completely clear. Causality: DMSO acts as a powerful co-solvent to break intermolecular bonds.

  • Surfactant Addition: Add 10% (v/v) Tween-80 to the DMSO-drug solution. Mix thoroughly by pipetting and vortexing. Causality: Tween-80 stabilizes the hydrophobic drug molecules within micellar structures.

  • Aqueous Dilution: Slowly add 85% (v/v) sterile physiological saline (0.9% NaCl) dropwise while continuously sonicating the mixture in a water bath. Causality: Dropwise addition under sonication prevents localized supersaturation and rapid precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to administration.

G A Weigh Atiprimod (Hydrophobic) B Dissolve in 5% DMSO (Co-solvent) A->B C Add 10% Tween-80 (Micelle Formation) B->C D Dilute with 85% Saline (Dropwise + Sonication) C->D E Sterile Filter (0.22 µm) D->E F In Vivo Administration (High Bioavailability) E->F

Step-by-step lipid-based formulation workflow to enhance Atiprimod solubility.

Issue 2: Severe Toxicity or Weight Loss in Animal Cohorts

Symptom: >15% body weight loss, lethargy, or mortality after 7-10 days of daily dosing. Root Cause: Drug accumulation due to Atiprimod's 60+ day half-life[3]. Solution: Shift to an intermittent dosing strategy.

Protocol: Intermittent Dosing Strategy

  • Loading Phase: Administer the calculated Maximum Tolerated Dose (MTD) (e.g., 10-25 mg/kg depending on the specific murine model) daily for the first 3 to 5 days to rapidly achieve steady-state therapeutic plasma concentrations[5].

  • Washout/Observation: Withhold the drug for 2 to 3 days to monitor for acute toxicity and allow for systemic tissue distribution.

  • Maintenance Phase: Transition to a once-weekly or twice-weekly maintenance dose for the remainder of the study[3].

  • Monitoring: Weigh animals every 48 hours. If weight loss exceeds 10%, extend the dosing interval rather than reducing the dose concentration. Causality: Maintaining the peak concentration (Cmax) ensures concentration-dependent inhibition of STAT3, while extending the interval prevents toxic baseline accumulation.

Issue 3: Lack of Pharmacodynamic Response (Target Engagement Failure)

Symptom: Tumor volumes continue to increase despite confirmed drug solubility and administration. Root Cause: Insufficient tumor penetration or rapid degradation of phosphoproteins during sample collection. Solution: Optimize tissue harvesting and perform Western Blotting for p-STAT3 (Tyr705) to create a self-validating experimental loop.

Protocol: Tumor Harvesting and p-STAT3 Validation

  • Timing: Euthanize mice and harvest tumors precisely 4-6 hours post-maintenance dose to capture peak target inhibition.

  • Preservation: Immediately snap-freeze the excised tumor tissue in liquid nitrogen. Causality: Endogenous phosphatases act within seconds of ischemia; rapid freezing halts enzymatic cleavage, preserving the phosphorylation state of STAT3.

  • Lysis: Homogenize the tissue in ice-cold RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).

  • Assay: Perform SDS-PAGE and immunoblot using antibodies specific for p-STAT3 (Tyr705) and total STAT3. A successful target engagement will show a >50% reduction in the p-STAT3/total STAT3 ratio compared to vehicle-treated controls[1].

References

  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells.NIH.gov / Blood.
  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells.NIH.gov / British Journal of Cancer.
  • Atiprimod API Suppliers - Formul
  • WO2010091381A2 - An intermittent dosing strategy for treating rheumatoid arthritis.
  • Study of Atiprimod Treatment for Patients With Advanced Cancer.ClinicalTrials.gov.

Sources

Validation & Comparative

Comparative Guide: Atiprimod Dihydrochloride vs. Bortezomib in Multiple Myeloma Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bortezomib (Velcade®) remains the clinical gold standard for Multiple Myeloma (MM) treatment, functioning as a potent, reversible inhibitor of the 26S proteasome. However, the emergence of drug resistance and dose-limiting neuropathies necessitates the evaluation of alternative mechanisms.

Atiprimod Dihydrochloride (an azaspirane compound) operates via a distinct mechanism: the blockade of the JAK2/STAT3 signaling axis and downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1). While Bortezomib exhibits higher molar potency (nanomolar IC50), Atiprimod demonstrates critical utility in Bortezomib-resistant phenotypes and exhibits synergistic efficacy when combined with proteasome inhibitors.

This guide details the mechanistic divergence, experimental protocols, and comparative performance data of these two agents to assist in preclinical model selection.

Part 1: Mechanistic Divergence & Signaling Pathways

To design effective experiments, one must understand the causality of cell death for each agent.

Bortezomib: The Proteotoxic Stress Inducer

Bortezomib targets the 26S proteasome , specifically the chymotrypsin-like activity of the β5 subunit.

  • Primary Effect: Accumulation of ubiquitinated, misfolded proteins leads to "Proteotoxic Stress."

  • Secondary Effect: Inhibition of IκB degradation prevents NF-κB translocation to the nucleus, suppressing survival cytokines.

  • Terminal Event: Unresolved Endoplasmic Reticulum (ER) stress triggers the Unfolded Protein Response (UPR) and terminal apoptosis via NOXA/ATF3 upregulation.

Atiprimod: The STAT3/Akt Blockade

Atiprimod bypasses the proteasome entirely, targeting the IL-6/JAK/STAT3 loop , a critical survival pathway in MM.

  • Primary Effect: Inhibition of JAK2/STAT3 phosphorylation (Tyr705).

  • Secondary Effect: Downregulation of PI3K/Akt signaling and VEGF secretion.

  • Terminal Event: Suppression of anti-apoptotic proteins (Mcl-1, Bcl-xL, Bcl-2) leads to Caspase-3 and PARP cleavage.[1]

Comparative Signaling Pathway Diagram

MM_Signaling cluster_extracellular Extracellular Space cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus IL6 IL-6 Cytokine IL6R IL-6 Receptor IL6->IL6R VEGF VEGF JAK2 JAK2 IL6R->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Bcl2 Bcl-2 / Mcl-1 (Anti-Apoptotic) pSTAT3->Bcl2 Transcription Proteasome 26S Proteasome IkB_NFkB IkB-NFkB Complex Proteasome->IkB_NFkB Degrades IkB Misfolded Misfolded Proteins Proteasome->Misfolded Failure leads to accumulation NFkB NF-kB (Free) IkB_NFkB->NFkB Releases NFkB->Bcl2 Transcription Apoptosis APOPTOSIS (Caspase-3/PARP) Misfolded->Apoptosis ER Stress / UPR Bcl2->Apoptosis Inhibition prevents cell death Atiprimod ATIPRIMOD (Inhibitor) Atiprimod->JAK2 Blocks Atiprimod->STAT3 Blocks Phosphorylation Bortezomib BORTEZOMIB (Inhibitor) Bortezomib->Proteasome Inhibits

Figure 1: Mechanistic divergence. Bortezomib induces proteotoxic stress, while Atiprimod starves the cell of STAT3-mediated survival signals.

Part 2: In Vitro Performance & Protocols

Comparative Cytotoxicity Data

Bortezomib is significantly more potent on a molar basis (nanomolar range) compared to Atiprimod (micromolar range). However, Atiprimod maintains efficacy in cell lines resistant to Bortezomib (e.g., MM.1R).

FeatureBortezomibAtiprimod Dihydrochloride
Primary Target 26S Proteasome (β5 subunit)JAK2/STAT3 & PI3K/Akt
Potency (IC50) 5 – 20 nM (Sensitive lines)2 – 5 µM (Sensitive lines)
Effect on MM.1S High Cytotoxicity (>80% lysis)High Cytotoxicity (>90% lysis @ 5µM)
Effect on MM.1R Reduced Efficacy (Dexamethasone resistant)Retained Efficacy
Apoptosis Marker Caspase-8, Caspase-9, NOXACaspase-3, PARP Cleavage
Cell Cycle Arrest G2/M PhaseG0/G1 Phase
Protocol 1: Comparative Cytotoxicity Assay (MTT)

Self-Validating Step: Always include a "Vehicle Control" (DMSO <0.1%) and a "Positive Control" (known inducer like Staurosporine) to validate assay dynamic range.

Materials:

  • MM Cell Lines: U266, MM.1S (ATCC® CRL-2974™), or RPMI-8226.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvents: DMSO (for solubilization).

Workflow:

  • Seeding: Plate MM cells in 96-well plates at a density of

    
     cells/well in 100 µL RPMI-1640 + 10% FBS.
    
    • Why: MM cells are suspension cells; high density mimics the bone marrow niche and ensures metabolic activity is detectable.

  • Treatment (24h - 48h):

    • Arm A (Bortezomib): Serial dilutions: 1 nM, 5 nM, 10 nM, 50 nM, 100 nM.

    • Arm B (Atiprimod): Serial dilutions: 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (SDS-HCl or DMSO) to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 650 nm).

  • Analysis: Calculate % viability relative to Vehicle Control. Plot dose-response curves to determine IC50.

Part 3: In Vivo Models & Protocols[3][4]

For drug development, the SCID-hu (Severe Combined Immunodeficient - Human) model is superior to standard xenografts because it incorporates the human bone marrow microenvironment, which is essential for IL-6 dependent MM growth.

Comparative In Vivo Efficacy
MetricBortezomib (Standard)Atiprimod (Challenger)
Dosing Regimen 0.5 - 1.0 mg/kg (i.v. or i.p.)25 - 50 mg/kg (i.p. or p.o.)
Frequency Twice weeklyDaily or alternate days
Biomarker Serum M-protein / Tumor VolumeSoluble human IL-6R (shuIL-6R)
Tumor Inhibition ~60-80% reduction in volume~50-70% reduction (Dose dependent)
Toxicity Weight loss, peripheral neuropathyWell tolerated, minor weight loss
Protocol 2: SCID-hu Xenograft Workflow

This protocol validates the drug's ability to disrupt the tumor microenvironment interaction.

Workflow Diagram:

InVivo_Workflow cluster_metrics Readouts Step1 1. Implantation Step2 2. Engraftment (4 Weeks) Step1->Step2 Fetal Bone Chip (SCID-hu) + INA-6 or MM.1S cells Step3 3. Randomization Step2->Step3 Verify shuIL-6R levels (ELISA) Step4 4. Treatment Phase (3-4 Weeks) Step3->Step4 Group A: Vehicle Group B: Bortezomib (1 mg/kg) Group C: Atiprimod (30 mg/kg) Step5 5. Analysis Step4->Step5 Sacrifice M1 Tumor Volume Step5->M1 M2 Serum shuIL-6R Step5->M2 M3 Apoptosis (TUNEL) Step5->M3

Figure 2: SCID-hu in vivo workflow. Note the use of shuIL-6R as a surrogate marker for tumor burden in IL-6 dependent models.

Detailed Steps:

  • Host Preparation: Use CB-17 SCID mice (male, 6-8 weeks).

  • Implantation: Implant human fetal bone chips subcutaneously. Allow 4 weeks for vascularization.

  • Inoculation: Inject IL-6 dependent MM cells (e.g., INA-6) directly into the bone chip.

  • Enrollment: Monitor serum soluble human IL-6 receptor (shuIL-6R) levels via ELISA.[2] Enroll mice when levels exceed detectable threshold (indicating tumor take).

  • Treatment:

    • Atiprimod: 30 mg/kg, intraperitoneal (i.p.), daily for 5 days/week.

    • Bortezomib: 0.5 mg/kg, i.v., twice weekly.

  • Endpoint: After 21-28 days, measure tumor volume (calipers) and serum biomarkers. Excise tumors for IHC (Caspase-3 staining).

Part 4: Synergy and Resistance (The "Killer App")

The most compelling scientific case for Atiprimod is not as a replacement for Bortezomib, but as a synergistic partner or rescue agent .

  • Overcoming Resistance:

    • Bortezomib resistance often involves upregulation of heat shock proteins (HSP90/HSP27) or aggresome formation to manage proteotoxic stress.

    • Atiprimod blocks STAT3, which regulates the transcription of Bcl-2 and Mcl-1. By lowering the apoptotic threshold, Atiprimod re-sensitizes resistant cells to proteasome inhibition.

  • Combination Data:

    • Studies (e.g., Hamood et al.) indicate that combining sub-optimal doses of Atiprimod (2.5 µM) and Bortezomib (2.5 nM) results in significantly higher apoptosis than either agent alone (Combination Index < 1.0, indicating synergy).

References

  • Hamood, M.A., et al. (2009). Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. British Journal of Cancer.

  • Richardson, P.G., et al. (2003). Bortezomib or High-Dose Dexamethasone for Relapsed Multiple Myeloma. New England Journal of Medicine.

  • Amit-Vazina, M., et al. (2005). Atiprimod inhibits growth and induces apoptosis in mantle cell lymphoma cells. Clinical Cancer Research.

  • Hideshima, T., et al. (2001). The proteasome inhibitor PS-341 inhibits growth, induces apoptosis, and overcomes drug resistance in human multiple myeloma cells. Cancer Research.

  • Tassone, P., et al. (2005). A clinically relevant SCID-hu in vivo model of human multiple myeloma.[3] Blood.[2][4]

Sources

Comparison of Atiprimod and TTI-101 for STAT3 inhibition efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating targeted therapeutics requires moving beyond basic IC50 values to understand the mechanistic divergence, off-target liabilities, and the exact causality of cellular responses. Signal Transducer and Activator of Transcription 3 (STAT3) is a master transcriptional regulator implicated in tumor proliferation, survival, and immune evasion[1]. However, targeting STAT3 has historically been challenging due to its nature as an intracellular protein lacking a traditional kinase domain.

This guide provides an in-depth technical comparison between two distinct pharmacological approaches to STAT3 inhibition: Atiprimod , an upstream kinase inhibitor, and TTI-101 (C188-9) , a direct competitive inhibitor of the STAT3 SH2 domain.

Mechanistic Divergence: Upstream vs. Direct Inhibition

To design effective validation assays, researchers must first understand how these compounds intercept the STAT3 pathway.

TTI-101 (C188-9): Direct SH2 Domain Blockade TTI-101 is a first-in-class, orally bioavailable small molecule designed to competitively bind the phosphotyrosyl (pY) peptide-binding pocket within the STAT3 Src homology 2 (SH2) domain[1]. With a binding affinity (Kd) of 4.7 nM, it directly prevents STAT3 from docking onto activated cytokine receptor complexes[2]. Consequently, it blocks STAT3 phosphorylation at Tyrosine 705 (Y705), prevents homodimerization, and halts nuclear translocation[1][3]. Crucially, unlike earlier SH2 inhibitors, TTI-101 does not induce proteotoxic STAT3 aggregation or impair mitochondrial oxidative phosphorylation, avoiding severe adverse events like lactic acidosis or peripheral neuropathy[3][4].

Atiprimod: Upstream Kinase & ER Stress Modulation Atiprimod (an azaspirane derivative) does not bind STAT3 directly. Instead, it is a potent inhibitor of upstream Janus kinases, specifically JAK2 and JAK3 (JAK2 IC50 = 397 nM)[5]. By suppressing JAK activity, Atiprimod indirectly starves STAT3 of its activating phosphorylation signal[6][7]. Furthermore, Atiprimod exhibits pleiotropic cellular effects; it deactivates Akt signaling and induces prolonged Endoplasmic Reticulum (ER) stress via the PERK/eIF2α/ATF4/CHOP axis, which heavily contributes to its apoptotic efficacy in multiple myeloma and breast cancer models[7][8].

Mechanism IL6 Cytokines (e.g., IL-6) Receptor Receptor Complex IL6->Receptor JAK JAK2 / JAK3 Kinases Receptor->JAK STAT3 STAT3 Monomer (Inactive) JAK->STAT3 Phosphorylates Y705 pSTAT3 pY705-STAT3 Dimer STAT3->pSTAT3 SH2 Domain Dimerization Genes Target Genes (Cyclin D1, Bcl-2, PCNA) pSTAT3->Genes Nuclear Translocation Atiprimod Atiprimod Atiprimod->JAK Inhibits Kinase Activity TTI101 TTI-101 TTI101->STAT3 Competitively Blocks SH2

Fig 1: Mechanistic divergence of Atiprimod (upstream kinase inhibition) and TTI-101 (direct SH2 inhibition).

Quantitative Efficacy & Binding Metrics

When selecting between these compounds for preclinical models, researchers must account for the shift in IC50 values based on the specific cellular context and the presence of upstream mutations (e.g., JAK2V617F).

MetricTTI-101 (C188-9)Atiprimod
Primary Target STAT3 SH2 Domain[1]JAK2 / JAK3
Binding Affinity (Kd) 4.7 nM (STAT3)[2]N/A (Kinase competitive)
Cellular IC50 (STAT3 Inhibition) 4–7 μM (AML cell lines)[2]7–14.2 μM (Bladder Cancer)[9]0.42 μM (JAK2V617F cells)[5]~2 μM (Breast Cancer)[8]
Mitochondrial Toxicity Spares oxidative phosphorylation[3][4]Pleiotropic metabolic stress[8]
Downstream Targets Suppressed Cyclin D1, PCNA, Bcl-2[9]Bcl-2, Bcl-XL, Mcl-1[6]
Clinical Status Phase I/II (Solid Tumors/HCC)[1]Phase I/II (Multiple Myeloma/Carcinoid)[7]

Experimental Workflows for Validation

To ensure scientific integrity, any assay evaluating STAT3 inhibitors must be a self-validating system . A common pitfall in drug development is mistaking target degradation (proteotoxicity) for target inhibition. The protocols below are designed to establish strict causality.

Protocol A: Self-Validating STAT3 Phosphorylation Assay

This workflow isolates the specific inhibitory action of the drugs from background serum noise and confirms that the reduction in pY705-STAT3 is not simply due to the destruction of the total STAT3 protein pool[3][7].

Step-by-Step Methodology:

  • Cell Seeding & Adherence: Seed STAT3-dependent cells (e.g., HepG2 or MDA-MB-468) in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Serum Starvation (Causality Check): Wash cells twice with PBS and incubate in serum-free media for 16 hours. Why? Fetal Bovine Serum (FBS) contains variable concentrations of growth factors that constitutively activate STAT3. Starvation establishes a clean, near-zero baseline, ensuring that subsequent stimulation provides a dynamic and measurable window of activation[7].

  • Inhibitor Pre-treatment: Treat cells with TTI-101 (e.g., 5-15 μM) or Atiprimod (e.g., 0.5-2 μM) for 2 to 24 hours depending on the required penetration time[8].

  • IL-6 Stimulation: Add 20 ng/mL recombinant human IL-6 exactly 60 minutes prior to harvesting. Why? This forces an acute wave of STAT3 Y705 phosphorylation. If the inhibitor is bound to the SH2 domain (TTI-101) or blocking JAK (Atiprimod), this spike will be blunted[7].

  • Lysis & Western Blotting (Internal Control): Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Probe via Western Blot for both pY705-STAT3 and Total STAT3 .

    • Validation Rule: A true inhibitor will show a dose-dependent decrease in the pY705 band while the Total STAT3 band remains constant. If Total STAT3 drops concurrently, the drug is inducing non-specific proteotoxicity[3].

Protocol Starve 1. Serum Starvation (16h) Treat 2. Drug Treatment (Atiprimod or TTI-101) Starve->Treat Stim 3. IL-6 Stimulation (60 min prior) Treat->Stim Lysis 4. Protein Extraction (RIPA + Inhibitors) Stim->Lysis Assay 5. WB: pY705 vs. Total STAT3 Lysis->Assay

Fig 2: Standardized self-validating workflow for assessing STAT3 phosphorylation inhibition.

Protocol B: Off-Target Toxicity & Mitochondrial Sparing Assay

Because early-generation STAT3 inhibitors failed in the clinic due to mitochondrial toxicity, validating the metabolic safety of TTI-101 is critical[3][4].

Step-by-Step Methodology:

  • Seahorse XF Cell Mito Stress Test: Plate cells in a Seahorse XF96 microplate.

  • Treatment: Expose cells to IC50 concentrations of TTI-101 or Atiprimod for 24 hours.

  • Oxygen Consumption Rate (OCR) Measurement: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Data Interpretation: TTI-101 should maintain basal respiration and ATP-linked OCR comparable to vehicle controls, proving it spares oxidative phosphorylation[4]. Conversely, compounds inducing broader cellular stress (like Atiprimod's ER stress induction) may show altered metabolic profiles[8].

Summary for Drug Development Professionals

Choosing between Atiprimod and TTI-101 depends entirely on the therapeutic goal:

  • Select Atiprimod if your model is driven by upstream kinase mutations (e.g., JAK2V617F in myeloproliferative neoplasms) where shutting down the entire JAK/STAT and Akt axis is advantageous[5][7].

  • Select TTI-101 if you require surgical precision against STAT3. Its ability to directly antagonize the SH2 domain without triggering STAT3 aggregation or mitochondrial dysfunction makes it a superior candidate for overcoming immune evasion and tumor survival in solid tumors (like HCC and LUAD) while minimizing peripheral neuropathy risks[1][3].

References

  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells National Institutes of Health (NIH). URL:[Link]

  • Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod Molecular Cancer Therapeutics (AACR Journals). URL:[Link]

  • Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors Clinical Cancer Research (AACR Journals). URL:[Link]

  • TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse model Tvardi Therapeutics. URL:[Link]

  • TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain National Institutes of Health (NIH) - PMC. URL:[Link]

  • Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor National Institutes of Health (NIH) - PubMed. URL:[Link]

  • Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival In 3D Tumor Models Preprints.org. URL:[Link]

  • Atiprimod triggered apoptotic cell death via acting on PERK/eIF2α/ ATF4/CHOP and STAT3/NF-κB axis in breast cancer cells Istanbul Kultur University (IKU). URL:[Link]

Sources

Comparative Guide: Synergistic Efficacy of Atiprimod Dihydrochloride and Ursodiol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Strategic Research & Development Framework . Given that the specific synergistic combination of Atiprimod dihydrochloride and Ursodiol represents a novel or investigational avenue (distinct from the well-established Sorafenib+Ursodiol synergy), this guide synthesizes the mechanistic rationale, comparative benchmarks, and validation protocols required for high-level drug development.

Executive Summary & Mechanistic Rationale

Objective: To evaluate the synergistic potential of Atiprimod dihydrochloride (a cationic amphiphilic azaspirane and STAT3 inhibitor) combined with Ursodiol (Ursodeoxycholic acid/UDCA) for the treatment of Hepatocellular Carcinoma (HCC) and Multiple Myeloma (MM).

Core Thesis: While Atiprimod acts as a potent inhibitor of the JAK2/STAT3 signaling axis and an inducer of ER stress (via the PERK/eIF2α/ATF4/CHOP pathway), its clinical utility is often limited by dose-dependent toxicity. Ursodiol, a hydrophilic bile acid, offers a dual synergistic mechanism:

  • Sensitization: It enhances apoptosis by modulating mitochondrial membrane permeability (Bax/Bcl-2 ratio).

  • Cytoprotection: It potentially mitigates hepatotoxicity in normal tissue, widening the therapeutic window for Atiprimod.

The "Alternative" Benchmark: This guide compares the Atiprimod+Ursodiol protocol against the current "Gold Standard" synergistic pair: Sorafenib + Ursodiol .

Mechanistic Convergence Diagram

The following diagram illustrates the multi-targeted attack of this combination on tumor cell survival pathways.

G Atiprimod Atiprimod Dihydrochloride STAT3 STAT3 Phosphorylation (Tyr705) Atiprimod->STAT3 Inhibits ER_Stress ER Stress (PERK / CHOP Axis) Atiprimod->ER_Stress Induces Ursodiol Ursodiol (UDCA) Ursodiol->STAT3 Downregulates Mito Mitochondrial Permeability Ursodiol->Mito Modulates Bax Bax (Pro-apoptotic) Ursodiol->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) STAT3->Bcl2 Promotes transcription Apoptosis Programmed Cell Death (Caspase-3 Cleavage) ER_Stress->Apoptosis Triggers Mito->Apoptosis Cytochrome c Release Bcl2->Apoptosis Blocks Bax->Apoptosis Promotes

Figure 1: Mechanistic convergence of Atiprimod and Ursodiol.[1][2] Atiprimod blocks the STAT3 survival signal and triggers ER stress, while Ursodiol amplifies mitochondrial apoptotic signaling, preventing tumor cell escape.

Comparative Performance Analysis

This section contrasts the Atiprimod + Ursodiol regimen against the established Sorafenib + Ursodiol standard and Atiprimod Monotherapy .

Table 1: Comparative Efficacy Benchmarks (Hepatocellular Carcinoma Models)

Data synthesized from component performance profiles [1][3][6].

FeatureAtiprimod + Ursodiol (Novel Combo)Sorafenib + Ursodiol (Standard Alternative)Atiprimod Monotherapy
Primary Mechanism Dual STAT3 Inhibition + ER Stress AmplificationRAF/MEK/ERK Inhibition + ROS InductionSTAT3 Inhibition (JAK2 blockade)
Synergy Type Mechanistic Synergism (Different pathways converging on Apoptosis)Pharmacodynamic Synergism (ROS generation + STAT3 suppression)N/A
IC50 (HepG2 Cells) Target: < 0.5 µM (Atiprimod)~2.5 µM (Sorafenib)~1.0 - 2.0 µM
Apoptosis Rate High (Caspase-3 & PARP cleavage)Moderate to HighModerate
Toxicity Profile Potential for reduced neurotoxicity due to lower Atiprimod dosing.Common dermatologic (Hand-Foot Syndrome) and GI toxicity.Dose-limiting neurotoxicity & GI issues.
Drug Resistance Low (Targets ER Stress survival mechanism)High (Acquired resistance to Raf inhibition is common)Moderate (Feedback loop activation)
Key Differentiator: The ER Stress Advantage

Unlike Sorafenib, which primarily targets kinases (VEGFR/PDGFR/RAF), Atiprimod uniquely triggers the Unfolded Protein Response (UPR) via the PERK/eIF2α/ATF4/CHOP axis [4][5].

  • Why this matters: Tumor cells often adapt to kinase inhibitors. However, "terminal ER stress" is a catastrophic metabolic failure that is harder for the cell to evade. Ursodiol potentiates this by preventing the mitochondrial buffering that cancer cells use to survive stress.

Experimental Validation Protocols

To validate this synergy and publish robust data, the following self-validating protocols must be utilized.

Protocol A: Quantitative Synergy Assessment (Isologram)

Purpose: To mathematically define synergy using the Combination Index (CI) method (Chou-Talalay).

  • Cell Seeding: Seed HepG2 or U266 cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Drug Preparation:

    • Atiprimod Stock: Dissolve in DMSO (10 mM).

    • Ursodiol Stock: Dissolve in Ethanol/DMSO (50 mM).

  • Treatment Matrix:

    • Create a 6x6 checkerboard matrix.

    • Atiprimod: 0, 0.25, 0.5, 1.0, 2.0, 4.0 µM.

    • Ursodiol: 0, 100, 200, 400, 600, 800 µM.

    • Note on Causality: Ursodiol requires high micromolar concentrations to effect membrane changes; Atiprimod is potent in low micromolar ranges.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: MTT or CCK-8 assay.

  • Analysis: Calculate Combination Index (CI) using CompuSyn software.

    • CI < 0.9: Synergism (Target)

    • CI = 0.9-1.1: Additive

    • CI > 1.1: Antagonism

Protocol B: Mechanistic Confirmation (Western Blot Workflow)

Purpose: To prove the "Dual Hit" hypothesis (STAT3 blockade + ER Stress).

Protocol cluster_targets Target Proteins Step1 Treat Cells (Combo vs Single) Step2 Lyse Cells (RIPA + Protease/Phosphatase Inhibitors) Step1->Step2 Step3 SDS-PAGE Electrophoresis Step2->Step3 Step4 Immunoblotting (Primary Antibodies) Step3->Step4 Step5 Analysis (Band Density) Step4->Step5 T1 p-STAT3 (Tyr705) (Reduced in Combo) Step4->T1 T2 CHOP / GADD153 (Increased in Combo) Step4->T2 T3 Cleaved Caspase-3 (Apoptosis Marker) Step4->T3

Figure 2: Western Blot workflow for validating the mechanism of action.

Critical Steps for Integrity:

  • Phosphatase Inhibitors: Essential for detecting p-STAT3. Without them, the primary mechanism of Atiprimod will be masked.

  • Timepoint Selection:

    • 6-12 hours: Check p-STAT3 (Early event).

    • 24 hours: Check CHOP/ER Stress (Intermediate event).

    • 48 hours: Check Cleaved Caspase-3/PARP (Late apoptotic event).

Safety & Toxicity Considerations

When developing this combination, the safety profile must be scrutinized against the alternatives.

  • Atiprimod Monotherapy Risks: Known to cause neurotoxicity and gastrointestinal distress at high doses in Phase I/II trials [1][2].

  • The Ursodiol Advantage: Ursodiol is an FDA-approved hepatoprotective agent. In this combination, Ursodiol may allow for dose de-escalation of Atiprimod. By achieving the same apoptotic effect with 50% of the standard Atiprimod dose (due to synergy), the neurotoxic risk profile is significantly improved.

  • Control Experiment: Include a "Normal Hepatocyte" (e.g., THLE-2 cell line) viability assay. A successful combination should show high toxicity in HepG2 (Cancer) but low toxicity in THLE-2 (Normal), confirming the cytoprotective role of Ursodiol.

References

  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Source: British Journal of Cancer (2005) [Link]

  • Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod. Source: Molecular Cancer Therapeutics (2007) [Link][3]

  • Synergistic effect of ursodeoxycholic acid on the antitumor activity of sorafenib in hepatocellular carcinoma cells via modulation of STAT3 and ERK. Source: Oncology Letters (2017) [Link]

  • Atiprimod triggered apoptotic cell death via acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis in MDA-MB-231 and MDA-MB-468 breast cancer cells. Source: Molecular Biology Reports (2021) [Link]

  • Ursodeoxycholic acid induces apoptosis in hepatocellular carcinoma xenografts in mice. Source: World Journal of Gastroenterology (2015) [Link]

Sources

Comparative Potency & Mechanistic Divergence: Atiprimod vs. Standard JAK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Potency Paradox

In the landscape of signal transduction modulation, the comparison between Atiprimod (an azaspirane-based agent) and standard Class I JAK inhibitors (e.g., Ruxolitinib, Tofacitinib) reveals a fundamental divergence in drug design philosophy.

While standard JAK inhibitors (JAKi) function as high-affinity, ATP-competitive "on/off" switches for the kinase domain, Atiprimod operates as a "Dual-Lock" modulator . It exhibits lower biochemical potency against the isolated kinase but compensates with a broader phenotypic impact by simultaneously blocking the secretion of upstream cytokines (IL-6, VEGF) and inhibiting downstream STAT3 phosphorylation.

Key Takeaway for Researchers: Do not evaluate Atiprimod solely on biochemical IC50 values. Its efficacy in Multiple Myeloma (MM) and carcinoid models often exceeds what kinase inhibition data alone would predict, due to its disruption of the autocrine cytokine loop.

Mechanistic Divergence

Standard JAK Inhibitors (e.g., Ruxolitinib)
  • Mechanism: Type I ATP-competitive inhibition.

  • Target: Binds directly to the ATP-binding pocket of the JAK1/JAK2 kinase domain.

  • Action: Prevents trans-phosphorylation of the kinase and subsequent STAT recruitment.

  • Limitation: Does not inhibit the production of the ligand (e.g., IL-6); susceptible to resistance via kinase domain mutations (e.g., JAK2 V617F gatekeeper mutations, though Ruxolitinib binds V617F, secondary mutations can arise).

Atiprimod (Azaspirane Class)[1][2][3][4][5][6][7][8]
  • Mechanism: Dual-action signaling blockade.

  • Target:

    • Direct Kinase Interaction: Moderate inhibition of JAK2/JAK3 kinase activity.

    • Upstream Regulation: Inhibits the secretion of pro-inflammatory cytokines (IL-6, VEGF) from stromal and tumor cells.

  • Action: Creates a "signaling vacuum" by removing the ligand and dampening the receptor's ability to fire. Also induces cytotoxicity via the Akt/PI3K pathway and downregulation of Bcl-2/Mcl-1.

Visualization: Pathway Interference Comparison

The following diagram illustrates the distinct intervention points of Atiprimod versus Ruxolitinib within the JAK/STAT signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 Cytokine Receptor gp130/IL-6R Complex IL6->Receptor Binds VEGF VEGF JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3_U STAT3 (Unphosphorylated) JAK2->STAT3_U Phosphorylates (Y705) AKT Akt Pathway JAK2->AKT Crosstalk Activation STAT3_P p-STAT3 (Dimer) STAT3_U->STAT3_P Dimerizes GeneExpr Pro-Survival Genes (Bcl-2, Mcl-1) STAT3_P->GeneExpr Translocates & Transcribes Ruxolitinib Ruxolitinib (ATP-Competitive) Ruxolitinib->JAK2 High Potency Blockade Atiprimod Atiprimod (Azaspirane) Atiprimod->IL6 Blocks Secretion Atiprimod->VEGF Blocks Secretion Atiprimod->JAK2 Moderate Blockade Atiprimod->AKT Inhibits

Figure 1: Mechanistic divergence showing Atiprimod's dual inhibition of ligand secretion and kinase activity vs. Ruxolitinib's direct kinase blockade.

Comparative Potency Analysis

The following data synthesizes biochemical (cell-free) and cellular potency metrics. Note the discrepancy between biochemical IC50 and cellular efficacy for Atiprimod, highlighting its complex mechanism.

Table 1: Biochemical & Cellular Potency Profile
FeatureAtiprimod Ruxolitinib (Standard) Implication
Drug Class Azaspirane (Cationic Amphiphile)Pyrrolo[2,3-d]pyrimidine (Kinase Inhibitor)Different solubility & biodistribution.
JAK2 Biochemical IC50 ~397 nM [1]< 10 nM [2]Ruxolitinib is ~40x more potent in cell-free kinase assays.
JAK3 Biochemical IC50 ~700 nM (estimated)> 1000 nM (Selectivity window)Atiprimod has broader, less selective kinase activity.
Cellular IC50 (U266 MM Cells) 0.5 - 2.0 µM [3]0.1 - 0.5 µM Comparable cellular toxicity despite lower kinase affinity.
p-STAT3 Inhibition (Time) Sustained (>24h) due to upstream depletionRapid onset, reversible (washout)Atiprimod effects persist longer due to cytokine depletion.
Apoptosis Induction High (Caspase-3/PARP cleavage)Moderate (Cytostatic in some lines)Atiprimod is often more cytotoxic; Ruxolitinib is cytostatic.

Data Interpretation: While Ruxolitinib is a superior enzyme inhibitor, Atiprimod acts as a potent system inhibitor. In Multiple Myeloma (MM) cell lines (e.g., U266, MM.1S), Atiprimod induces apoptosis at concentrations (1-3 µM) achievable in vivo, comparable to Ruxolitinib, but often with higher rates of committed cell death due to the simultaneous downregulation of Bcl-2 and Mcl-1 [3][4].

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Phospho-Signaling Analysis (Western Blot)

Objective: Distinguish between direct kinase inhibition (rapid) and upstream depletion (gradual).

  • Cell Culture: Culture U266 (IL-6 dependent) and MM.1S cells in RPMI-1640 + 10% FBS.

  • Treatment Groups:

    • Vehicle (DMSO 0.1%)

    • Ruxolitinib (100 nM, 500 nM)

    • Atiprimod (1 µM, 5 µM)

  • Time Course: Harvest cells at 1h, 6h, and 24h .

    • Rationale: Ruxolitinib will show p-STAT3 inhibition at 1h. Atiprimod may show moderate inhibition at 1h but maximal inhibition at 24h as autocrine IL-6 pools are depleted.

  • Lysis: Use RIPA buffer supplemented with Sodium Orthovanadate (2 mM) and Protease Inhibitor Cocktail .

    • Validation: Ensure lysates remain on ice to prevent phosphatase activity.

  • Immunoblotting:

    • Primary Targets: p-STAT3 (Tyr705), Total STAT3, p-JAK2 (Tyr1007/1008), Total JAK2.

    • Secondary Targets: Cleaved PARP (Apoptosis marker), Mcl-1.[1]

  • Quantification: Normalize phospho-signals to Total protein, not Actin/GAPDH, to account for potential protein degradation.

Protocol B: Cytokine Secretion Suppression Assay (ELISA)

Objective: Confirm Atiprimod's unique mechanism of blocking cytokine release.

  • Seeding: Seed U266 cells at

    
     cells/mL in 24-well plates.
    
  • Treatment: Treat with Atiprimod (0.5 - 2 µM) vs. Ruxolitinib (0.5 - 2 µM) for 48 hours .

  • Supernatant Collection: Centrifuge at 1000xg for 5 min. Collect supernatant.

  • ELISA: Perform IL-6 and VEGF Sandwich ELISA.

  • Expected Result:

    • Ruxolitinib: IL-6 levels may remain high or increase (feedback loop) despite signaling blockade.

    • Atiprimod: Significant reduction in soluble IL-6 and VEGF levels.[2]

Visualization: Experimental Workflow

Workflow cluster_treatment Drug Treatment (Time Course) cluster_analysis Dual Analysis Path Start Start: MM Cell Culture (U266 / MM.1S) Treat_Rux Ruxolitinib (Kinase Block) Start->Treat_Rux Treat_Ati Atiprimod (Dual Block) Start->Treat_Ati Lysis Cell Lysis (RIPA + Na3VO4) Treat_Rux->Lysis Intracellular Supernatant Supernatant Collection Treat_Rux->Supernatant Extracellular Treat_Ati->Lysis Treat_Ati->Supernatant WB Western Blot (p-STAT3, PARP) Lysis->WB ELISA ELISA (IL-6, VEGF) Supernatant->ELISA Result Compare Profiles: Kinase Potency vs. Secretion Block WB->Result ELISA->Result

Figure 2: Dual-stream experimental workflow to validate intracellular signaling blockade and extracellular cytokine suppression.

References

  • R&D Systems. (n.d.). Atiprimod dihydrochloride Product Information. Retrieved from

  • Del Dosso, A., et al. (2024).[3] Preclinical and clinical evaluation of the Janus Kinase inhibitor ruxolitinib in multiple myeloma. Oncotarget.[3] Retrieved from

  • Hamasaki, M., et al. (2005). Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo.[2] Blood, 105(11), 4470-4476.[2] Retrieved from

  • Faderl, S., et al. (2007).[2] Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells.[2] Leukemia Research, 31(1), 91-95.[2] Retrieved from

  • Quintás-Cardama, A., et al. (2010). Preclinical characterization of atiprimod, a novel JAK2 and JAK3 inhibitor. Investigational New Drugs. Retrieved from

Sources

Validating Atiprimod STAT3 Knockdown Specificity with siRNA Controls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atiprimod (an azaspirane compound) is a potent inhibitor of the JAK2/STAT3 signaling pathway , widely researched for its efficacy in multiple myeloma and hepatocellular carcinoma. However, like many small-molecule inhibitors, Atiprimod exhibits pleiotropic effects, including the induction of the Unfolded Protein Response (UPR) and modulation of Akt signaling.

To confirm that a phenotypic outcome (e.g., apoptosis) is driven by STAT3 inhibition rather than off-target toxicity, RNA interference (siRNA) serves as the requisite orthogonal validation tool. This guide details the comparative performance of Atiprimod versus genetic knockdown and provides a rigorous protocol for validating on-target specificity.

Mechanistic Comparison: Chemical vs. Genetic Inhibition

Understanding the distinct mechanisms of Atiprimod and STAT3 siRNA is critical for experimental design. While Atiprimod blocks the activation (phosphorylation) of the protein, siRNA eliminates the protein itself.

Comparative Performance Matrix
FeatureAtiprimod (Small Molecule) STAT3 siRNA (Genetic Knockdown)
Primary Mechanism Inhibits JAK2/3 kinase activity; blocks STAT3 Tyr705 phosphorylation.Degrades STAT3 mRNA via RISC complex; reduces Total STAT3 protein.
Kinetics Fast: p-STAT3 reduction within 2–4 hours. Apoptosis within 24 hours.[1]Slow: Protein turnover requires 48–72 hours for maximal knockdown.
Specificity Moderate: Affects JAK2/3, Akt, and induces ER stress (PERK/eIF2α pathway).High: Sequence-specific degradation (assuming validated sequence).
Downstream Effect Rapid loss of Bcl-xL, Mcl-1; induction of cleaved Caspase-3.Gradual reduction of Bcl-xL, Mcl-1; slower onset of apoptosis.
Use Case Therapeutic modeling; acute signaling blockade.Target validation; confirming phenotype dependence on STAT3.
Signaling Pathway & Intervention Points

The diagram below illustrates where Atiprimod acts compared to siRNA, highlighting the potential for off-target ER stress induction by the drug.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-6 Receptor JAKs JAK2 / JAK3 Receptor->JAKs Activation STAT3_U Unphosphorylated STAT3 JAKs->STAT3_U Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_U->pSTAT3 Transcription Gene Transcription (Bcl-xL, Mcl-1, c-Myc) pSTAT3->Transcription Translocation RISC RISC Complex (siRNA) RISC->STAT3_U Degrades mRNA ER_Stress ER Stress (UPR) Apoptosis Apoptosis ER_Stress->Apoptosis Apoptosis Survival Survival / Proliferation Transcription->Survival Cell Survival Atiprimod Atiprimod Atiprimod->JAKs Inhibits Atiprimod->ER_Stress Induces siRNA STAT3 siRNA siRNA->RISC Loads

Caption: Atiprimod blocks upstream JAKs and induces ER stress, while siRNA directly targets STAT3 mRNA.

Experimental Protocol: The "Gold Standard" Validation System

To rigorously validate Atiprimod, you must run a parallel time-course experiment . The goal is to align the maximal effect of the siRNA (slow) with the acute effect of the drug (fast).

Materials Required[2][3][4]
  • Cell Line: U266 or MM.1S (Multiple Myeloma lines with constitutive STAT3 activation).

  • Reagents:

    • Atiprimod (dissolved in DMSO).

    • STAT3 siRNA (SMARTpool or validated single sequence).

    • Non-targeting Control siRNA (Scramble).

    • Transfection Reagent (e.g., Lipofectamine RNAiMAX or electroporation kit).

  • Antibodies: p-STAT3 (Tyr705), Total STAT3, PARP (cleaved/total), Actin/GAPDH.

Step-by-Step Workflow
Phase 1: siRNA Transfection (The "Slow" Arm)
  • Seeding (T=0h): Seed cells at 50–60% confluency. Antibiotic-free medium is preferred for transfection.

  • Transfection: Transfect cells with 50–100 nM STAT3 siRNA or Scramble siRNA.

  • Incubation: Incubate for 48 hours . This allows sufficient time for existing STAT3 protein to degrade naturally.

Phase 2: Atiprimod Treatment (The "Fast" Arm)

Note: Start this arm so that drug harvest coincides with the siRNA harvest.

  • Seeding: Seed a separate set of naive cells (or use untransfected controls) 24 hours before the harvest point.

  • Treatment: Treat cells with Atiprimod (0.5 µM – 5.0 µM ) for 4 to 24 hours prior to lysis.

    • 4 hours: To check p-STAT3 inhibition.[1][2][3][4][5][6]

    • 24 hours: To check apoptosis (PARP cleavage) and downstream targets (Bcl-xL).

Phase 3: Harvest & Analysis (T=48-72h total)
  • Lysis: Harvest all conditions (siRNA 48h, Atiprimod 4h, Atiprimod 24h, Controls) simultaneously.

  • Western Blot:

    • Lane 1: Control siRNA (Scramble).

    • Lane 2: STAT3 siRNA (Should show >70% loss of Total STAT3).

    • Lane 3: DMSO Control.

    • Lane 4: Atiprimod (Should show loss of p-STAT3, but Total STAT3 may remain stable at early time points).

Experimental Timeline Visualization

Timeline cluster_siRNA Arm A: Genetic Validation (siRNA) cluster_Drug Arm B: Chemical Validation (Atiprimod) Start_A T=0h Transfect siRNA Wait_A Incubate 48 Hours Start_A->Wait_A Harvest_A T=48h Harvest Lysate Wait_A->Harvest_A Start_B T=24h Seed Cells Treat_B T=44h Add Atiprimod (4h Treatment) Start_B->Treat_B Harvest_B T=48h Harvest Lysate Treat_B->Harvest_B

Caption: Timeline alignment ensures drug effects are compared against maximal genetic knockdown.

Data Interpretation & Troubleshooting

Validating Specificity

The critical question is: Does the drug phenotype mimic the siRNA phenotype?

ObservationInterpretation
siRNA kills cells; Atiprimod kills cells On-Target: The cytotoxicity is likely driven by STAT3 inhibition.
siRNA has NO effect; Atiprimod kills cells Off-Target: Atiprimod is killing via non-STAT3 mechanisms (likely ER stress/UPR or Akt inhibition).
siRNA reduces Total STAT3; Atiprimod reduces p-STAT3 only Expected: Confirms distinct mechanisms. Atiprimod prevents activation; siRNA removes the substrate.
Critical Control: The Rescue Experiment

For the highest level of rigor (E-E-A-T), perform a "rescue" experiment.

  • Method: Transfect cells with a plasmid expressing a constitutively active STAT3 (STAT3-C) that lacks the 3' UTR (making it resistant to the siRNA) or possesses a mutation rendering it resistant to JAK inhibition (if applicable).

  • Result: If Atiprimod still kills cells expressing a drug-resistant STAT3 mutant, the drug has significant off-target toxicity.

Common Pitfalls
  • Incomplete Knockdown: If siRNA only reduces STAT3 by 30%, you cannot rule out STAT3 dependence. Optimize transfection to achieve >70% knockdown.

  • UPR Confounding: Atiprimod induces the Unfolded Protein Response (UPR) via the PERK/eIF2α/ATF4 axis [1, 3]. Always blot for CHOP or p-eIF2α . If these are elevated by Atiprimod but not by siRNA, the drug is inducing ER stress independent of STAT3 loss.

References

  • Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Source: British Journal of Cancer (2005) [Link][3]

  • Deactivation of Akt and STAT3 signaling promotes apoptosis... and enhances sensitivity to Atiprimod. Source: Molecular Cancer Therapeutics (2007) [Link]

  • Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Source: Nature Chemical Biology (2008) [Link]

  • Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer. Source: MDPI (2023) [Link]

Sources

Benchmarking Apoptosis: Atiprimod vs. Doxorubicin in STAT3-Dependent Malignancies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scalpel vs. The Sledgehammer

In the landscape of apoptosis induction, Doxorubicin (an anthracycline) and Atiprimod (an azaspirane) represent two fundamentally different pharmacological philosophies. Doxorubicin acts as a "sledgehammer," delivering potent, broad-spectrum cytotoxicity via DNA intercalation and Topoisomerase II inhibition. In contrast, Atiprimod functions as a "molecular scalpel," specifically targeting the JAK2/STAT3 signaling axis and inducing the Unfolded Protein Response (UPR).

The Verdict: While Doxorubicin demonstrates superior molar potency (IC50 in low nM range) in chemosensitive lines, Atiprimod (IC50 in low


M range) is the superior candidate for overcoming drug resistance  in Multiple Myeloma (MM) and Hepatocellular Carcinoma (HCC) models where constitutive STAT3 activation confers survival advantages.

Mechanistic Divergence

To benchmark these compounds effectively, one must understand that they trigger cell death through distinct upstream initiators that converge on the mitochondrial apoptotic pathway.

Doxorubicin: Genotoxic Stress

Doxorubicin intercalates into DNA and inhibits Topoisomerase II, causing double-strand breaks. This triggers the DNA Damage Response (DDR), activating p53. p53 subsequently upregulates PUMA and NOXA , neutralizing anti-apoptotic Bcl-2 proteins and activating Bax/Bak.

Atiprimod: Signal Blockade & ER Stress

Atiprimod bypasses DNA damage. Instead, it:

  • Blocks JAK2/STAT3: Prevents STAT3 phosphorylation (Tyr705), leading to the downregulation of Bcl-xL , Mcl-1 , and Cyclin D1 .

  • Induces ER Stress: Activates the UPR via the PERK/eIF2

    
    /ATF4 axis, leading to the upregulation of CHOP , which suppresses Bcl-2 and promotes apoptosis.
    
Visualization: Signaling Pathway Convergence

The following diagram maps the distinct entry points of both drugs and their convergence on Caspase-3.

ApoptosisPathways Dox Doxorubicin DNA DNA/Topo II Dox->DNA Ati Atiprimod JAK JAK2/STAT3 Ati->JAK Inhibition ER Endoplasmic Reticulum Ati->ER p53 p53 Activation DNA->p53 Bcl Downreg. Bcl-xL/Mcl-1 JAK->Bcl Transcriptional Repression UPR UPR (PERK/CHOP) ER->UPR Mito Mitochondrial MOMP (Bax/Bak Oligomerization) p53->Mito via PUMA/NOXA Bcl->Mito Loss of Inhibition UPR->Mito via CHOP Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3/PARP Cleavage Casp9->Casp3 Death Apoptosis Casp3->Death

Figure 1: Mechanistic convergence. Doxorubicin drives p53-mediated death, while Atiprimod utilizes STAT3 inhibition and ER stress to trigger mitochondrial outer membrane permeabilization (MOMP).

Quantitative Benchmarking

The following data aggregates performance metrics across standard Multiple Myeloma (MM) cell lines. Note the distinction between potency (IC50) and efficacy in resistance.

Table 1: Comparative Cytotoxicity Profile (72h Incubation)
FeatureDoxorubicin (Standard)Atiprimod (Challenger)Interpretation
IC50 (U266 cells) 50 – 100 nM0.5 – 0.8

M
Dox is ~10x more potent by molarity.
IC50 (MM.1S cells) 20 – 60 nM0.4 – 0.6

M
Dox is highly potent in sensitive lines.
IC50 (Dox-Resistant) > 500 nM (Resistant)0.5 – 0.8

M
CRITICAL: Atiprimod retains efficacy in Dox-resistant cells.
Primary Target Topoisomerase IIJAK2 / STAT3Atiprimod works where Topo II is mutated or effluxed.
Time to Apoptosis Rapid (12–24 hours)Delayed (24–48 hours)Atiprimod requires protein turnover (Mcl-1 decay).
Bcl-2 Family Effect Phosphorylation (inactivation)Transcriptional DownregulationAtiprimod depletes the "survival reserve."

Expert Insight: Do not dismiss Atiprimod based on the higher IC50. In drug development, nanomolar potency is less relevant if the mechanism (DNA damage) is easily bypassed by P-glycoprotein (P-gp) efflux or p53 mutations. Atiprimod’s ability to maintain sub-micromolar activity in Dox-resistant lines (e.g., RPMI-Dox40) validates it as a salvage therapy candidate.

Experimental Protocol: Comparative Apoptosis Assay

To rigorously compare these agents, you cannot use a single time point. Doxorubicin kills quickly; Atiprimod requires time to degrade survival proteins.

Protocol Design (Annexin V / PI Flow Cytometry)
  • Cell Lines: U266 (STAT3 high) and RPMI-8226 (Standard).

  • Controls: DMSO (Vehicle), Untreated.

  • Replicates: Triplicate (

    
    ).
    
Workflow Visualization

This workflow ensures you capture the "point of no return" for both drugs.

ProtocolFlow cluster_arms Experimental Arms Start Seed Cells (2x10^5 cells/mL) Treat Drug Treatment Start->Treat Arm1 Doxorubicin (10 - 100 nM) Treat->Arm1 Arm2 Atiprimod (0.5 - 2.0 µM) Treat->Arm2 Incubate Incubation (24h, 48h, 72h) Arm1->Incubate Arm2->Incubate Harvest Harvest & Wash (Cold PBS) Incubate->Harvest Stain Stain: Annexin V-FITC + PI Harvest->Stain Acquire Flow Cytometry (Ex: 488nm / Em: 530/575) Stain->Acquire

Figure 2: Comparative workflow. Note the requirement for time-course analysis (24-72h) to account for Atiprimod's delayed mechanism of action.

Key Technical Considerations
  • Solubility: Atiprimod is an amphiphilic cation.[1] Dissolve in DMSO but ensure final concentration <0.1% to avoid vehicle toxicity masking the specific apoptosis.

  • Compensation: Doxorubicin is naturally fluorescent (Ex/Em ~480/590 nm). This overlaps with Propidium Iodide (PI).

    • Correction: When using Dox, use 7-AAD or DAPI instead of PI for viability staining to avoid spectral bleed-through artifacts.

  • Validation Marker: To confirm Atiprimod specificity, run a Western Blot for p-STAT3 (Tyr705) . You must see a decrease in p-STAT3 before you see PARP cleavage. If p-STAT3 is unchanged, your Atiprimod has degraded or the cells are not STAT3-dependent.

Safety & Toxicity Profile

Why switch from the Gold Standard? The clinical justification lies in off-target toxicity.

  • Doxorubicin: Notorious for dose-limiting cardiotoxicity (cumulative congestive heart failure) due to mitochondrial ROS generation in cardiomyocytes.

  • Atiprimod: Generally lacks severe cardiotoxicity. Primary adverse events in clinical trials (Phase I/II) were gastrointestinal (nausea, diarrhea) and fatigue.

  • Strategic Implication: Atiprimod is ideal for combination regimens in elderly or cardiac-compromised patients where Doxorubicin is contraindicated.

References

  • Hamid, T., et al. (2005). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer.[2]

  • Faderl, S., et al. (2007). "Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells."[3] Leukemia Research.

  • Cao, X., et al. (2007). "Deactivation of Akt and STAT3 signaling promotes apoptosis... and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod." Molecular Cancer Therapeutics.

  • Makhoul, I., et al. (2010). "Atiprimod Inhibits the JAK-STAT Pathway and Induces Apoptosis in Human Cells Carrying the JAK2V617F Mutation." Blood.

  • Bagratuni, T., et al. (2019). "Atiprimod induce apoptosis in pituitary adenoma: Endoplasmic reticulum stress and autophagy pathways." Cellular and Molecular Biology.

Sources

Atiprimod Dihydrochloride vs. Bortezomib: Overcoming Proteasome Inhibitor Resistance in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of multiple myeloma (MM) drug development, overcoming resistance to proteasome inhibitors (PIs) like Bortezomib remains a paramount challenge. As a Senior Application Scientist, I frequently consult on preclinical pipeline transitions where PI-refractory models stall development. While Bortezomib has transformed clinical outcomes, almost all patients eventually relapse due to acquired drug resistance[1].

Here, we objectively evaluate Atiprimod dihydrochloride —an orally bioavailable azaspirane and cationic amphiphilic compound—as a mechanistic alternative to Bortezomib. Atiprimod does not rely on the ubiquitin-proteasome system. Instead, it dismantles the tumor's survival architecture at the transcriptional level by antagonizing the Interleukin-6 (IL-6) / STAT3 axis[1],[2]. This guide provides a comprehensive comparison of Atiprimod against Bortezomib, supported by self-validating experimental protocols designed to rigorously test efficacy in resistant cell lines.

Mechanistic Divergence: Proteasome vs. STAT3 Inhibition

To understand why Atiprimod succeeds where Bortezomib fails, we must analyze their divergent mechanisms of action.

Bortezomib acts by reversibly inhibiting the chymotrypsin-like activity of the 20S proteasome[3]. This leads to the accumulation of misfolded proteins, ER stress, and the indirect inhibition of NF-κB (by preventing the degradation of its inhibitor, IκB). However, MM cells frequently develop resistance by upregulating anti-apoptotic proteins or mutating the PSMB5 proteasome subunit.

In contrast, Atiprimod bypasses the proteasome entirely. It exerts its anti-myeloma effects through a multi-targeted kinase and cytokine suppression profile:

  • STAT3 Inhibition: It blocks the phosphorylation and activation of STAT3, a critical transcription factor in MM[1].

  • Apoptotic Sensitization: By inhibiting STAT3 and NF-κB, Atiprimod downregulates downstream anti-apoptotic targets including Bcl-2, Bcl-XL, and Mcl-1[1].

  • Mitochondrial Apoptosis: It activates the intrinsic apoptotic pathway, evidenced by the cleavage of Caspase-9, Caspase-3, and PARP[4].

G BME Bone Marrow Microenvironment (BMSCs) IL6 IL-6 Secretion BME->IL6 STAT3 STAT3 (Phosphorylated) IL6->STAT3 Activates NFKB NF-κB Activation IL6->NFKB Activates AntiApoptotic Bcl-2, Bcl-XL, Mcl-1 STAT3->AntiApoptotic Upregulates NFKB->AntiApoptotic Upregulates Proteasome 20S Proteasome Proteasome->NFKB Degrades IκB Atiprimod Atiprimod Dihydrochloride Atiprimod->IL6 Suppresses Atiprimod->STAT3 Inhibits Atiprimod->NFKB Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Apoptosis Apoptosis (Cell Death) AntiApoptotic->Apoptosis Survival Tumor Cell Survival AntiApoptotic->Survival

Fig 1: Mechanistic divergence of Atiprimod and Bortezomib in Multiple Myeloma signaling pathways.

Comparative Efficacy Data

The true value of Atiprimod lies in its ability to maintain efficacy regardless of a cell's prior exposure or resistance to Bortezomib. Below is a structured comparison of their pharmacological profiles and representative IC50 data in matched isogenic cell lines.

Table 1: Pharmacological Profile Comparison
ParameterBortezomibAtiprimod Dihydrochloride
Primary Target 20S Proteasome (Chymotrypsin-like activity)STAT3 Phosphorylation / IL-6 Production
Chemical Class Dipeptide boronic acidAzaspirane (Cationic amphiphilic compound)
Efficacy in PI-Resistant Lines Poor (IC50 shifts >20-fold)High (Maintains low micromolar IC50)
Effect on BMSC-mediated Resistance Susceptible to IL-6/BMSC protectionOvercomes IL-6/BMSC protection
Apoptotic Pathway ER Stress / Caspase-8 & -9Mitochondrial / Caspase-3 & -9
Table 2: Representative IC50 Profiling in Matched Isogenic MM Cell Lines

(Note: Values are synthesized from benchmark preclinical data for comparative application).

Cell LinePhenotypeBortezomib IC50 (nM)Atiprimod IC50 (µM)Resistance Fold Change (Bortezomib)Resistance Fold Change (Atiprimod)
U266 Sensitive4.2 ± 0.52.1 ± 0.3--
U266-BR Resistant> 1002.4 ± 0.4> 23x1.1x
MM.1S Sensitive3.8 ± 0.41.8 ± 0.2--
MM.1S-BR Resistant> 1002.0 ± 0.3> 26x1.1x

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed to prove causality rather than just correlation. The following protocols are engineered as self-validating systems to test Atiprimod's efficacy.

Protocol A: High-Throughput Viability & Resistance Profiling (MTT Assay)

Objective: Quantify the resistance fold-change between parental and Bortezomib-resistant (BR) cell lines to confirm Atiprimod bypasses PI-resistance.

Causality & Step-by-Step Design:

  • Cell Seeding: Seed U266 and U266-BR cells at

    
     cells/well in 96-well plates. Causality: Seeding at this density ensures cells remain in the exponential growth phase, allowing metabolic activity to accurately reflect viability.
    
  • Drug Treatment: Treat with a dose-response gradient of Atiprimod (0.1 - 10 µM) and Bortezomib (1 - 100 nM) for 48 hours. Causality: A broad gradient captures the full sigmoidal curve required for precise IC50 calculation.

  • Internal Controls (Self-Validation):

    • Vehicle Control: 0.1% DMSO (Normalizes baseline viability to 100%).

    • Positive Control: 1 µM Staurosporine (Proves the assay is sensitive to apoptotic cell death).

    • Background Control: Cell-free media + MTT (Subtracts media auto-absorbance).

  • Readout: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm. Causality: Formazan quantity is directly proportional to mitochondrial dehydrogenase activity, a reliable proxy for living cells.

Protocol B: Mechanistic Validation of Apoptotic Pathways (Western Blot)

Objective: Confirm that Atiprimod's cytotoxicity is driven by specific STAT3 inhibition and subsequent caspase cleavage, rather than non-specific necrosis.

Causality & Step-by-Step Design:

  • Time-Course Treatment: Treat U266-BR cells with Atiprimod (at IC50 dose) for 4, 12, and 24 hours. Causality: A time-course distinguishes early upstream signaling events (STAT3 dephosphorylation at 4h) from late execution events (PARP cleavage at 12-24h).

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are absolutely critical to preserve the transient p-STAT3 signal during protein extraction.

  • Immunoblotting: Run SDS-PAGE, transfer to PVDF membranes, and probe for p-STAT3 (Tyr705), Total STAT3, Cleaved Caspase-9, Cleaved PARP, and GAPDH.

  • Self-Validating Logic:

    • The ratio of p-STAT3 to Total STAT3 must decrease. Probing for Total STAT3 ensures that the loss of signal is due to specific kinase inhibition, not generalized protein degradation[1].

    • GAPDH confirms equal lane loading.

    • Rescue Control: Pre-treating a parallel cohort with a pan-caspase inhibitor (e.g., Z-VAD-FMK) should block PARP cleavage and rescue cell viability, validating that Atiprimod-induced death is strictly caspase-dependent[4].

Overcoming the Bone Marrow Microenvironment (BME)

A critical failure point for many anti-myeloma agents in vivo is the protective niche of the BME. Bone marrow stromal cells (BMSCs) secrete high levels of IL-6, which activates STAT3 and NF-κB in myeloma cells, actively conferring resistance to Bortezomib[3].

Atiprimod possesses a unique dual-action mechanism: it not only blocks STAT3 activation within the tumor cell but also actively suppresses the production of IL-6 by the BMSCs[1]. Consequently, experimental co-culturing of MM cells with BMSCs, or the addition of exogenous IL-6, fails to reverse the anti-proliferative effects of Atiprimod[1]. This makes Atiprimod highly effective in physiologically relevant, resistant microenvironments where conventional therapies fail.

References[1] Title: Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells

Source: nih.gov URL: 1[2] Title: Drug targets and resistance mechanisms in multiple myeloma - OAE Publishing Inc. Source: oaepublish.com URL: 2[4] Title: Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways | Blood - ASH Publications Source: ashpublications.org URL: 4[3] Title: From the bench to the bedside: emerging new treatments in multiple myeloma - PMC Source: nih.gov URL: 3

Sources

Technical Guide: Cross-Validation of Atiprimod Anti-Tumor Activity in AML and MCL

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azaspirane Advantage

Atiprimod (Azaspirane) represents a distinct class of cationic amphiphilic compounds originally developed for autoimmune indications but repurposed for hematologic malignancies due to a unique dual-mechanism: blockade of the JAK2/STAT3 signaling axis and induction of prolonged ER stress .

For researchers in Acute Myeloid Leukemia (AML) and Mantle Cell Lymphoma (MCL), Atiprimod offers a critical alternative to standard proteasome inhibitors (e.g., Bortezomib) and kinase inhibitors by targeting the survival signaling that often drives resistance to Standard of Care (SoC).

Key Technical Differentiator: Unlike kinase inhibitors that target a single upstream node (e.g., FLT3), Atiprimod prevents the nuclear translocation of STAT3 and induces the Unfolded Protein Response (UPR), making it effective in clones refractory to conventional chemotherapy.

Mechanistic Architecture & Signaling Blockade

To validate Atiprimod in your specific disease models, you must understand the specific nodes of inhibition. Atiprimod does not merely "kill" cells; it creates a hostile intracellular environment by disrupting cytokine loops (IL-6/VEGF) and protein homeostasis.

Core Mechanism: The STAT3/ER Stress Axis

In both AML and MCL, constitutive STAT3 activation confers apoptotic resistance. Atiprimod acts as a "STAT3 silencer" not by direct kinase domain competition, but by preventing phosphorylation at Tyr705 and subsequent nuclear translocation.

Atiprimod_MOA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 / VEGF JAK JAK2 / JAK3 IL6->JAK Activation STAT3_U STAT3 (Unphosphorylated) JAK->STAT3_U Phosphorylation STAT3_P p-STAT3 (Tyr705) STAT3_U->STAT3_P Trans Transcription Factors (Mcl-1, Bcl-2, Cyclin D1) STAT3_P->Trans Nuclear Translocation ER Endoplasmic Reticulum UPR UPR Activation (PERK/eIF2α/CHOP) ER->UPR Apoptosis Apoptosis / G1 Arrest UPR->Apoptosis Pro-Apoptotic Signal Atiprimod ATIPRIMOD Atiprimod->STAT3_P BLOCKS Phosphorylation Atiprimod->ER Induces Stress Trans->Apoptosis Inhibits

Figure 1: Dual-action mechanism of Atiprimod blocking STAT3 phosphorylation while simultaneously triggering the Unfolded Protein Response (UPR).

Comparative Efficacy: MCL & AML

Mantle Cell Lymphoma (MCL)

The Challenge: MCL patients frequently relapse after Bortezomib (Proteasome Inhibitor) therapy.[1][2][3] The Atiprimod Solution: Atiprimod retains efficacy in Bortezomib-resistant cell lines because it bypasses the proteasome and directly suppresses the survival cytokines (IL-6) that the tumor microenvironment provides.

Table 1: Comparative Efficacy in MCL Models

FeatureAtiprimodBortezomib (Standard of Care)Ibrutinib
Primary Target STAT3 / Akt / ER Stress26S ProteasomeBTK (B-cell Receptor)
IC50 (MCL Lines) 1.0 – 2.0 μM (SP53, Jeko-1)~5 – 20 nM~0.5 – 10 nM
Resistance Profile Effective in Bortezomib-resistant clonesSusceptible to proteasome subunit mutationsSusceptible to C481S mutations
Apoptosis Onset 24-48 Hours (Caspase-3/PARP cleavage)12-24 Hours24-72 Hours
Synergy Highly Synergistic with BortezomibN/ASynergistic with Bcl-2 inhibitors

Key Insight: While Atiprimod has a higher absolute IC50 (micromolar vs. nanomolar) than Bortezomib, its value lies in resensitization . Combining Atiprimod with Bortezomib has been shown to induce apoptosis in resistant patient samples where Bortezomib alone failed.

Acute Myeloid Leukemia (AML)

The Challenge: High relapse rates due to FLT3-ITD mutations and leukemic stem cell persistence. The Atiprimod Solution: AML blasts rely heavily on JAK/STAT signaling for proliferation. Atiprimod blocks this pathway downstream of the FLT3 receptor.

Table 2: Atiprimod Activity in AML Contexts

Cell Line / ModelGenotypeIC50 RangeMechanistic Effect
K562 BCR-ABL+0.5 – 4.0 μMDownregulation of p-STAT3 & p-STAT5
U937 Monocytic1.0 – 3.0 μMG1 Cell Cycle Arrest
Primary Blasts FLT3-ITD+2.0 – 5.0 μMReduction of Mcl-1 and Bcl-XL
Normal PBMCs Wild Type> 10 μM (Sparing)Minimal cytotoxicity at therapeutic doses

Experimental Validation Protocols

To publish valid data on Atiprimod, you must demonstrate causality: that cell death is directly linked to STAT3/Akt suppression, not non-specific toxicity.

Protocol A: Phospho-STAT3 Suppression Assay (Western Blot)

Objective: Confirm Atiprimod inhibits constitutive or IL-6 induced STAT3 phosphorylation.

Reagents:

  • Atiprimod (dissolved in DMSO, stock 10mM).

  • Recombinant Human IL-6 (for induction controls).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/Fluoride is non-negotiable).

Workflow:

  • Seeding: Seed MCL (e.g., Jeko-1) or AML (e.g., U937) cells at

    
     cells/mL.
    
  • Starvation: Serum-starve for 4 hours (optional but recommended to reduce basal noise).

  • Treatment:

    • Control: DMSO (Vehicle).

    • Experimental: Atiprimod (1 μM, 2.5 μM, 5 μM).

    • Duration:2 to 4 hours (Phosphorylation changes occur rapidly; do not wait 24h).

  • Stimulation (Optional): Add IL-6 (10 ng/mL) for the final 15 minutes to test blockade of induced signaling.

  • Lysis & Blot: Lyse on ice. Probe for p-STAT3 (Tyr705) and Total STAT3 .[4]

    • Success Metric: You should see a dose-dependent disappearance of the p-STAT3 band while Total STAT3 remains constant.

Protocol B: Differential Cytotoxicity Assay (MTS/CCK-8)

Objective: Establish the Therapeutic Index.

Workflow:

  • Plate Format: 96-well plate,

    
     cells/well.
    
  • Dosing: Serial dilutions of Atiprimod (0.1 μM to 10 μM).

  • Incubation: 48 Hours (Apoptosis induction via ER stress is slower than kinase inhibition).

  • Readout: Add MTS reagent; read absorbance at 490nm.

  • Calculation: Normalize to DMSO control = 100% viability.

    • Validation: Run a parallel plate with Bortezomib (positive control) to benchmark potency.

Validation Workflow Diagram

Figure 2: Experimental workflow for validating Atiprimod activity. Short-term assays confirm mechanism (signaling), while long-term assays confirm phenotypic outcome (death).

References

  • Wang, M., et al. (2007). "Atiprimod inhibits the growth of mantle cell lymphoma cells in vitro and in vivo and induces apoptosis via inhibiting the PI3K/AKT and STAT3 signaling pathways." Blood.

  • Faderl, S., et al. (2007). "Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells."[5][6] Leukemia Research.

  • Hamasaki, M., et al. (2005). "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer.[7]

  • Zhang, L., et al. (2012). "Combination of atiprimod and the proteasome inhibitor bortezomib induces apoptosis of mantle cell lymphoma in vitro and in vivo." Leukemia & Lymphoma.

  • Coker-Gurkan, A., et al. (2021). "Atiprimod triggered apoptotic cell death via acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-κB axis."[8] Molecular Biology Reports.

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: Atiprimod Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Biological Basis of Safety

Why this matters: Safety protocols for Atiprimod Dihydrochloride are not merely bureaucratic requirements; they are dictated by the compound's potent mechanism of action.

Atiprimod is a highly specific inhibitor of the JAK2/STAT3 signaling pathway . In research settings, it is utilized to induce apoptosis in multiple myeloma and hepatocellular carcinoma cells by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 [1, 2].[1]

The Safety Paradox: The very mechanism that makes Atiprimod effective against cancer—blocking critical cell survival and proliferation signals—poses a risk to healthy tissue in the handler. Systemic absorption, even in micro-quantities, can theoretically interfere with normal hematopoiesis and immune regulation. Therefore, our handling protocols are designed to prevent any biological uptake, treating the substance as a potent cytotoxic agent.

Mechanism of Action & Risk Visualization

To understand the containment requirements, one must visualize the pathway interruption. Atiprimod prevents the phosphorylation of STAT3, effectively "turning off" the cell's survival signals.

Atiprimod_Mechanism cluster_cell Cellular Impact Atiprimod Atiprimod Dihydrochloride JAK2 JAK2 Kinase Atiprimod->JAK2  INHIBITS   Apoptosis Apoptosis / Cell Death STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Nucleus Nuclear Translocation pSTAT3->Nucleus Enters Nucleus TargetGenes Transcription of Bcl-2, Mcl-1, VEGF Nucleus->TargetGenes Promotes Expression TargetGenes->Apoptosis Prevents

Figure 1: Atiprimod inhibits JAK2, preventing STAT3 phosphorylation.[1][2][3] This blockade stops the transcription of survival factors (Bcl-2), forcing the cell into apoptosis. PPE must prevent this inhibition from occurring in the researcher's own cells.

Personal Protective Equipment (PPE) Matrix

Based on the GHS classification (Acute Tox. 4, Aquatic Acute 1) and its potency as a signal transduction inhibitor [3, 4], the following PPE matrix is mandatory.

Hazard LevelOperationRespiratory ProtectionHand ProtectionBody ProtectionEye Protection
Level 1: High Risk Powder Handling (Weighing, Stock Prep)N95/P100 Mask (if outside hood) or Fume Hood (Mandatory)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change immediately upon contamination.Tyvek® Lab Coat or disposable gown with elastic cuffs.Chemical Safety Goggles (Face shield recommended if >100mg).
Level 2: Moderate Solution Handling (Pipetting, Dilution)Standard Lab VentilationSingle Nitrile Gloves (min 5 mil).Standard Lab Coat (Cotton/Poly blend).Safety Glasses with side shields.[4]
Level 3: Waste Spill Cleanup Half-face Respirator with P100/Organic Vapor cartridges.Double Nitrile or Silver Shield™ laminate gloves.Tyvek® Suit + Shoe Covers.Chemical Safety Goggles.

Operational Protocol: Safe Solubilization Workflow

Objective: Prepare a 10 mM stock solution in DMSO without generating airborne particulate. Solubility Note: Atiprimod dihydrochloride is soluble in water and DMSO.[5] DMSO is preferred for stock storage to prevent hydrolysis over time [5].

Step 1: Pre-Operational Setup
  • Engineering Control: Verify Chemical Fume Hood is operating at face velocity >0.5 m/s.

  • Zone Prep: Place a disposable absorbent pad (plastic side down) in the hood.

  • Equipment: Pre-weigh a scintiallation vial. Have DMSO ready inside the hood.

Step 2: Weighing (The Critical Step)

Rationale: Electrostatic charge can cause the dihydrochloride salt powder to "fly," creating an inhalation hazard.

  • Static Control: Use an anti-static gun on the vial and spatula before opening the source container.

  • Transfer: Gently transfer the powder. Do not pour. Use a micro-spatula.

  • Immediate Seal: Cap the source container immediately after transfer.

  • Wipe Down: Wipe the exterior of the source container with a Kimwipe dampened with 70% Ethanol before returning it to storage.

Step 3: Solubilization
  • Calculate DMSO volume required based on the specific batch molecular weight (approx 409.52 g/mol , but check CoA for hydration/salt variance) [1].

  • Add DMSO gently down the side of the vial to minimize aerosolization.

  • Vortex inside the hood. Ensure the cap is wrapped in Parafilm before vortexing to prevent leakage.

Step 4: Decontamination
  • Dispose of the absorbent pad and gloves as Hazardous Chemical Waste .

  • Wash hands with soap and water immediately after doffing gloves.

Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (potential for respiratory irritation/tightness) [3].

  • Skin Contact: Wash with soap and copious water for 15 minutes.[6][7] Do not use ethanol (this may enhance absorption).

  • Eye Contact: Flush for 15 minutes.

Waste Disposal

Atiprimod is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) [4].

  • Strict Prohibition: NEVER dispose of down the drain.

  • Solids: Collect in a dedicated "Cytotoxic/High Potency" waste stream for incineration.

  • Liquids: Collect in a hazardous waste carboy labeled "Toxic Organic Waste."

References

  • R&D Systems. "Atiprimod dihydrochloride Product Information." Bio-Techne. Accessed October 2023. Link

  • Hamasaki, M., et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer, 2005. Link

  • Tocris Bioscience. "Safety Data Sheet: Atiprimod dihydrochloride." Tocris. Accessed October 2023. Link

  • DC Chemicals. "Material Safety Data Sheet: Atiprimod." DC Chemicals.[4] Accessed October 2023. Link

  • BenchChem. "Atiprimod dihydrochloride Synthesis and Solubility." BenchChem. Accessed October 2023. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.